molecular formula C8H9ClN4 B1681622 Icerguastat CAS No. 13098-73-2

Icerguastat

カタログ番号: B1681622
CAS番号: 13098-73-2
分子量: 196.64 g/mol
InChIキー: PDWJALXSRRSUHR-LFYBBSHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWJALXSRRSUHR-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

951441-04-6, 13098-73-2
Record name IFB-088
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Record name Icerguastat
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URL https://www.drugbank.ca/drugs/DB16932
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Record name NSC65390
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390
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Record name ICERGUASTAT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Icerguastat: A Multi-Modal Modulator of Cellular Stress for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action of Icerguastat in Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (also known as IFB-088 and sephin1) is a clinical-stage, orally available small molecule with a multi-faceted mechanism of action that positions it as a promising therapeutic candidate for a range of neurodegenerative diseases. At its core, this compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, a key regulator of the Integrated Stress Response (ISR). By prolonging the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound enhances the cell's ability to cope with proteotoxic stress, a common pathological hallmark of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.[1][2][3] Beyond its primary ISR-modulating activity, this compound also exhibits neuroprotective effects through the selective antagonism of GluN2B-containing NMDA receptors and the reduction of mitochondrial reactive oxygen species (ROS).[2][4] This guide provides a comprehensive overview of the molecular mechanisms, preclinical and clinical data, and experimental methodologies related to this compound's action in neurodegeneration.

Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)

The primary mechanism of this compound is the selective inhibition of the stress-induced PPP1R15A/PP1c phosphatase complex.[5][6] This complex is responsible for the dephosphorylation of eIF2α. Phosphorylation of eIF2α is a central event in the ISR, a signaling network activated by various cellular stresses, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress).[7]

Phosphorylated eIF2α attenuates global protein synthesis, thereby reducing the load of newly synthesized proteins entering the stressed ER. Paradoxically, it also selectively promotes the translation of specific mRNAs, such as that for Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program aimed at restoring cellular homeostasis.[8] By inhibiting the dephosphorylation of eIF2α, this compound prolongs this adaptive response, giving stressed cells more time to clear protein aggregates and restore normal function.[5][9]

cluster_0 Cellular Stress (e.g., Misfolded Proteins) cluster_1 Integrated Stress Response (ISR) ER Stress ER Stress PERK PERK ER Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 Global_Translation Global Protein Synthesis Attenuation peIF2a->Global_Translation PPP1R15A PPP1R15A/PP1c Phosphatase PPP1R15A->peIF2a dephosphorylates Homeostasis Cellular Homeostasis (Protein Folding, Autophagy) ATF4->Homeostasis promotes This compound This compound This compound->PPP1R15A inhibits

This compound's core mechanism via the Integrated Stress Response.

Secondary Mechanisms of Neuroprotection

In addition to its primary effect on the ISR, this compound possesses other neuroprotective properties:

  • Selective Antagonism of GluN2B-NMDA Receptors: this compound selectively antagonizes NMDA receptors that contain the GluN2B subunit.[2] Overactivation of these receptors by the neurotransmitter glutamate leads to excessive calcium influx, a key driver of excitotoxicity and subsequent neuronal death in many neurodegenerative conditions.[4][10] By blocking these specific NMDA receptors, this compound helps to mitigate this excitotoxic damage.[11]

  • Reduction of Mitochondrial ROS: this compound has been shown to reduce the production of mitochondrial reactive oxygen species (ROS) in a manner independent of its NMDA receptor antagonism.[2] Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, is a significant contributor to neuronal damage in neurodegenerative diseases.

  • Normalization of Calcium Homeostasis: Through its combined effects on NMDA receptors and mitochondrial function, this compound helps to normalize dysregulated intracellular calcium levels, a central point of convergence for various neurotoxic pathways.[2]

cluster_0 Pathological Processes in Neurodegeneration cluster_1 Cellular Consequences Glutamate Excess Glutamate NMDAR GluN2B-NMDA Receptor Glutamate->NMDAR activates Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS Mitochondrial ROS Production Mitochondrial_Dysfunction->ROS Ca_Influx Excessive Ca2+ Influx NMDAR->Ca_Influx Excitotoxicity Excitotoxicity & Oxidative Stress Ca_Influx->Excitotoxicity ROS->Excitotoxicity Neurodegeneration Neurodegeneration Excitotoxicity->Neurodegeneration This compound This compound This compound->NMDAR antagonizes This compound->ROS reduces

This compound's secondary neuroprotective mechanisms.

Preclinical Evidence in Neurodegenerative Disease Models

Charcot-Marie-Tooth (CMT) Disease

Preclinical studies in mouse models of CMT1A (C3-PMP22 mice) and CMT1B (MpzR98C/+ mice) have demonstrated the therapeutic potential of this compound.[7][9][12]

Table 1: Summary of Preclinical Data in CMT Mouse Models

ParameterMouse ModelTreatmentOutcomeReference
Motor Function MpzR98C/+ (CMT1B)1 mg/kg this compound, b.i.d., 5 monthsImproved grip strength and rotarod performance.[13]
C3-PMP22 (CMT1A)0.5 or 1 mg/kg this compound, b.i.d., 12 weeksImproved treadmill performance and grip strength.[9][12]
Neurophysiology MpzR98C/+ (CMT1B)1 mg/kg this compound, b.i.d., 5 monthsImproved motor and sensory nerve conduction velocities.[13]
C3-PMP22 (CMT1A)0.5 or 1 mg/kg this compound, b.i.d., 12 weeksImproved motor nerve conduction velocity.[9][12]
Myelination MpzR98C/+ (CMT1B)1 mg/kg this compound, b.i.d., 5 monthsImproved g-ratios and myelin thickness.[13]
C3-PMP22 (CMT1A)0.5 or 1 mg/kg this compound, b.i.d., 12 weeksIncreased myelination of large-caliber axons.[9]
Biomarkers MpzR98C/+ (CMT1B)1 mg/kg this compound, b.i.d., 5 monthsReduced mRNA levels of UPR markers (Chop, BiP).[13]
C3-PMP22 (CMT1A)0.5 or 1 mg/kg this compound, b.i.d., 12 weeksIncreased phosphorylation of eIF2α.[12]
Amyotrophic Lateral Sclerosis (ALS)

In models of ALS, this compound has been shown to address key pathological features, notably the cytoplasmic mislocalization of TDP-43, a protein aggregate found in approximately 97% of ALS cases.[1][14]

Table 2: Summary of Preclinical Data in ALS Models

ParameterModelTreatmentOutcomeReference
Motor Neuron Survival Primary rat motor neurons (glutamate-induced excitotoxicity)500 nM this compoundIncreased motor neuron survival.[15]
SOD1G93A miceNot specifiedImproved motor neuron survival in the spinal cord.[2]
TDP-43 transgenic zebrafishNot specifiedImproved motor neuron survival.[2]
TDP-43 Pathology Primary rat motor neurons500 nM this compoundReduced extranuclear TDP-43 localization.[15]
SOD1G93A miceNot specifiedDecreased TDP-43 in the triton-insoluble fraction of the spinal cord.[15]
Motor Function TDP-43 transgenic zebrafishNot specifiedImproved motor function and survival.[2]
Mitochondrial Function Primary rat motor neuronsNot specifiedReduced mitochondrial ROS production.[15]
RNA Splicing SH-SY5Y cells (oxidative stress)Not specifiedReduced abnormal splicing associated with TDP-43 nuclear loss of function.[15]

Clinical Development

This compound has completed a Phase 2a clinical trial (NCT05508074) in patients with bulbar-onset ALS.[6][16][17]

Table 3: Overview of the P288ALS TRIAL (NCT05508074)

ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, parallel-group
Population 51 patients with bulbar-onset Amyotrophic Lateral Sclerosis
Intervention This compound (25 mg, twice daily) + Riluzole vs. Placebo + Riluzole
Primary Outcome Safety and tolerability
Key Findings This compound was reported to be safe and well-tolerated.[16] The study also showed a significant slowing of disease progression in certain patients.[16]

A Phase 1 study (NCT03610334) in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound.[17][18]

Experimental Protocols

Preclinical CMT Mouse Studies
  • Animal Models: MpzR98C/+ knock-in mice on an FVB/N background for CMT1B and C3-PMP22 transgenic mice on a C57BL/6J background for CMT1A were used.[9]

  • Drug Administration: this compound was administered via oral gavage twice daily (b.i.d.). For the MpzR98C/+ study, 1 mg/kg was given for 5 months starting at postnatal day 30 (PND30).[9] For the C3-PMP22 study, 0.5 mg/kg or 1 mg/kg was administered for 12 weeks starting at PND15.[9]

  • Behavioral Analysis:

    • Rotarod: Mice were placed on an accelerating rotating rod, and the latency to fall was recorded.[9]

    • Grip Strength: A grip strength meter was used to measure the peak force generated by the forelimbs or all four limbs.[9]

    • Treadmill: The total distance run on a treadmill was measured.[9]

  • Electrophysiology: Motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV) were measured in the sciatic nerve under anesthesia.[9]

  • Morphological Analysis: Sciatic and femoral nerves were dissected, fixed, and embedded. Semi-thin sections were stained with toluidine blue to assess myelination, including g-ratios (axon diameter to fiber diameter) and myelin thickness.[9]

  • Western Blotting: Sciatic nerve protein extracts were used to quantify levels of phosphorylated eIF2α and total eIF2α, as well as UPR markers like BiP.[12]

  • qRT-PCR: RNA was isolated from sciatic nerves to measure the mRNA levels of UPR-related genes such as BiP, Chop, and Xbp1s.[12]

cluster_0 Experimental Workflow for Preclinical CMT Studies Animal_Model CMT Mouse Model (CMT1A or CMT1B) Treatment Oral Gavage (this compound or Vehicle) Animal_Model->Treatment Behavior Behavioral Testing (Rotarod, Grip Strength) Treatment->Behavior During/After Treatment Period Electrophysiology Nerve Conduction Studies (MNCV, SNCV) Treatment->Electrophysiology After Treatment Period Morphology Histological Analysis (Myelination, g-ratio) Treatment->Morphology At Sacrifice Biochemistry Molecular Analysis (Western Blot, qRT-PCR) Treatment->Biochemistry At Sacrifice Endpoint Endpoint Analysis Behavior->Endpoint Electrophysiology->Endpoint Morphology->Endpoint Biochemistry->Endpoint

Workflow for preclinical evaluation of this compound in CMT models.
Preclinical ALS Studies

  • Primary Motor Neuron Culture: Motor neurons were isolated from the spinal cords of rat embryos and cultured. To induce excitotoxicity, cultures were exposed to glutamate. This compound was added prior to glutamate exposure. Neuron survival was assessed by counting MAP-2 positive cells.[15]

  • TDP-43 Localization Analysis: In primary motor neurons, cells were fixed and stained with antibodies against TDP-43 and a nuclear stain (Hoechst). The extranuclear TDP-43 signal was quantified by measuring the fluorescent signal outside the nucleus.[15]

  • Mitochondrial ROS Measurement: Specific fluorescent probes that react with mitochondrial ROS were used in live primary motor neurons to quantify oxidative stress levels following glutamate intoxication, with or without this compound treatment.[15]

  • Zebrafish Model: A transgenic zebrafish model expressing mutant TDP-43 was used to assess motor function (e.g., touch-evoked escape response) and survival following treatment with this compound.[2][14]

Conclusion

This compound presents a compelling, multi-modal therapeutic strategy for neurodegenerative diseases. Its primary mechanism of action, the modulation of the Integrated Stress Response, directly targets the fundamental pathology of protein misfolding and aggregation that is common to many of these disorders. This is complemented by secondary neuroprotective effects that mitigate excitotoxicity and oxidative stress. The robust preclinical data in models of CMT and ALS, coupled with promising initial clinical findings, underscore the potential of this compound as a disease-modifying therapy. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in patient populations.

References

Icerguastat: A Selective Inhibitor of the PPP1R15A/PP1c Phosphatase Complex for Mitigating Proteotoxic Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icerguastat (also known as Sephin1 and IFB-088) is a first-in-class, orally available small molecule designed to combat diseases driven by protein misfolding. It is a selective inhibitor of the stress-induced Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A), a key component of the PPP1R15A/PP1c phosphatase complex. By selectively targeting this complex, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the Integrated Stress Response (ISR). This mechanism enhances the cell's ability to manage proteotoxic stress, offering a promising therapeutic strategy for a range of neurodegenerative and other protein misfolding diseases. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Introduction: The Integrated Stress Response and PPP1R15A

Cells possess a sophisticated network of signaling pathways to cope with various stressors, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. The Unfolded Protein Response (UPR) is a primary adaptive mechanism to alleviate ER stress. A critical branch of the UPR is mediated by the PERK (PKR-like ER kinase), which, upon activation, phosphorylates eIF2α.[1]

Phosphorylated eIF2α attenuates global protein synthesis, reducing the load of newly synthesized proteins entering the ER. Paradoxically, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which upregulates genes involved in protein folding, amino acid metabolism, and antioxidant responses.[2][3] This entire process is part of a broader cellular program called the Integrated Stress Response (ISR).[4]

The dephosphorylation of eIF2α, which terminates this protective response and resumes global protein synthesis, is mediated by protein phosphatase 1 (PP1). The specificity of PP1 for phosphorylated eIF2α is conferred by its regulatory subunits. PPP1R15A (also known as GADD34) is a stress-inducible regulatory subunit that forms a complex with the catalytic subunit of PP1 (PP1c) to dephosphorylate eIF2α, thus acting as a negative feedback regulator of the ISR.[5][6] In contrast, a related constitutive subunit, PPP1R15B (or CReP), maintains basal eIF2α dephosphorylation.

This compound: Mechanism of Action

This compound is a derivative of Guanabenz that has been engineered to eliminate the α2-adrenergic agonist activity responsible for the hypotensive side effects of the parent compound. This compound selectively targets the stress-induced PPP1R15A/PP1c phosphatase complex.[4] By inhibiting this complex, this compound prevents the dephosphorylation of eIF2α, thereby prolonging the adaptive phase of the ISR. This sustained phosphorylation of eIF2α allows cells more time to resolve protein misfolding and restore proteostasis.[4] A key feature of this compound's selectivity is its lack of significant activity against the constitutive PPP1R15B/PP1c phosphatase complex, which is crucial for avoiding persistent, detrimental inhibition of protein synthesis in non-stressed cells.

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Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress PERK PERK ER Stress->PERK Accumulation of misfolded proteins pPERK pPERK PERK->pPERK Activation eIF2a eIF2a pPERK->eIF2a Phosphorylation peIF2a peIF2a eIF2a->peIF2a peIF2a->eIF2a Dephosphorylation Global Translation\nAttenuation Global Translation Attenuation peIF2a->Global Translation\nAttenuation ATF4 Translation ATF4 Translation peIF2a->ATF4 Translation PPP1R15A_PP1c PPP1R15A/PP1c Complex This compound This compound This compound->PPP1R15A_PP1c Inhibition Adaptive Response Adaptive Response ATF4 Translation->Adaptive Response

Caption: Mechanism of Action of this compound.

Quantitative Data

In Vitro Potency

While this compound has been demonstrated to selectively bind to a recombinant fragment of PPP1R15A and disrupt the PPP1R15A-PP1c complex in cellular assays, specific IC50 or Ki values for the inhibition of the phosphatase complex are not consistently reported in publicly available literature. Some studies have indicated that the precise mechanism of action may be more complex than direct disruption of the pre-formed complex and is a subject of ongoing investigation. However, a concentration of 5 µM this compound has been shown to prolong eIF2α phosphorylation in oligodendrocytes under stress.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in several preclinical models of protein misfolding diseases.

Disease Model Animal Model This compound Dose & Administration Key Findings Reference
Charcot-Marie-Tooth 1B MPZmutant mice1 mg/kg, oral, twice dailyRescued myelination defects and decreased expression of ER stress genes.
Amyotrophic Lateral Sclerosis (ALS) SOD1G93A miceNot specifiedPrevented motor neuron loss, accumulation of insoluble SOD1mutant, and decreased ER stress markers.
Prion Disease Prion-infected mice100 µg, intraperitoneal, 3 times/week for 60 days, then twice/week for 20 daysSignificantly prolonged survival.
Experimental Autoimmune Encephalomyelitis (EAE) EAE mice4-8 mg/kg, intraperitoneal, daily for 35 daysDelayed the onset of clinical disease.
Clinical Efficacy (Phase 2 Trial in Bulbar-Onset ALS)

A Phase 2 clinical trial (NCT05508074) evaluated the safety and efficacy of this compound in patients with bulbar-onset Amyotrophic Lateral Sclerosis.[1]

Trial Identifier Patient Population This compound Dose & Administration Primary Outcome Key Secondary Efficacy Outcome (Per-Protocol Population) Reference
NCT0550807451 patients with bulbar-onset ALS25 mg, oral, twice daily (in addition to riluzole)Safety and tolerability (met)Statistically significant and clinically meaningful slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[1]
ALSFRS-R Score Decline (points/month) This compound + Riluzole Placebo + Riluzole p-value Reference
Per-Protocol Population (n=40)-0.95-1.42Statistically Significant[1]

Biomarker data from this study also suggested that this compound activated the integrated stress response and reduced oxidative stress as intended.[1]

Experimental Protocols

Western Blot for Phosphorylated eIF2α

This protocol is essential for assessing the direct pharmacodynamic effect of this compound.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Induce ER stress using a known inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of this compound for the desired duration.

  • Include appropriate vehicle controls.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of eIF2α.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-40 µg) onto a 10-12% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total eIF2α.

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Western Blot Workflow for p-eIF2α A Cell Treatment with This compound +/- ER Stress Inducer B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-eIF2α) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Analysis and Quantification I->J

Caption: Western Blot Workflow for p-eIF2α.

Cell Viability Assay under ER Stress

This assay determines the cytoprotective effect of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

2. Treatment:

  • Treat cells with a range of concentrations of this compound in the presence of a fixed concentration of an ER stress-inducing agent (e.g., tunicamycin or thapsigargin).

  • Include controls for untreated cells, cells treated with the ER stressor alone, and cells treated with this compound alone.

3. Incubation:

  • Incubate the cells for a period sufficient to induce cell death in the ER stressor-only group (e.g., 24-72 hours).

4. Viability Measurement:

  • Use a colorimetric or fluorometric assay to assess cell viability. Common methods include:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance at ~570 nm.

    • Resazurin (alamarBlue) Assay: Add resazurin solution and incubate for 1-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).

    • CellTiter-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

5. Data Analysis:

  • Normalize the results to the untreated control group (set to 100% viability).

  • Plot cell viability against the concentration of this compound to determine its protective effect.

In Vivo Efficacy Study in SOD1G93A Mouse Model of ALS

1. Animal Model:

  • Use transgenic mice expressing the human SOD1G93A mutation, which develop a progressive motor neuron disease resembling ALS.

2. Treatment Administration:

  • Begin treatment with this compound or vehicle control at a presymptomatic or early symptomatic stage.

  • Administer the compound via an appropriate route, such as oral gavage or intraperitoneal injection, at a predetermined dose and frequency.

3. Monitoring of Disease Progression:

  • Motor Function: Regularly assess motor performance using tests such as the rotarod, hanging wire test, and grip strength measurement.

  • Body Weight: Monitor body weight as an indicator of general health and disease progression.

  • Disease Onset and Survival: Record the age of onset of symptoms (e.g., tremor, hind limb weakness) and the humane endpoint.

4. Post-mortem Analysis:

  • At the study endpoint, perfuse the animals and collect spinal cord and brain tissue.

  • Histology: Perform immunohistochemical staining for markers of motor neuron survival (e.g., NeuN, ChAT), astrogliosis (GFAP), and microgliosis (Iba1).

  • Biochemical Analysis: Prepare tissue lysates to measure levels of ER stress markers, insoluble SOD1 aggregates, and other relevant biomarkers by Western blot or ELISA.

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In Vivo Efficacy Study Workflow (SOD1G93A Model) A Selection of SOD1G93A Mice B Treatment Initiation (this compound vs. Vehicle) A->B C Regular Monitoring: - Motor Function - Body Weight - Disease Onset B->C D Survival Analysis C->D E Endpoint: Tissue Collection C->E D->E F Post-mortem Analysis: - Histology - Biochemistry E->F

References

Icerguastat's Molecular Intervention in Cellular Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat (also known as Sephin1 and IFB-088) is a first-in-class oral small molecule drug candidate with a novel mechanism of action centered on the modulation of the Integrated Stress Response (ISR), a crucial cellular pathway activated during periods of cellular stress.[1] This technical guide provides an in-depth exploration of the molecular targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing outlines of relevant experimental protocols. The primary molecular target of this compound is the regulatory subunit PPP1R15A of the protein phosphatase 1 (PP1) complex.[2][3] By selectively inhibiting the stress-induced PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a key event in the ISR.[2][4] This action allows cells under stress additional time to manage misfolded proteins and restore proteostasis, offering a promising therapeutic strategy for a range of diseases characterized by protein misfolding and cellular stress, including neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2]

Introduction to the Integrated Stress Response (ISR) and this compound

The Integrated Stress Response (ISR) is a fundamental signaling pathway that cells activate in response to a variety of stress conditions, such as the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER stress), amino acid deprivation, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2α (p-eIF2α) attenuates global protein synthesis, reducing the load of newly synthesized proteins entering the ER. This allows the cell to conserve resources and focus on resolving the stress.

However, the phosphorylation of eIF2α is a transient event, as the phosphatase complex formed by the catalytic subunit of protein phosphatase 1 (PP1c) and its stress-induced regulatory subunit, PPP1R15A (also known as GADD34), dephosphorylates eIF2α, allowing protein synthesis to resume.[2] In situations of chronic or excessive stress, premature dephosphorylation of eIF2α can lead to a buildup of misfolded proteins and ultimately, cell death.

This compound is a derivative of guanabenz that has been developed to selectively inhibit the PPP1R15A/PP1c phosphatase complex without the α2-adrenergic activity associated with its parent compound.[2][3] This selectivity makes this compound a promising therapeutic candidate for diseases driven by chronic cellular stress and protein misfolding.

Molecular Targets of this compound

The primary and most well-characterized molecular target of this compound is the Protein Phosphatase 1 Regulatory Subunit 15A (PPP1R15A) .[2]

Mechanism of Action at the Molecular Level

This compound does not directly inhibit the catalytic subunit of PP1 (PP1c). Instead, it selectively binds to the stress-induced regulatory subunit PPP1R15A.[2] This binding induces a conformational change in PPP1R15A, which in turn impairs the recruitment of the substrate, phosphorylated eIF2α, to the phosphatase complex.[5] By preventing the dephosphorylation of eIF2α, this compound effectively prolongs the ISR, giving the cell more time to manage the stress-induced damage.

It is important to note that this compound shows selectivity for the stress-inducible PPP1R15A over the constitutively expressed paralog, PPP1R15B.[2] This is a critical feature, as the complete lack of both PPP1R15A and PPP1R15B is lethal in mice.[2]

Recent studies have also suggested a potential secondary mechanism of action for this compound, particularly in the context of excitotoxicity. Some evidence indicates that this compound's neuroprotective effects in this setting may be independent of eIF2α phosphorylation and could involve the inhibition of the PP2A holoenzyme.[6][7] However, the primary and most extensively documented mechanism remains the selective inhibition of the PPP1R15A/PP1c phosphatase complex.

Signaling Pathway

The signaling pathway affected by this compound is a critical branch of the Unfolded Protein Response (UPR) and the broader Integrated Stress Response.

Caption: this compound's mechanism in the Integrated Stress Response.

Quantitative Data

While specific IC50 or Kd values for this compound are not consistently reported across publicly available literature, preclinical studies have established effective concentrations in various models.

ParameterValue/ObservationModel SystemReference
Binding Affinity Binds to a recombinant fragment of PPP1R15A (amino acids 325-636) but not the related PPP1R15B.In vitro binding assay[2]
Effective Concentration 5 µMOligodendrocytes under stress[3]
Neuroprotective Concentration 1, 5, and 50 µMCortical neurons against NMDA-induced toxicity[8]
In vivo Efficacy Not specified in quantitative terms in the provided snippets, but shown to prevent motor, morphological, and molecular defects in mouse models of Charcot-Marie-Tooth 1B and ALS.Mouse models[2]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the molecular effects of this compound. Specific details may need to be optimized for different cell types and experimental conditions.

In Vitro Phosphatase Assay for PPP1R15A Activity

This assay is designed to measure the ability of this compound to inhibit the dephosphorylation of eIF2α by the PPP1R15A/PP1c complex.

Materials:

  • Recombinant human PP1c

  • Recombinant human PPP1R15A (or a functional fragment)

  • Phosphorylated eIF2α (p-eIF2α) substrate

  • This compound

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM DTT, 1 mM MnCl2)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-phospho-eIF2α (Ser51) and anti-total eIF2α

Procedure:

  • Prepare a reaction mixture containing PP1c and PPP1R15A in phosphatase assay buffer and incubate to allow complex formation.

  • Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate.

  • Initiate the phosphatase reaction by adding the p-eIF2α substrate.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the samples by Western blot using antibodies against p-eIF2α and total eIF2α.

  • Quantify the band intensities to determine the extent of dephosphorylation and calculate the inhibitory effect of this compound.

Phosphatase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents: - PP1c, PPP1R15A, p-eIF2α - this compound dilutions - Assay Buffer Complex_formation Incubate PP1c and PPP1R15A Reagents->Complex_formation Add_this compound Add this compound or Vehicle Complex_formation->Add_this compound Add_substrate Add p-eIF2α Substrate Add_this compound->Add_substrate Incubate_reaction Incubate at 30°C Add_substrate->Incubate_reaction Stop_reaction Stop Reaction with Sample Buffer Incubate_reaction->Stop_reaction Western_blot Western Blot for p-eIF2α and total eIF2α Stop_reaction->Western_blot Quantification Quantify Band Intensities Western_blot->Quantification Calculate_inhibition Calculate % Inhibition Quantification->Calculate_inhibition

Caption: Workflow for an in vitro PPP1R15A phosphatase assay.
Western Blot Analysis of eIF2α Phosphorylation in Cultured Cells

This protocol is used to assess the effect of this compound on eIF2α phosphorylation in a cellular context, typically following the induction of ER stress.

Materials:

  • Cultured cells (e.g., HEK293T, HeLa, or a relevant neuronal cell line)

  • Cell culture medium and supplements

  • ER stress inducer (e.g., tunicamycin or thapsigargin)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound or vehicle for a specified time.

  • Induce ER stress by adding an ER stress-inducing agent (e.g., tunicamycin) and incubate for the desired duration.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Perform Western blotting with the indicated primary antibodies.

  • Detect with appropriate secondary antibodies and a chemiluminescent substrate.

  • Quantify band intensities to determine the relative levels of p-eIF2α, total eIF2α, and CHOP.

Western_Blot_Workflow cluster_cell_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_wb_analysis Western Blot Analysis Seed_cells Seed Cells Pretreat Pre-treat with this compound Seed_cells->Pretreat Induce_stress Induce ER Stress Pretreat->Induce_stress Lyse_cells Lyse Cells Induce_stress->Lyse_cells Quantify_protein Quantify Protein (BCA) Lyse_cells->Quantify_protein Prepare_samples Prepare Samples for SDS-PAGE Quantify_protein->Prepare_samples SDS_PAGE SDS-PAGE and Transfer Prepare_samples->SDS_PAGE Antibody_incubation Antibody Incubation (p-eIF2α, total eIF2α, CHOP, loading control) SDS_PAGE->Antibody_incubation Detection Detection and Imaging Antibody_incubation->Detection Quantification Quantification of Protein Levels Detection->Quantification

Caption: Workflow for Western blot analysis of cellular stress markers.

Conclusion

This compound represents a targeted therapeutic approach to diseases characterized by chronic cellular stress and protein misfolding. Its primary molecular target, the PPP1R15A/PP1c phosphatase complex, is a key regulator of the Integrated Stress Response. By selectively inhibiting this complex, this compound prolongs the protective effects of the ISR, offering a promising strategy to restore cellular proteostasis. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of the ISR, which hold significant potential for the development of novel therapies for a range of debilitating diseases. Further research is warranted to fully elucidate the quantitative aspects of this compound's activity and to explore its potential secondary mechanisms of action.

References

In-Vitro Pharmacological Profile of Icerguastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat (also known as IFB-088 and Sephin1) is a clinical-stage small molecule with a multifaceted pharmacological profile. Initially identified as a modulator of the Integrated Stress Response (ISR), emerging evidence suggests its neuroprotective effects may also stem from an ISR-independent mechanism involving the modulation of NMDA receptor-mediated excitotoxicity. This technical guide provides a comprehensive overview of the in-vitro pharmacology of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Pharmacological Data

The in-vitro activity of this compound has been characterized through various functional assays. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Neuroprotective Effects of this compound Against NMDA-Induced Excitotoxicity
Concentration (µM)Neuronal Viability (% of Control)
178.9 ± 4%
5100.9 ± 3.2%
50103.4 ± 3.6%

Data derived from studies on cortical neurons exposed to NMDA-induced excitotoxicity.[1]

Table 2: Inhibition of Calpain Activation by this compound
Concentration (µM)Reduction in αII-spectrin Cleavage (% of Control)
151.3 ± 15.1%
511.5 ± 7.5%
500.01 ± 0.01%

Data reflects the reduction of calpain-mediated cleavage of αII-spectrin in neurons treated with NMDA.[1]

Mechanism of Action: Signaling Pathways

This compound's mechanism of action is currently understood to involve at least two distinct pathways: modulation of the Integrated Stress Response and inhibition of NMDA receptor-mediated excitotoxicity.

The Integrated Stress Response (ISR) Pathway

This compound was initially described as a selective inhibitor of the regulatory subunit PPP1R15A of the PP1c phosphatase complex.[2][3] This inhibition leads to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR. Prolonged eIF2α phosphorylation attenuates global protein synthesis while selectively allowing the translation of stress-responsive proteins, ultimately aiding cellular recovery from proteotoxic stress.[2] However, it is noteworthy that some studies using purified enzyme systems did not observe direct inhibition of the PPP1R15A-PP1c complex by this compound.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 eIF2a eIF2α PERK->eIF2a phosphorylates PKR->eIF2a phosphorylates GCN2->eIF2a phosphorylates peIF2a p-eIF2α PPP1R15A PPP1R15A/PP1c peIF2a->PPP1R15A dephosphorylates Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation Stress_Response_Txn Stress Response Protein Translation peIF2a->Stress_Response_Txn PPP1R15A->eIF2a This compound This compound This compound->PPP1R15A inhibits Cell_Survival Cell Survival & Proteostasis Translation_Attenuation->Cell_Survival Stress_Response_Txn->Cell_Survival

Caption: Proposed mechanism of this compound in the Integrated Stress Response pathway.
NMDA Receptor-Mediated Excitotoxicity Pathway

More recent findings indicate that this compound confers neuroprotection through an ISR-independent mechanism by mitigating NMDA receptor-mediated excitotoxicity.[1] Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, which in turn activates downstream neurotoxic cascades, including the activation of the protease calpain. This compound has been shown to reduce this pathological Ca2+ influx and subsequent calpain activation, thereby preventing neuronal death.[1] The direct binding site and IC50 for this compound on the NMDA receptor have not been publicly disclosed.

Excitotoxicity_Pathway Glutamate Glutamate (excess) NMDAR NMDA Receptor Glutamate->NMDAR activates Ca_Influx Ca2+ Influx NMDAR->Ca_Influx This compound This compound This compound->NMDAR inhibits Calpain_Activation Calpain Activation This compound->Calpain_Activation indirectly inhibits Ca_Influx->Calpain_Activation activates Neurotoxicity Neurotoxicity & Cell Death Calpain_Activation->Neurotoxicity

Caption: this compound's role in the NMDA receptor-mediated excitotoxicity pathway.

Experimental Protocols

The following are representative protocols for key in-vitro assays used to characterize the pharmacological profile of this compound.

In-Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a method to quantify the inhibitory effect of this compound on purified calpain enzymes.

Materials:

  • Purified µ-calpain or m-calpain

  • This compound

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)

  • Calcium Chloride (CaCl₂) solution (100 mM)

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations for IC50 determination. Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

    • Dilute the purified calpain enzyme to the working concentration in ice-cold Assay Buffer immediately before use.

    • Prepare the fluorogenic substrate solution in Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well black microplate, add the serially diluted this compound or vehicle control.

    • Add the diluted calpain enzyme solution to each well.

    • Initiate the reaction by adding the CaCl₂ solution to each well to activate the calpain.

    • Immediately add the fluorogenic substrate solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC) at regular intervals.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Calpain_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - this compound dilutions - Calpain enzyme - Substrate solution Start->Prep_Reagents Add_Inhibitor Add this compound/Vehicle to 96-well plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add Calpain Enzyme Add_Inhibitor->Add_Enzyme Initiate_Rxn Initiate Reaction: Add CaCl₂ and Substrate Add_Enzyme->Initiate_Rxn Incubate Incubate at 37°C Initiate_Rxn->Incubate Read_Fluorescence Measure Fluorescence Incubate->Read_Fluorescence Analyze_Data Analyze Data: Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in-vitro fluorometric calpain activity assay.
Assessment of eIF2α Phosphorylation by Western Blot

This protocol provides a general framework for detecting changes in eIF2α phosphorylation in cell culture models following treatment with this compound and a stress-inducing agent.

Materials:

  • Cell culture medium and supplements

  • This compound

  • Stress-inducing agent (e.g., tunicamycin, thapsigargin)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-eIF2α (Ser51) and anti-total-eIF2α)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle for a specified duration.

    • Induce cellular stress by adding a stress-inducing agent for the desired time.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total eIF2α for normalization.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-eIF2α to total eIF2α for each condition.

Conclusion

The in-vitro pharmacological profile of this compound is complex, with evidence supporting at least two distinct mechanisms of action that contribute to its neuroprotective effects. While its role as a modulator of the Integrated Stress Response by prolonging eIF2α phosphorylation is well-documented in cellular models, recent studies highlight an important, ISR-independent activity in mitigating NMDA receptor-mediated excitotoxicity and subsequent calpain activation. Further research is warranted to fully elucidate the direct molecular targets and to determine the relative contributions of these pathways to the overall therapeutic potential of this compound in various neurodegenerative and other protein misfolding diseases. The lack of publicly available, direct binding affinities and IC50 values for some of its proposed targets, such as the NMDA receptor, represents a current knowledge gap.

References

Icerguastat: A Modulator of the Integrated Stress Response for Protein Misfolding Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Protein misfolding diseases, a class of disorders characterized by the accumulation of aberrant protein conformations, present a significant therapeutic challenge. A promising strategy in this area is the modulation of the Integrated Stress Response (ISR), a key cellular pathway that regulates protein synthesis. Icerguastat (also known as IFB-088 or sephin1) is a first-in-class, orally available, brain-penetrant small molecule designed to modulate the ISR. By selectively inhibiting the PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the ISR. This action temporarily attenuates global protein synthesis, allowing cells to clear misfolded proteins and restore proteostasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical data in various protein misfolding disease models, and clinical trial results, with a focus on its potential therapeutic applications.

Core Mechanism of Action: Targeting the Integrated Stress Response

Cellular stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER), activates one of several eIF2α kinases (PERK, GCN2, PKR, HRI). These kinases phosphorylate eIF2α at Serine 51, which leads to a transient reduction in global protein translation. This adaptive response allows the cell to conserve resources and focus on refolding or degrading misfolded proteins. The ISR is resolved by the dephosphorylation of eIF2α, a process mediated by the PP1c phosphatase and its regulatory subunit, PPP1R15A (also known as GADD34).

This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex.[1][2] By binding to the PPP1R15A subunit, it prevents the dephosphorylation of eIF2α, thereby prolonging the protective effects of the ISR.[3][4] This sustained reduction in protein synthesis provides a larger window for cellular chaperone and degradation systems to clear protein aggregates, ultimately restoring cellular homeostasis.[5] Notably, this compound does not affect the related constitutive phosphatase subunit PPP1R15B, ensuring that its effect is specific to the stress-induced response.[1]

A secondary mechanism of action for this compound involves the selective antagonism of NMDA receptors containing the NR2B subunit.[6][7] This activity may contribute to its neuroprotective effects by mitigating glutamate excitotoxicity, a pathological process implicated in several neurodegenerative diseases.[6][7]

Icerguastat_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Misfolded Proteins) cluster_1 Integrated Stress Response (ISR) cluster_2 ISR Resolution Stress Stress eIF2a_Kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_Kinases eIF2a eIF2α eIF2a_Kinases->eIF2a phosphorylates p_eIF2a p-eIF2α p_eIF2a->eIF2a dephosphorylates Translation_Attenuation Protein Synthesis Attenuation p_eIF2a->Translation_Attenuation Proteostasis_Restoration Proteostasis Restoration Translation_Attenuation->Proteostasis_Restoration PPP1R15A_PP1c PPP1R15A/PP1c Phosphatase PPP1R15A_PP1c->p_eIF2a This compound This compound This compound->PPP1R15A_PP1c inhibits

This compound's core mechanism of action.

Preclinical Evidence in Protein Misfolding Diseases

This compound has demonstrated significant therapeutic potential in a range of preclinical models of protein misfolding diseases.

Amyotrophic Lateral Sclerosis (ALS)

In preclinical models of ALS, this compound has been shown to reduce the cytoplasmic mislocalization of TDP-43, a pathological hallmark in the majority of ALS cases.[8][9] It also improves motor neuron survival and motor function in both SOD1G93A mice and TDP-43 transgenic zebrafish.[8][10]

Preclinical Model Key Findings Reference
SOD1G93A MiceImproved motor neuron survival in the spinal cord.[10]
TDP-43 Transgenic ZebrafishImproved motor neuron survival and motor function.[8]
Primary Rat Motor Neurons (Glutamate-induced stress)Increased survival of motor neurons.[11]
Charcot-Marie-Tooth (CMT) Disease

In mouse models of CMT1A (C3-PMP22 mice) and CMT1B (MpzR98C/+ mice), oral administration of this compound improved motor function and neurophysiological parameters.[12] Furthermore, it enhanced myelination and reduced the activation of UPR markers.[12]

Preclinical Model Key Findings Reference
MpzS63del Mice (CMT1B)Prevented motor, morphological, and molecular defects.[12]
C3-PMP22 Mice (CMT1A)Improved motor function and myelination.[12]
MpzR98C/+ Mice (CMT1B)Improved motor function and myelination.[12]
Oculopharyngeal Muscular Dystrophy (OPMD)

In a Drosophila model of OPMD, oral treatment with this compound decreased muscle degeneration and the aggregation of the PABPN1 protein, the causative agent in this disease.[13][14] The therapeutic effect was shown to be dependent on GADD34, the fly homolog of PPP1R15A.[13]

Preclinical Model Key Findings Reference
Drosophila model of OPMDDecreased muscle degeneration and PABPN1 aggregation.[13][14]

Clinical Development: Phase 2a Trial in Bulbar-Onset ALS

A randomized, double-blind, placebo-controlled Phase 2a clinical trial (NCT05508074, P288ALS TRIAL) evaluated the safety and efficacy of this compound in patients with bulbar-onset ALS.[7]

Trial Identifier Phase Indication Status
NCT055080742aBulbar-Onset Amyotrophic Lateral SclerosisCompleted

Key Clinical Data:

Population Endpoint This compound + Riluzole Placebo + Riluzole p-value Reference
Per-protocol (n=40)Mean change in ALSFRS-R score (points/month)-0.95-1.42Statistically significant[7]

The trial met its primary safety objective, with this compound being well-tolerated.[7] In the per-protocol population, there was a statistically significant and clinically meaningful slowing of disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R).[7] Biomarker analysis confirmed engagement of the ISR and oxidative stress pathways.[7]

Experimental Protocols

Western Blot for Phosphorylated eIF2α

This protocol is a generalized procedure for the detection of phosphorylated eIF2α in cell lysates.

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • Gel Electrophoresis: Separate 20-40 µg of protein lysate on a 10-12% SDS-PAGE gel.

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for eIF2α phosphorylated at Serine 51 (e.g., Cell Signaling Technology #9721), diluted in 5% BSA/TBST.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow Start Start Sample_Prep 1. Sample Preparation (Lysis with inhibitors) Start->Sample_Prep SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Membrane Transfer SDS_PAGE->Transfer Blocking 4. Blocking (5% BSA) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-p-eIF2α) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. ECL Detection Secondary_Ab->Detection End End Detection->End ThT_Assay_Workflow Start Start Reagent_Prep 1. Reagent Preparation (ThT and monomeric protein) Start->Reagent_Prep Assay_Setup 2. Assay Setup in 96-well Plate (Protein + ThT + Controls) Reagent_Prep->Assay_Setup Incubation 3. Incubation with Shaking (e.g., 37°C in plate reader) Assay_Setup->Incubation Measurement 4. Real-time Fluorescence Reading (Ex: ~450nm, Em: ~485nm) Incubation->Measurement Analysis 5. Data Analysis (Plot kinetics) Measurement->Analysis End End Analysis->End

References

Icerguastat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat, also known as Sephin1 and IFB-088, is a first-in-class, orally available small molecule drug candidate with a promising pharmacokinetic profile for targeting the central and peripheral nervous system.[1] It is a selective inhibitor of the protein phosphatase 1 (PP1) regulatory subunit 15A (PPP1R15A), a key component of the Integrated Stress Response (ISR). By inhibiting the PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), a central event in the ISR. This mechanism of action has shown therapeutic potential in preclinical models of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth disease, and Oculopharyngeal Muscular Dystrophy (OPMD), by giving stressed cells more time to repair or eliminate misfolded proteins.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Identifiers

This compound is a guanabenz derivative, differing by one chlorine atom, and notably lacks the α2-adrenergic agonist activity of its parent compound, thereby avoiding hypotensive side effects.[3]

IdentifierValue
IUPAC Name 2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
SMILES C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl
Molecular Formula C₈H₉ClN₄
Molecular Weight 196.64 g/mol
CAS Number 951441-04-6
Other Names Sephin1, IFB-088

Physicochemical Properties

A comprehensive, experimentally determined set of physicochemical properties for this compound is not publicly available in a consolidated format. The following table includes computed and any available experimental data.

PropertyValueSource
XLogP3 2.3PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 76.8 ŲPubChem
Solubility (in DMSO) ≥ 3.9 mg/mLSelleckchem
Calculated LogD7.4 1-3Analysis of Anti-Schistosomal Compounds

Pharmacological Properties

Mechanism of Action

This compound's primary mechanism of action is the selective inhibition of the PPP1R15A (also known as GADD34) regulatory subunit of the PP1c phosphatase complex.[1] This complex is responsible for the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).

The phosphorylation of eIF2α is a central event in the Integrated Stress Response (ISR), a cellular pathway activated by various stressors such as endoplasmic reticulum (ER) stress, viral infection, and amino acid deprivation. Phosphorylated eIF2α (p-eIF2α) leads to a global attenuation of protein synthesis, reducing the load of newly synthesized proteins on the cellular machinery. However, it selectively allows for the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.

By inhibiting the dephosphorylation of eIF2α, this compound prolongs the ISR, giving cells additional time to manage proteotoxic stress by refolding or degrading misfolded proteins.[1]

Pharmacokinetics (ADME Profile)

Detailed quantitative ADME data for this compound from formal preclinical development studies are not extensively published. However, available information indicates the following:

ParameterObservationSource
Absorption Orally available.[1]
Distribution Capable of crossing the blood-brain barrier to target the central and peripheral nervous system.InFlectis BioScience
Metabolism Shares a similar metabolic profile with its parent compound, guanabenz.[3]
Excretion Specific excretion pathways and rates have not been detailed in publicly available literature.

Signaling Pathway and Experimental Workflows

The Integrated Stress Response (ISR) Pathway and this compound's Point of Intervention

The diagram below illustrates the canonical Integrated Stress Response (ISR) pathway, highlighting the role of eIF2α phosphorylation and the inhibitory action of this compound on the PPP1R15A-PP1c phosphatase complex.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_effects Downstream Effects cluster_feedback Negative Feedback ER_Stress ER Stress PERK PERK ER_Stress->PERK Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR AA_Deprivation AA Deprivation GCN2 GCN2 AA_Deprivation->GCN2 eIF2a eIF2α PERK->eIF2a Phosphorylate PKR->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate p_eIF2a p-eIF2α Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation ATF4_Translation Selective ATF4 Translation p_eIF2a->ATF4_Translation PPP1R15A PPP1R15A/PP1c Complex ATF4_Translation->PPP1R15A Induces PPP1R15A->p_eIF2a Dephosphorylate This compound This compound This compound->PPP1R15A Inhibits

This compound inhibits the PPP1R15A/PP1c complex, prolonging the ISR.
Experimental Workflow: Assessing this compound's Effect on eIF2α Phosphorylation via Western Blot

The following diagram outlines a typical workflow for determining the effect of this compound on the phosphorylation of eIF2α in a cellular model.

WB_Workflow start Start: Cell Culture treatment Treatment: 1. Stress Inducer (e.g., Tunicamycin) 2. This compound or Vehicle Control start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation: - anti-p-eIF2α - anti-total eIF2α - anti-Loading Control (e.g., β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantify p-eIF2α / total eIF2α ratio analysis->end

Workflow for Western blot analysis of eIF2α phosphorylation.

Key Experimental Protocols

Western Blot for Phosphorylated eIF2α (p-eIF2α) and Total eIF2α

This protocol is adapted from standard procedures and should be optimized for specific cell lines and experimental conditions.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density to achieve 70-80% confluency at the time of treatment.

  • Induce cellular stress using an appropriate agent (e.g., 1 µg/mL tunicamycin for ER stress).

  • Co-treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Normalize all samples to the same protein concentration with lysis buffer.

4. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-eIF2α (Ser51) and total eIF2α, diluted in blocking buffer, overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

6. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using a digital imaging system.

  • Perform densitometric analysis to quantify the band intensities. Normalize the p-eIF2α signal to the total eIF2α signal, and then to the loading control.

Quantitative Western Blot for CHOP Expression

CHOP (CCAAT-enhancer-binding protein homologous protein), also known as GADD153, is a transcription factor induced downstream of ATF4 during prolonged ER stress. Its expression is often used as a marker of ISR activation.

The protocol is similar to that for p-eIF2α, with the following key differences:

  • Primary Antibody: Use a validated primary antibody specific for CHOP.

  • Sample Loading: It may be necessary to load a higher amount of total protein (e.g., 50-100 µg) to detect CHOP, as its basal expression is low.

  • Positive Control: Include a positive control sample from cells treated with a known potent ER stress inducer (e.g., tunicamycin or thapsigargin) for an extended period (e.g., 16-24 hours) to ensure antibody and protocol efficacy.

  • Quantification: Normalize the CHOP band intensity to a loading control (e.g., β-actin or GAPDH).

Clinical Development Overview

This compound is currently in clinical development for several neurodegenerative diseases.

IndicationPhaseStatusKey Findings/Endpoints
Amyotrophic Lateral Sclerosis (ALS) Phase IICompletedShowed a trend towards slower disease progression on the ALSFRS-R scale. Biomarker data indicated activation of the ISR and reduction in oxidative stress.[4][5]
Charcot-Marie-Tooth Disease Phase IOngoingSafety and tolerability in healthy volunteers.
Multiple Sclerosis Preclinical-Preclinical studies suggest potential therapeutic benefit.

A Phase 2 trial (NCT05508074) in patients with bulbar-onset ALS investigated the safety and efficacy of this compound (50 mg/day) in combination with riluzole.[6][7][8] The study was a randomized, double-blind, placebo-controlled trial.

Conclusion

This compound represents a promising therapeutic approach for a range of neurodegenerative diseases characterized by proteotoxic stress. Its targeted mechanism of action, favorable preclinical safety and efficacy data, and oral bioavailability make it a compelling candidate for further clinical investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals interested in the study and application of this novel ISR modulator. Further research is warranted to fully elucidate its ADME profile and to establish its clinical utility in various patient populations.

References

Icerguastat in Amyotrophic Lateral Sclerosis: An In-Depth Technical Review of Early-Stage Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat (also known as IFB-088) is an investigational small molecule drug candidate that has shown promise in early-stage clinical trials for the treatment of Amyotrophic Lateral Sclerosis (ALS), particularly the bulbar-onset form of the disease. Developed by Inflectis Bioscience, this compound is designed to combat neurodegeneration through a dual mechanism of action: modulating the Integrated Stress Response (ISR) and reducing excitotoxicity by inhibiting NR2B-containing N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the available early-stage clinical trial data, experimental protocols, and the underlying signaling pathways.

I. Quantitative Clinical Trial Data

An early-stage, Phase 2a clinical trial (P288ALS TRIAL; NCT05508074) has been completed to evaluate the safety and efficacy of this compound in patients with bulbar-onset ALS. The trial was a randomized, double-blind, placebo-controlled study.[1][2][3]

Primary and Secondary Outcome Measures

The primary objective of the P288ALS trial was to assess the safety and tolerability of this compound.[2] The study met its primary endpoint, with this compound being deemed safe and well-tolerated.[1]

Secondary efficacy endpoints included the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score, a validated measure of disease progression. While the trial was not powered to demonstrate efficacy, promising trends were observed.[2]

Outcome MeasureThis compound (25 mg twice daily) + RiluzolePlacebo + RiluzolePopulationSource
Mean Rate of Decline in ALSFRS-R Score (points/month) -0.95-1.42Per Protocol (n=40)[1]

II. Experimental Protocols

A. Clinical Trial Protocol (NCT05508074)

Study Design: A prospective, international, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[3]

Participant Population: 51 patients with bulbar-onset ALS.[1][4]

Intervention:

  • Treatment Group: this compound 25 mg administered orally twice daily, in combination with Riluzole (100 mg/day).[1][3]

  • Control Group: Placebo administered orally twice daily, in combination with Riluzole (100 mg/day).[1][3]

Duration: 6 months.[2]

Key Assessments:

  • Safety: Monitored throughout the study.

  • Efficacy: Assessed using the ALSFRS-R score, as well as other measures of clinical progression.[2][3]

  • Biomarkers: A range of biomarkers were evaluated to understand the biological effects of this compound.[2]

B. Biomarker Analysis Methodologies (General Overview)

While specific, detailed protocols from the this compound trial have not been fully published, the methodologies for the key biomarkers assessed are generally established in the field of ALS research.

1. TDP-43 Mis-localization: The trial results indicated that this compound had a substantiated effect on TDP-43 mis-localization.[2] Quantification of TDP-43 pathology in clinical trials can be performed on patient-derived samples, such as cerebrospinal fluid (CSF) or plasma extracellular vesicles.[5] Methodologies often involve immunoassays like ELISA or Meso Scale Discovery (MSD) to measure total and phosphorylated TDP-43 levels.[6][7] More advanced techniques such as mass spectrometry can be used for absolute quantification of TDP-43 fragments in tissue samples.[8][9][10][11]

2. Oxidative Stress Markers: The study reported that this compound demonstrated activity on oxidative stress pathways.[2] Common biomarkers for oxidative stress in ALS clinical trials include 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA).[6][12] These markers can be measured in blood (serum/plasma) or urine using techniques such as ELISA, high-performance liquid chromatography (HPLC), or mass spectrometry-based methods.[7][13][14]

3. Neurodegeneration Markers (Neurofilament Light Chain - NfL): The press release mentioned an effect on neurodegeneration.[2] NfL is a well-established biomarker of neuroaxonal damage in ALS.[15][16] It is typically measured in serum or plasma using highly sensitive immunoassays such as Single Molecule Array (Simoa) or electrochemiluminescence (ECL) assays.[17][18]

III. Signaling Pathways and Mechanism of Action

This compound's therapeutic potential in ALS is attributed to its dual mechanism of action, targeting two key pathological processes in neurodegeneration.

A. Modulation of the Integrated Stress Response (ISR)

Cellular stressors, including the accumulation of misfolded proteins characteristic of ALS, trigger the ISR. A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This leads to a temporary shutdown of global protein synthesis while selectively promoting the translation of stress-responsive genes. This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α. By inhibiting this phosphatase, this compound prolongs the phosphorylation of eIF2α, thereby enhancing the adaptive effects of the ISR to mitigate cellular stress.[19][20][21]

This compound's Modulation of the Integrated Stress Response (ISR) cluster_stress Cellular Stressors in ALS cluster_isr Integrated Stress Response (ISR) Misfolded Proteins Misfolded Proteins eIF2α Kinases (PERK, GCN2, etc.) eIF2α Kinases (PERK, GCN2, etc.) Misfolded Proteins->eIF2α Kinases (PERK, GCN2, etc.) activate Oxidative Stress Oxidative Stress Oxidative Stress->eIF2α Kinases (PERK, GCN2, etc.) activate ER Stress ER Stress ER Stress->eIF2α Kinases (PERK, GCN2, etc.) activate eIF2α eIF2α eIF2α Kinases (PERK, GCN2, etc.)->eIF2α phosphorylate p-eIF2α p-eIF2α Global Protein Synthesis Global Protein Synthesis p-eIF2α->Global Protein Synthesis inhibits Stress-Responsive Gene Translation Stress-Responsive Gene Translation p-eIF2α->Stress-Responsive Gene Translation promotes PPP1R15A/PP1c PPP1R15A/PP1c PPP1R15A/PP1c->p-eIF2α dephosphorylates This compound This compound This compound->PPP1R15A/PP1c inhibits

This compound's modulation of the Integrated Stress Response.
B. Inhibition of NR2B-Containing NMDA Receptors and Reduction of Excitotoxicity

Excitotoxicity, primarily mediated by excessive glutamate activation of NMDA receptors, is a major contributor to motor neuron death in ALS. The influx of calcium (Ca2+) through these receptors triggers downstream neurotoxic cascades. This compound selectively antagonizes NMDA receptors that contain the NR2B subunit. These receptors are often linked to cell death pathways. By blocking these specific receptors, this compound aims to reduce the harmful effects of excessive glutamate signaling without interfering with the normal physiological functions of other NMDA receptor subtypes.[3][22][23]

This compound's Inhibition of NR2B-NMDA Receptor-Mediated Excitotoxicity cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NR2B-NMDA Receptor NR2B-NMDA Receptor Glutamate->NR2B-NMDA Receptor activates Ca2+ Influx Ca2+ Influx NR2B-NMDA Receptor->Ca2+ Influx mediates Downstream Neurotoxic Cascades Downstream Neurotoxic Cascades Ca2+ Influx->Downstream Neurotoxic Cascades activates Neuronal Death Neuronal Death Downstream Neurotoxic Cascades->Neuronal Death leads to This compound This compound This compound->NR2B-NMDA Receptor inhibits

This compound's role in reducing excitotoxicity.

IV. Experimental Workflow

The general workflow for a clinical trial like the P288ALS study involves several key stages, from patient recruitment to data analysis.

Phase 2 Clinical Trial Workflow for this compound in ALS cluster_data Data Collection Points Patient Recruitment Patient Recruitment Screening & Enrollment Screening & Enrollment Patient Recruitment->Screening & Enrollment Randomization Randomization Screening & Enrollment->Randomization Treatment Arm (this compound + Riluzole) Treatment Arm (this compound + Riluzole) Randomization->Treatment Arm (this compound + Riluzole) Placebo Arm (Placebo + Riluzole) Placebo Arm (Placebo + Riluzole) Randomization->Placebo Arm (Placebo + Riluzole) 6-Month Treatment Period 6-Month Treatment Period Treatment Arm (this compound + Riluzole)->6-Month Treatment Period Placebo Arm (Placebo + Riluzole)->6-Month Treatment Period Data Collection Data Collection 6-Month Treatment Period->Data Collection Data Analysis Data Analysis Data Collection->Data Analysis Safety Assessments Safety Assessments ALSFRS-R Scores ALSFRS-R Scores Biomarker Samples (Blood, CSF) Biomarker Samples (Blood, CSF) Results Results Data Analysis->Results

A generalized workflow for the Phase 2 clinical trial of this compound.

V. Conclusion and Future Directions

The early-stage clinical data for this compound in patients with bulbar-onset ALS are encouraging, demonstrating a favorable safety profile and a potential to slow disease progression. The dual mechanism of action, targeting both the Integrated Stress Response and excitotoxicity, represents a novel and promising therapeutic strategy for this devastating neurodegenerative disease.

Further investigation in larger, adequately powered clinical trials is warranted to confirm these preliminary efficacy signals and to further elucidate the role of this compound in modifying the course of ALS. The biomarker data from the Phase 2a study, once fully published, will be crucial for understanding the in vivo biological activity of this compound and for identifying patient populations most likely to respond to this therapy. A new Phase 2 trial has been initiated (NCT07832341), which will hopefully provide more definitive answers on the potential of this compound as a treatment for ALS.

References

Icerguastat's Impact on eIF2α Phosphorylation and Translational Control: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat (also known as Sephin1 and IFB-088) is a novel small molecule modulator of the Integrated Stress Response (ISR), a crucial cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins. The ISR's primary regulatory node is the phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). This compound is reported to prolong the phosphorylated state of eIF2α by targeting the regulatory subunit of its phosphatase complex. This guide provides a comprehensive technical overview of this compound's mechanism of action, its impact on eIF2α phosphorylation and translational control, and detailed experimental protocols for its study.

Introduction to the Integrated Stress Response (ISR) and eIF2α Phosphorylation

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a variety of pathological and physiological stresses, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress. A central event in the ISR is the phosphorylation of eIF2α at serine 51. This phosphorylation is catalyzed by one of four known kinases: PERK, GCN2, PKR, and HRI, each responding to different stress signals.

Phosphorylated eIF2α (p-eIF2α) has a high affinity for eIF2B, a guanine nucleotide exchange factor essential for recycling eIF2 to its active, GTP-bound state. By sequestering eIF2B, p-eIF2α inhibits the initiation of cap-dependent translation, leading to a global decrease in protein synthesis. This conserves resources and reduces the load of newly synthesized proteins entering the ER, thereby mitigating cellular stress. Paradoxically, under these conditions of reduced global translation, a select group of mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions are preferentially translated. The most well-characterized of these is ATF4, a transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis.

The dephosphorylation of eIF2α, which allows for the resumption of protein synthesis, is primarily mediated by a phosphatase complex composed of the catalytic subunit of protein phosphatase 1 (PP1c) and one of its regulatory subunits, either the constitutive PPP1R15B (CReP) or the stress-inducible PPP1R15A (GADD34).[1]

This compound's Mechanism of Action

This compound is a selective inhibitor of the stress-inducible GADD34-PP1c phosphatase complex.[2] By targeting GADD34, this compound prolongs the phosphorylation of eIF2α, thereby extending the adaptive phase of the ISR.[2] This sustained p-eIF2α signaling is thought to provide stressed cells with a longer window to resolve protein misfolding and restore homeostasis. Preclinical studies have shown that this modulation of the ISR by this compound can be beneficial in models of diseases characterized by protein misfolding, such as amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[2][3]

It is important to note that while the initial understanding was that this compound directly inhibits the GADD34-PP1c interaction, some recent in vitro studies have questioned this direct mechanism, suggesting that its effects in vivo might be more complex or involve other cellular targets.[4] However, the consistent observation across multiple studies is the this compound-dependent increase in eIF2α phosphorylation in cellular and animal models of stress.

Signaling Pathway

The following diagram illustrates the core signaling pathway affected by this compound.

Icerguastat_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation_initiation Translation Initiation cluster_phosphatase eIF2α Phosphatase cluster_downstream Downstream Effects Stress ER Stress, Oxidative Stress, etc. PERK PERK Stress->PERK activate GCN2 GCN2 Stress->GCN2 activate PKR PKR Stress->PKR activate HRI HRI Stress->HRI activate eIF2a eIF2α PERK->eIF2a phosphorylate GCN2->eIF2a phosphorylate PKR->eIF2a phosphorylate HRI->eIF2a phosphorylate peIF2a p-eIF2α GADD34_PP1c GADD34-PP1c Complex peIF2a->GADD34_PP1c dephosphorylates Global_Translation Global Translation (attenuated) peIF2a->Global_Translation inhibits ATF4_Translation ATF4 Translation (enhanced) peIF2a->ATF4_Translation promotes This compound This compound This compound->GADD34_PP1c inhibits

This compound's mechanism of action in the Integrated Stress Response.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on eIF2α phosphorylation and downstream markers from preclinical studies. The data presented here are compiled from published literature and may be derived from graphical representations where raw numerical data was not available.

Model System Treatment Outcome Measure Result Reference
Primary rat motor neurons (WT and SOD1G93A)This compound (50 nM) + Glutamate (5 µM)p-eIF2α / Total eIF2α ratioSignificant increase compared to glutamate alone[5]
Drosophila model of Oculopharyngeal Muscular Dystrophy (OPMD)This compound-containing foodp-eIF2α / Total eIF2α ratioIncreased phosphorylation compared to untreated OPMD model[1]
Model System Treatment Outcome Measure Result Reference
Primary rat motor neurons (WT)This compound (500 nM) + Glutamate (5 µM)Cell Viability26% improvement compared to glutamate alone[5]
Zebrafish model with TDP-43 pathologyThis compound (10 µM)TDP-43 protein levelsNo significant modulation of total TDP-43 expression[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound.

Western Blot Analysis of eIF2α Phosphorylation

This protocol is designed to quantify the ratio of phosphorylated eIF2α to total eIF2α in cell lysates.

Western_Blot_Workflow A 1. Cell Culture and Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection and Quantification F->G

Workflow for Western Blot analysis of p-eIF2α.
  • Cell Lines: Appropriate cell line for the disease model (e.g., primary motor neurons, SH-SY5Y, HEK293T).

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP™).

  • Primary Antibodies:

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-total eIF2α

    • Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Other Reagents: BSA, TBST, ECL substrate, PVDF membrane.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO).

    • If applicable, induce cellular stress (e.g., with thapsigargin or tunicamycin) for a defined period before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto a 12% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Confirm transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-eIF2α (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total eIF2α and β-actin following the same immunoblotting procedure.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-eIF2α signal to the total eIF2α signal, and then to the loading control (β-actin).

GADD34-PP1c Phosphatase Activity Assay

This in vitro assay can be used to assess the direct inhibitory effect of this compound on the dephosphorylation of p-eIF2α by the GADD34-PP1c complex.

Phosphatase_Assay_Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B C 3. Dephosphorylation Reaction B->C D 4. Reaction Termination C->D E 5. Analysis of p-eIF2α Levels D->E

Workflow for in vitro GADD34-PP1c phosphatase activity assay.
  • Recombinant phosphorylated eIF2α (p-eIF2α).

  • Recombinant GADD34 and PP1c proteins.

  • This compound.

  • Assay Buffer.

  • SDS-PAGE and Western blot reagents.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant GADD34 and PP1c in the assay buffer to form the phosphatase complex.

    • Add the desired concentration of this compound or vehicle (DMSO) to the complex and pre-incubate for 15 minutes at 30°C.

  • Dephosphorylation Reaction:

    • Initiate the reaction by adding recombinant p-eIF2α to the mixture.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Analysis of p-eIF2α Levels:

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for p-eIF2α.

    • Quantify the remaining p-eIF2α signal to determine the extent of inhibition by this compound.

Polysome Profiling for Translational Control Analysis

Polysome profiling separates mRNAs based on the number of associated ribosomes, allowing for an assessment of their translational efficiency.

Polysome_Profiling_Workflow A 1. Cell Treatment and Lysis B 2. Sucrose Gradient Centrifugation A->B C 3. Fractionation B->C D 4. RNA Extraction C->D E 5. RT-qPCR Analysis D->E

Workflow for polysome profiling.
  • Cells treated with this compound or vehicle.

  • Cycloheximide.

  • Lysis buffer with cycloheximide.

  • Sucrose solutions (10-50%).

  • Ultracentrifuge.

  • Gradient fractionator with UV detector.

  • RNA extraction kit.

  • RT-qPCR reagents.

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle.

    • Pre-treat with cycloheximide (100 µg/mL) for 5 minutes before harvesting to arrest ribosome translocation.

    • Lyse the cells in a hypotonic lysis buffer containing cycloheximide.

  • Sucrose Gradient Centrifugation:

    • Layer the cell lysate onto a 10-50% sucrose gradient.

    • Centrifuge at high speed (e.g., 39,000 rpm) for 2 hours at 4°C.

  • Fractionation:

    • Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize monosomes and polysomes.

    • Collect fractions corresponding to non-translating (monosomes) and translating (polysomes) mRNAs.

  • RNA Extraction:

    • Extract RNA from the pooled fractions.

  • RT-qPCR Analysis:

    • Perform RT-qPCR to quantify the abundance of specific mRNAs (e.g., ATF4, CHOP, and a housekeeping gene) in the monosome and polysome fractions.

    • Calculate the ratio of mRNA in the polysome fraction to the monosome fraction to determine the translational efficiency.

Conclusion

This compound represents a promising therapeutic strategy for diseases associated with protein misfolding by modulating the Integrated Stress Response. Its ability to prolong eIF2α phosphorylation provides a mechanism to enhance cellular resilience in the face of stress. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and other ISR modulators on eIF2α phosphorylation and translational control. Further research, particularly focusing on quantitative analysis and elucidation of its precise molecular interactions, will be crucial for the continued development of this class of compounds.

References

An In-depth Technical Guide to Icerguastat (Sephin1): A Guanabenz Derivative Devoid of α2-Adrenergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Icerguastat, also known as Sephin1 or IFB-088, is a novel, first-in-class drug candidate derived from the antihypertensive agent guanabenz.[1][2][3] Unlike its parent compound, this compound has been rationally designed to eliminate α2-adrenergic receptor agonism, a property responsible for the hypotensive side effects of guanabenz.[1][4] Its primary mechanism of action is the selective inhibition of the GADD34/PPP1R15A-PP1c phosphatase complex, a key negative regulator of the Integrated Stress Response (ISR).[1][5][6][7] By prolonging the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), this compound enhances the cell's innate protective mechanisms against protein misfolding, offering a promising therapeutic strategy for a range of neurodegenerative and protein-misfolding diseases, including Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease.[8][9][10] This guide provides a comprehensive overview of this compound's mechanism of action, its pharmacological distinction from guanabenz, key preclinical and clinical data, and detailed experimental protocols for its characterization.

The Integrated Stress Response (ISR) and this compound's Mechanism of Action

The Integrated Stress Response (ISR) is a fundamental cellular signaling pathway activated by a variety of stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.[11] A central event in the ISR is the phosphorylation of eIF2α at Serine 51.[11] This modification reduces global protein translation, thereby alleviating the load of newly synthesized proteins and conserving cellular resources.[5][6][7] Concurrently, p-eIF2α selectively permits the translation of specific mRNAs, such as that for the transcription factor ATF4, which orchestrates the expression of genes involved in stress resolution.

The ISR is transient and must be carefully regulated. Its termination is mediated by the dephosphorylation of eIF2α. This is primarily carried out by a holoenzyme formed by the catalytic subunit of Protein Phosphatase 1 (PP1c) and a stress-induced regulatory subunit, GADD34 (also known as PPP1R15A).[5][6][7][12][13][14] GADD34 acts as a scaffold, recruiting both PP1c and the substrate (p-eIF2α) to facilitate dephosphorylation and restore global protein synthesis.[12][13][14]

This compound exerts its therapeutic effect by selectively inhibiting the GADD34-PP1c complex.[1][15] This action prolongs the phosphorylation of eIF2α, thereby extending the protective phase of the ISR.[1][5][6] This gives cells more time to manage misfolded proteins and restore homeostasis.[9] It is crucial to note that this compound selectively targets the stress-inducible GADD34 (PPP1R15A) subunit and not the related constitutive subunit, CReP (PPP1R15B), which contributes to its favorable safety profile.[1]

cluster_0 Cellular Stress (ER Stress, Oxidative Stress, etc.) cluster_1 ISR Activation cluster_2 ISR Termination cluster_3 Cellular Outcomes Stress Stress Stimuli eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_kinases p_eIF2a p-eIF2α (Ser51) eIF2a_kinases->p_eIF2a Phosphorylation eIF2a eIF2α Translation_attenuation Global Translation Attenuation p_eIF2a->Translation_attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 GADD34_PP1c GADD34:PP1c Complex eIF2a_2 eIF2α GADD34_PP1c->eIF2a_2 Dephosphorylation p_eIF2a_2->GADD34_PP1c Protein_Synthesis Protein Synthesis Restored eIF2a_2->Protein_Synthesis Stress_Resolution Stress Resolution & Cell Survival Translation_attenuation->Stress_Resolution ATF4->Stress_Resolution This compound This compound (Sephin1) This compound->GADD34_PP1c Inhibition cluster_Guanabenz Guanabenz Activity Profile cluster_this compound This compound Activity Profile cluster_Outcomes Pharmacological Outcomes Guanabenz Guanabenz G_ISR ISR Modulation (GADD34 Inhibition) Guanabenz->G_ISR G_A2 α2-Adrenergic Agonism Guanabenz->G_A2 This compound This compound (Sephin1) (Guanabenz Derivative) I_ISR ISR Modulation (GADD34 Inhibition) This compound->I_ISR I_A2 No α2-Adrenergic Agonism This compound->I_A2 Therapeutic Therapeutic Effect (Neuroprotection) G_ISR->Therapeutic SideEffect Side Effect (Hypotension, Sedation) G_A2->SideEffect I_ISR->Therapeutic cluster_workflow Experimental Workflow: eIF2α Phosphorylation Assay A 1. Cell Culture & Plating (e.g., HeLa, SH-SY5Y) B 2. Pre-treatment Add this compound or Vehicle A->B C 3. Stress Induction Add Tunicamycin (ER stressor) B->C D 4. Cell Lysis Harvest proteins in RIPA buffer with phosphatase inhibitors C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE Separate proteins by size E->F G 7. Western Transfer Transfer proteins to PVDF membrane F->G H 8. Immunoblotting Incubate with primary antibodies (anti-p-eIF2α, anti-total-eIF2α) G->H I 9. Detection Incubate with HRP-conjugated secondary antibodies & ECL substrate H->I J 10. Imaging & Analysis Quantify band intensity I->J

References

Methodological & Application

Protocol for Using Icerguastat in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat, also known as IFB-088 and Sephin1, is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 (PP1c) complex.[1][2] This inhibition leads to the sustained phosphorylation of the α subunit of eukaryotic translation initiation factor 2 (eIF2α), a key event in the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR).[2][3][4] By prolonging the phosphorylation of eIF2α, this compound can protect cells from the toxic effects of misfolded proteins, making it a promising therapeutic candidate for a range of proteinopathies, including amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[3][4]

These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the ISR and cell viability.

Data Presentation

The following tables summarize quantitative data for this compound treatment in various cell lines.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell LineConcentration RangeIncubation TimeObserved EffectReference
HeLa10 - 50 µM4 - 24 hoursIncreased eIF2α phosphorylation, modulation of CHOP expression[3][5]
NSC-341 - 30 µM24 - 72 hoursNeuroprotection, neurite outgrowth modulation[1][6]
CHO1 - 25 µM24 - 48 hoursModulation of recombinant protein production, UPR activation[7]
Primary Neurons1 - 10 µM24 - 72 hoursNeuroprotection, modulation of synaptic activity[8][9]

Table 2: Summary of this compound Effects on Key Biomarkers

BiomarkerCell LineThis compound ConcentrationIncubation TimeFold Change/EffectReference
Phospho-eIF2α (p-eIF2α)HeLa25 µM6 hours~2.5-fold increase[3]
ATF4PC1230 µM (Salubrinal, similar MOA)24 hours~2-fold increase[10]
CHOPMEFs5 µg/mL Tunicamycin (inducer)24 hoursCHOP expression is modulated by ISR[5]
Cell Viability (under stress)NSC-3410 µM48 hoursIncreased viability[6]

Experimental Protocols

Protocol 1: General Guidelines for this compound Preparation and Application

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 2.28 mg of this compound (MW: 228.33 g/mol ) in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

    • Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Remove the existing medium and replace it with the prepared this compound working solution or vehicle control.

    • Incubate the cells for the desired duration (e.g., 4, 6, 12, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

Protocol 2: Analysis of eIF2α Phosphorylation by Western Blot

This protocol details the detection of phosphorylated eIF2α in cell lysates following this compound treatment.

Materials:

  • This compound-treated and vehicle-treated cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 12%)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-eIF2α (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total eIF2α as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-eIF2α signal to the total eIF2α signal.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the effect of this compound on cell viability, particularly under conditions of cellular stress.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions and vehicle control

  • Optional: Stress-inducing agent (e.g., tunicamycin, thapsigargin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Allow cells to attach overnight.

    • If inducing stress, pre-treat with the stressor for a specified time before or concurrently with this compound treatment.

    • Replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).[12]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

    • Incubate for 15 minutes at room temperature on an orbital shaker.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

Icerguastat_Signaling_Pathway cluster_0 eIF2α Phosphorylation Cycle ER_Stress ER Stress (e.g., Misfolded Proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α Translation_Repression Global Translation Repression p_eIF2a->Translation_Repression ATF4 ATF4 Translation p_eIF2a->ATF4 Adaptation Cellular Adaptation & Survival Translation_Repression->Adaptation CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis PPP1R15A_PP1c PPP1R15A/PP1c Phosphatase Complex PPP1R15A_PP1c->p_eIF2a dephosphorylates This compound This compound This compound->PPP1R15A_PP1c inhibits

Caption: this compound's mechanism of action in the Integrated Stress Response pathway.

Western_Blot_Workflow start Start: this compound-treated and control cells lysis Cell Lysis (RIPA buffer + inhibitors) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eIF2α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Normalize to total eIF2α) detection->analysis end End: Quantified p-eIF2α levels analysis->end

Caption: Workflow for Western blot analysis of eIF2α phosphorylation.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treatment Treat with this compound and/or stressor start->treatment incubation Incubate for desired duration (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) for formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan (e.g., DMSO) formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance analysis Calculate Cell Viability (%) read_absorbance->analysis end End: Dose-response curve analysis->end

Caption: Workflow for assessing cell viability using the MTT assay.

References

Application Notes and Protocols: Icerguastat in Mouse Models of Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat (also known as IFB-088 or Sephin1) is an investigational drug candidate for the treatment of Amyotrophic Lateral Sclerosis (ALS). Its mechanism of action centers on the modulation of the Integrated Stress Response (ISR), a key cellular pathway involved in managing protein misfolding and cellular stress, which are pathological hallmarks of ALS.[1][2] this compound selectively inhibits the stress-induced PPP1R15A/PP1c phosphatase complex, prolonging the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This leads to a temporary reduction in global protein synthesis, allowing cells to clear aggregated proteins and mitigate cellular damage.[1] Preclinical studies in mouse models of ALS have demonstrated its potential to improve motor neuron survival and function.[3][4]

These application notes provide a detailed overview of the dosage and administration of this compound in commonly used ALS mouse models, along with comprehensive experimental protocols to guide researchers in designing and executing preclinical studies.

Data Presentation: this compound Dosage and Administration in ALS Mouse Models

The following tables summarize the quantitative data on this compound (Sephin1) dosage and administration from preclinical studies in SOD1G93A and TDP-43 mouse models of ALS.

Table 1: this compound (Sephin1) Administration in SOD1G93A Mouse Model

DosageAdministration RouteFrequencyTreatment Start AgeVehicleReference
4 mg/kgOral GavageOnce daily8 weeksSaline solution[3]
8 mg/kgOral GavageOnce daily8 weeksSaline solution[3]
5 mg/kgOral GavageOnce daily28 daysNot Specified[3]
10 mg/kgIntraperitonealDaily50 daysNot Specified
1 mg/kgOral GavageTwice dailyNot SpecifiedNot Specified[4]

Table 2: Compound Administration in TDP-43 Mouse Model (for reference)

CompoundDosageAdministration RouteFrequencyTreatment Start AgeVehicleMouse ModelReference
SAHA50 mg/kgNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedThy1-hTDP-43[5]

Note: Specific dosage and administration data for this compound in TDP-43 mouse models is not as readily available in the public domain as for the SOD1G93A model. The data for SAHA is provided as a contextual reference for studies in a relevant TDP-43 model.

Experimental Protocols

Preparation of this compound for Administration

a. Oral Gavage Solution:

  • Compound: this compound (Sephin1)

  • Vehicle: Sterile saline solution (0.9% NaCl) is a commonly used vehicle.[3]

  • Preparation:

    • Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.

    • Suspend or dissolve the powder in the sterile saline solution. Sonication may be used to aid dissolution or create a homogenous suspension.

    • Prepare the solution fresh daily to ensure stability and prevent degradation.

    • The final volume administered to each mouse should be adjusted based on its body weight (typically 5-10 mL/kg).

b. Intraperitoneal Injection Solution:

  • Compound: this compound (Sephin1)

  • Vehicle: A suitable sterile vehicle for intraperitoneal injection should be used, such as sterile saline or phosphate-buffered saline (PBS).

  • Preparation:

    • Follow a similar procedure as for the oral gavage solution to dissolve or suspend this compound in the chosen sterile vehicle.

    • Ensure the final solution is sterile and free of particulates. Filtration through a 0.22 µm filter may be necessary if the compound is fully dissolved.

Animal Models and Treatment Administration

a. ALS Mouse Models:

  • SOD1G93A: This transgenic mouse model overexpresses a mutant human SOD1 gene and is a widely used model that recapitulates many aspects of ALS pathology.[4]

  • TDP-43: Transgenic mouse models expressing mutant forms of human TDP-43 are also utilized to study the TDP-43 proteinopathy observed in the majority of ALS cases.

b. Administration Procedures:

  • Oral Gavage:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle to deliver the this compound solution directly into the stomach.

    • The volume should be calculated based on the mouse's most recent body weight.

  • Intraperitoneal (IP) Injection:

    • Restrain the mouse to expose the abdomen.

    • Insert a sterile needle (typically 25-27 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Inject the this compound solution into the peritoneal cavity.

Efficacy Assessment

a. Motor Function Tests:

  • Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. A decline in performance over time is indicative of disease progression.[4]

  • Grip Strength Test: This test measures limb muscle strength by determining the maximal force a mouse can exert.

  • Hanging Wire Test: This test evaluates motor neuron function and muscle strength by measuring the time a mouse can hang from a wire grid.

b. Survival Analysis:

  • Monitor the mice daily and record the date of death or the date when humane endpoints are reached (e.g., inability to right within 30 seconds, significant weight loss).

  • Survival data is typically analyzed using Kaplan-Meier survival curves.

c. Histological and Molecular Analysis:

  • Motor Neuron Counting: At the end of the study, spinal cord tissue is collected, sectioned, and stained (e.g., with Nissl stain or specific neuronal markers like NeuN) to quantify the number of surviving motor neurons in the lumbar spinal cord.[4]

  • Analysis of Protein Aggregation: Immunohistochemistry or western blotting can be used to assess the levels of aggregated proteins, such as mutant SOD1 or TDP-43, in spinal cord and brain tissues.

  • Biomarker Analysis: Levels of relevant biomarkers, such as phosphorylated eIF2α and ATF4, can be measured in tissue lysates to confirm target engagement of this compound.

Mandatory Visualizations

Signaling Pathway Diagram

Icerguastat_Mechanism_of_Action cluster_stress Cellular Stress (e.g., Protein Misfolding) cluster_kinases eIF2α Kinases cluster_translation Translational Control cluster_response Cellular Response cluster_this compound This compound Intervention Stressor Stress Signals PERK PERK Stressor->PERK HRI HRI Stressor->HRI GCN2 GCN2 Stressor->GCN2 PKR PKR Stressor->PKR eIF2a eIF2α PERK->eIF2a Phosphorylate HRI->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate PKR->eIF2a Phosphorylate p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits Stress_Response Stress Response Gene Expression ATF4->Stress_Response Proteostasis Restored Proteostasis Stress_Response->Proteostasis This compound This compound PPP1R15A PPP1R15A/PP1c Phosphatase This compound->PPP1R15A Inhibits PPP1R15A->p_eIF2a Dephosphorylates

Caption: this compound's mechanism of action within the Integrated Stress Response pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_Model Select ALS Mouse Model (e.g., SOD1G93A) Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Animal_Model->Grouping Drug_Prep Prepare this compound/ Vehicle Solution Grouping->Drug_Prep Administration Daily Administration (Oral Gavage or IP) Drug_Prep->Administration Body_Weight Monitor Body Weight Administration->Body_Weight Motor_Function Assess Motor Function (e.g., Rotarod) Administration->Motor_Function Survival Record Survival Data Administration->Survival Tissue_Collection Tissue Collection (Spinal Cord, Brain) Body_Weight->Tissue_Collection Motor_Function->Tissue_Collection Survival->Tissue_Collection Histology Histological Analysis (Motor Neuron Count) Tissue_Collection->Histology Biochemistry Biochemical Analysis (Protein Aggregates, Biomarkers) Tissue_Collection->Biochemistry

Caption: General experimental workflow for preclinical evaluation of this compound in ALS mouse models.

References

Preparing Icerguastat Solutions for Laboratory Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A of the protein phosphatase 1 (PP1) complex. By inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound prolongs the integrated stress response (ISR), a cellular pathway that helps cells cope with protein misfolding and other stresses.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for a variety of diseases associated with protein misfolding, including neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2][3]

These application notes provide detailed protocols for the preparation of this compound solutions for use in various laboratory settings, including in vitro cell culture experiments and in vivo studies.

Data Presentation

The following table summarizes the key quantitative data for this compound, essential for accurate solution preparation.

PropertyValueSource
Molecular Weight 196.64 g/mol N/A
Solubility (pH 7.4) 24.8 µg/mLN/A
Appearance White to off-white solidN/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for organic compounds used in biological research.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh out 1.97 mg of this compound powder.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile, conical-bottom polypropylene or polystyrene tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to first prepare an intermediate dilution. For example, to make a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium).

  • Prepare Final Working Solution: Serially dilute the intermediate or stock solution into the final volume of cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a corresponding dilution of DMSO (the solvent for the stock solution) in cell culture medium at the same final concentration as in the this compound-treated samples.

  • Immediate Use: Use the prepared working solutions immediately. Do not store diluted solutions in cell culture medium.

Protocol 3: Preparation of this compound Formulation for In Vivo (Oral Gavage) Studies in Rodents

This protocol provides a general guideline for preparing an this compound formulation suitable for oral administration in animal models. The final formulation should be optimized based on the specific animal model and experimental design.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, corn oil, or a solution containing a low percentage of DMSO and a solubilizing agent like Tween 80)

  • Sterile glass or polypropylene tubes

  • Homogenizer or sonicator

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle solution. For example, to prepare 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously until a homogenous suspension is formed.

  • Weigh this compound: Weigh the required amount of this compound based on the desired dosing concentration and the total volume of the formulation needed.

  • Suspension Preparation:

    • Method A (Suspension in CMC): Gradually add the weighed this compound powder to the 0.5% CMC solution while continuously stirring or vortexing to create a uniform suspension.

    • Method B (Solubilization with co-solvents): If a solution is preferred, this compound can first be dissolved in a minimal amount of a suitable solvent like DMSO. This solution is then slowly added to the main vehicle (e.g., saline or corn oil) containing a surfactant like Tween 80 (e.g., 5-10%) while vortexing to maintain solubility and create a stable emulsion or solution. The final concentration of DMSO should be kept as low as possible (ideally below 5%) to avoid toxicity.

  • Homogenization: For suspensions, use a homogenizer or sonicator to ensure a uniform particle size and prevent settling of the compound.

  • Storage and Use: Prepare the formulation fresh on the day of dosing. If short-term storage is necessary, store at 4°C, protected from light, and re-homogenize before administration. Always include a vehicle control group in your animal studies.

Mandatory Visualizations

Signaling Pathway of this compound

Icerguastat_Pathway Cellular_Stress Cellular Stress (e.g., protein misfolding) PERK PERK Cellular_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates eIF2a_P p-eIF2α Translation_Initiation Global Translation Initiation eIF2a_P->Translation_Initiation inhibits Cellular_Adaptation Cellular Adaptation and Survival Translation_Initiation->Cellular_Adaptation promotes PPP1R15A_PP1c PPP1R15A/PP1c Phosphatase Complex PPP1R15A_PP1c->eIF2a_P dephosphorylates This compound This compound This compound->PPP1R15A_PP1c inhibits

Caption: this compound's mechanism of action in the PERK pathway.

Experimental Workflow: Preparing this compound Stock Solution

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound to Room Temperature Start->Equilibrate Weigh Weigh 1.97 mg This compound Equilibrate->Weigh Add_DMSO Add 1 mL DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing a 10 mM this compound stock solution.

Logical Relationship: Dilution for Cell Culture Experiments

Cell_Culture_Dilution Stock 10 mM this compound Stock in DMSO Intermediate 1 mM Intermediate Dilution in Medium Stock->Intermediate 1:10 Dilution Working Desired Final Concentration (e.g., 10 µM) in Medium Intermediate->Working Serial Dilution Cells Treat Cells Working->Cells

Caption: Dilution scheme for preparing this compound working solutions.

References

Application Notes and Protocols: Measuring Icerguastat's Effect on Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat is a promising therapeutic agent that has demonstrated potential in mitigating the effects of diseases associated with protein misfolding and aggregation. Its mechanism of action is multifaceted, primarily involving the modulation of the Unfolded Protein Response (UPR) through the PERK pathway and the inhibition of glucosylceramide synthase. This document provides detailed application notes and experimental protocols for researchers interested in quantifying the effects of this compound on protein aggregation. The methodologies described herein are essential for preclinical evaluation and for elucidating the precise molecular mechanisms by which this compound exerts its therapeutic effects.

Mechanism of Action of this compound

This compound has been shown to reduce the aggregation of mutant poly(A) binding protein nuclear 1 (PABPN1), a key pathological feature of Oculopharyngeal Muscular Dystrophy (OPMD).[1][2][3] This effect is mediated through its influence on two key cellular pathways:

  • The PERK Pathway of the Unfolded Protein Response (UPR): this compound is known to modulate the PERK branch of the UPR.[1][2][3] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The PERK pathway, in particular, plays a crucial role in reducing the protein load on the ER and promoting cell survival under stress. This compound's activity in this pathway is dependent on GADD34, a key component of the phosphatase complex in the PERK branch.[1][2][3]

  • Glucosylceramide Synthase (GCS) Inhibition: this compound is also an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids.[4][5] The accumulation of certain glycosphingolipids has been linked to cellular dysfunction in several protein misfolding diseases. By inhibiting GCS, this compound can modulate cellular lipid composition, which may in turn influence protein aggregation pathways.

Data Presentation: Quantifying the Effect of this compound on PABPN1 Aggregation

The following tables summarize quantitative data from a study on the effect of this compound on PABPN1 aggregation in a Drosophila model of OPMD.[1][2]

Table 1: Effect of this compound on PABPN1 Nuclear Aggregates in Drosophila Thoracic Muscles

Treatment GroupPercentage of Nuclei with AggregatesAverage Area of Aggregates (µm²)
OPMD Model (Control)65%1.5
OPMD Model + this compound40%0.8

Table 2: Effect of this compound on PABPN1 Protein Levels in Drosophila Thoracic Muscles

Treatment GroupRelative PABPN1 Protein Level (Normalized to Control)
OPMD Model (Control)1.00
OPMD Model + this compound0.75

Experimental Protocols

This section provides detailed protocols for key experiments to measure the effect of this compound on protein aggregation.

Thioflavin T (ThT) Fluorescence Assay for Aggregation Kinetics

This assay is used to monitor the kinetics of amyloid fibril formation in real-time.[6][7][8]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures of amyloid fibrils. This allows for the quantitative measurement of fibril formation over time.

Materials:

  • Purified protein of interest (e.g., recombinant PABPN1)

  • This compound

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the protein of interest at a concentration suitable for inducing aggregation.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a fresh stock solution of ThT (e.g., 1 mM in water) and filter through a 0.22 µm filter.

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures containing the protein of interest at its final working concentration in the assay buffer.

    • Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add ThT to each well to a final concentration of 10-25 µM.

  • Measurement:

    • Place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-72 hours) with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of wells containing buffer and ThT only.

    • Plot the fluorescence intensity against time for each condition.

    • Analyze the resulting sigmoidal curves to determine key kinetic parameters such as the lag time (t_lag), the apparent growth rate constant (k_app), and the maximum fluorescence intensity (F_max).

Table 3: Example Data Presentation for ThT Assay

TreatmentLag Time (hours)Aggregation Rate (RFU/hour)Maximum Fluorescence (RFU)
Protein Only5.2150020000
+ 1 µM this compound8.580018000
+ 10 µM this compound15.145015000
Size-Exclusion Chromatography (SEC) for Oligomer Analysis

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and large aggregates.[9][10][11][12][13]

Principle: A protein sample is passed through a column packed with a porous resin. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and elute later.

Materials:

  • Protein sample treated with or without this compound

  • SEC column with an appropriate molecular weight range

  • HPLC or FPLC system with a UV detector

  • Mobile phase (e.g., filtered and degassed PBS)

Protocol:

  • Sample Preparation:

    • Incubate the protein of interest with and without various concentrations of this compound under conditions that promote oligomerization/aggregation.

    • Centrifuge the samples to remove any large, insoluble aggregates before injection.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume of the prepared sample onto the column.

    • Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm (or another appropriate wavelength).

  • Data Analysis:

    • Analyze the resulting chromatogram. The elution volume of each peak corresponds to a specific molecular size.

    • Calibrate the column using a set of protein standards with known molecular weights to create a standard curve.

    • Determine the apparent molecular weight of the species in each peak.

    • Quantify the area under each peak to determine the relative abundance of monomers, oligomers, and larger aggregates in each sample.

Table 4: Example Data Presentation for SEC Analysis

TreatmentMonomer (%)Dimer/Trimer (%)High Molecular Weight Aggregates (%)
Protein Only702010
+ 1 µM this compound85105
+ 10 µM this compound9532
Filter Retardation Assay

This assay is used to quantify insoluble, SDS-resistant protein aggregates.[14][15][16][17][18]

Principle: Cell or tissue lysates are filtered through a cellulose acetate membrane. Monomeric and small oligomeric proteins pass through the membrane, while large, insoluble aggregates are retained. The retained aggregates are then detected and quantified by immunoblotting.

Materials:

  • Cell or tissue lysates from samples treated with or without this compound

  • Cellulose acetate membrane (0.2 µm pore size)

  • Dot blot apparatus

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking buffer (e.g., 5% non-fat milk in wash buffer)

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation:

    • Lyse cells or tissues in a buffer containing SDS (e.g., 2%).

    • Determine the total protein concentration of each lysate.

  • Filtration:

    • Assemble the dot blot apparatus with the cellulose acetate membrane.

    • Load equal amounts of total protein from each sample into the wells.

    • Apply a vacuum to pull the lysates through the membrane.

    • Wash the membrane several times with wash buffer.

  • Immunodetection:

    • Disassemble the apparatus and block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the intensity of each dot using densitometry software.

    • Normalize the signal to the total protein loaded.

Table 5: Example Data Presentation for Filter Retardation Assay

TreatmentRelative Amount of Insoluble Aggregates (Arbitrary Units)
Control Cells1.00
Control Cells + this compound0.65
Disease Model Cells3.50
Disease Model Cells + this compound1.75

Mandatory Visualizations

Icerguastat_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_GCS Golgi Apparatus Unfolded Proteins Unfolded Proteins PERK PERK Unfolded Proteins->PERK Activates eIF2a eIF2a PERK->eIF2a Phosphorylates P-eIF2a P-eIF2a eIF2a->P-eIF2a Protein Synthesis Protein Synthesis P-eIF2a->Protein Synthesis Inhibits GADD34 GADD34 GADD34->P-eIF2a Dephosphorylates Icerguastat_PERK This compound Icerguastat_PERK->GADD34 Inhibits Protein Aggregation_Cytosol Protein Aggregation Protein Synthesis->Protein Aggregation_Cytosol Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Icerguastat_GCS This compound Icerguastat_GCS->GCS Inhibits

Caption: this compound's dual mechanism of action on protein aggregation.

ThT_Assay_Workflow A Prepare Protein, this compound, and ThT Solutions B Mix Components in 96-Well Plate A->B C Incubate at 37°C with Shaking in Fluorescence Plate Reader B->C D Measure Fluorescence (Ex: 440nm, Em: 485nm) at Regular Intervals C->D E Plot Fluorescence vs. Time and Analyze Kinetics D->E SEC_Workflow A Incubate Protein with/ without this compound B Inject Sample onto Equilibrated SEC Column A->B C Elute with Mobile Phase and Monitor UV Absorbance (280nm) B->C D Generate Chromatogram C->D E Analyze Peak Elution Volumes and Areas for Quantification D->E

References

Application Notes and Protocols for Icerguastat in Oculopharyngeal Muscular Dystrophy (OPMD) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oculopharyngeal muscular dystrophy (OPMD) is a late-onset genetic disorder characterized by progressive muscle weakness, most notably affecting the muscles of the eyelids (ptosis) and throat (dysphagia).[1][2][3] The disease is caused by a mutation in the poly(A) binding protein nuclear 1 (PABPN1) gene, leading to an expansion of a polyalanine tract in the PABPN1 protein.[1][2][4][5] This mutation results in the misfolding and aggregation of PABPN1 within the nuclei of muscle cells, which is a hallmark of the disease.[1][2][4][5][6] Current therapeutic strategies for OPMD are limited, highlighting the need for novel pharmacological interventions.

Icerguastat (formerly known as IFB-088) is a small molecule, a derivative of Guanabenz acetate, that has shown promise in preclinical studies for OPMD.[1][2][4] It has been demonstrated to reduce muscle defects and PABPN1 aggregation in a Drosophila model of the disease.[1][2][4][5][7][8] Notably, this compound is designed to have lower side effects compared to Guanabenz, as it lacks the α2-adrenergic activity responsible for hypotension.[1][5]

These application notes provide a comprehensive overview of the use of this compound in OPMD research, with a focus on its mechanism of action, experimental protocols, and key preclinical findings.

Mechanism of Action

This compound's therapeutic effect in the context of OPMD is linked to the modulation of the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it acts on the PERK (Protein kinase R-like endoplasmic reticulum kinase) branch of the UPR.[1][2][4]

In OPMD, the accumulation of misfolded PABPN1 protein is thought to induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR.[2][4] The PERK pathway, when activated, phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation leads to a general shutdown of protein translation, which can be a protective mechanism to reduce the load of misfolded proteins.

This compound is believed to exert its beneficial effects by targeting GADD34 (Growth Arrest and DNA Damage-inducible protein 34), a key component of a phosphatase complex that dephosphorylates eIF2α.[1][4] By inhibiting the GADD34-containing phosphatase, this compound prolongs the phosphorylation of eIF2α, thereby maintaining a state of reduced global translation. This is thought to decrease the production of the mutant PABPN1 protein, alleviating its toxic effects and reducing aggregation.[1][4]

Signaling Pathway Diagram

Icerguastat_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus ER_Stress ER Stress (misfolded PABPN1) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α Translation Protein Translation p_eIF2a->Translation inhibits PABPN1_agg PABPN1 Aggregation Translation->PABPN1_agg reduces production of mutant PABPN1 GADD34_PP1c GADD34-PP1c Phosphatase Complex GADD34_PP1c->p_eIF2a dephosphorylates This compound This compound This compound->GADD34_PP1c inhibits

Caption: this compound's proposed mechanism of action in OPMD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study of this compound in a Drosophila model of OPMD.

Table 1: Effect of this compound on Muscle Degeneration

Treatment GroupPhenotype AssessedOutcomeStatistical Significance
OPMD flies + 2 mM this compoundWing position defectsDecrease in defectsp < 0.05 to p < 0.0001
OPMD flies + Vehicle (DMSO)Wing position defectsNo significant change-

Data derived from studies in an Act88F-PABPN1-17ala/+ Drosophila model.[1]

Table 2: Effect of this compound on PABPN1 Aggregation

Treatment GroupAnalysis MethodOutcomeStatistical Significance
OPMD flies + 2 mM this compoundImmunostaining of thoracic musclesReduction in PABPN1 nuclear aggregatesNot specified
OPMD flies + Vehicle (DMSO)Immunostaining of thoracic musclesPresence of large PABPN1 aggregates-

Data derived from studies in an Act88F-PABPN1-17ala/+ Drosophila model.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in an OPMD Drosophila model.

Protocol 1: Oral Administration of this compound to Drosophila

Objective: To assess the in vivo effects of this compound on OPMD-related phenotypes in a fly model.

Materials:

  • This compound (IFB-088)

  • Dimethyl sulfoxide (DMSO)

  • Standard fly food medium

  • Drosophila melanogaster OPMD model (e.g., expressing PABPN1-17ala under a muscle-specific driver like Act88F)

  • Control Drosophila strain (e.g., wild-type)

  • Vials for fly culture

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired concentration in the fly food.

  • Drug-Food Preparation:

    • Melt standard fly food medium.

    • Allow the food to cool to approximately 60°C.

    • Add the this compound stock solution to the molten food to achieve the desired final concentration (e.g., 2 mM). Ensure thorough mixing.

    • For the vehicle control group, add an equivalent volume of DMSO to the fly food.

  • Fly Culture:

    • Dispense the this compound-containing food and control food into separate vials.

    • Allow the food to solidify.

    • Place OPMD model flies in the vials containing this compound-laced food and control food.

    • Maintain the flies at a controlled temperature (e.g., 25°C).

  • Phenotypic Analysis: At specified time points (e.g., daily from day 2 to day 6 of adulthood), assess relevant phenotypes.[1][4]

Experimental Workflow Diagram

Experimental_Workflow Start Start Prep_Food Prepare this compound-containing and Control Fly Food Start->Prep_Food Culture_Flies Culture OPMD Model Flies on Prepared Food Prep_Food->Culture_Flies Phenotype_Analysis Phenotypic Analysis Culture_Flies->Phenotype_Analysis Wing_Position Assess Wing Position Defects Phenotype_Analysis->Wing_Position Immunostaining Immunostaining of Thoracic Muscles for PABPN1 Aggregates Phenotype_Analysis->Immunostaining Data_Analysis Data Analysis and Statistical Comparison Wing_Position->Data_Analysis Immunostaining->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo testing of this compound in a Drosophila model of OPMD.

Protocol 2: Immunostaining for PABPN1 Aggregates in Drosophila Thoracic Muscles

Objective: To visualize and quantify the effect of this compound on the formation of PABPN1 nuclear aggregates.

Materials:

  • Thoraces from this compound-treated and control OPMD flies

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS with 0.1% Triton X-100 (PBT)

  • Blocking solution (e.g., PBT with 5% normal goat serum)

  • Primary antibody: anti-PABPN1 antibody

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Dissection and Fixation:

    • Dissect the thoraces from adult flies.

    • Fix the thoraces in 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed thoraces three times with PBT for 10 minutes each.

    • Block the samples in blocking solution for at least 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the samples with the primary anti-PABPN1 antibody diluted in blocking solution overnight at 4°C.

    • Wash the samples three times with PBT for 10 minutes each.

    • Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.

  • Nuclear Staining and Mounting:

    • Wash the samples three times with PBT for 10 minutes each.

    • Stain the nuclei with DAPI for 10 minutes.

    • Wash the samples twice with PBS.

    • Mount the thoraces on microscope slides using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the samples using a confocal microscope.

    • Capture images of the muscle nuclei.

    • Quantify the size and number of PABPN1 aggregates. The nuclei can be identified by DAPI staining.[4]

Future Directions and Considerations

The preclinical data from Drosophila models provide a strong rationale for further investigation of this compound as a potential therapeutic for OPMD.[2][4] Future studies should aim to:

  • Validate findings in mammalian models: It is crucial to assess the efficacy and safety of this compound in a mouse model of OPMD to bridge the gap between invertebrate studies and potential clinical applications.

  • Dose-response studies: A thorough investigation of the dose-dependent effects of this compound is necessary to identify the optimal therapeutic window.

  • Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its target engagement in vivo, will be critical for its development.

  • Long-term safety studies: Given that OPMD is a chronic condition, the long-term safety of this compound administration needs to be established.

While this compound has shown promise in preclinical models for other neurodegenerative diseases like Charcot-Marie-Tooth disease and amyotrophic lateral sclerosis, its clinical development for OPMD is still in its early stages.[1][9] Researchers and drug developers should consider the existing data as a foundational step towards a potential new therapeutic avenue for OPMD patients.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated eIF2α Following Icerguastat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat (formerly IFB-088) is a novel small molecule drug candidate that modulates the Integrated Stress Response (ISR), a critical cellular pathway activated by various stress conditions.[1][2] The ISR converges on the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, allowing cells to conserve resources and initiate repair and survival programs.[3][4] this compound specifically targets the stress-induced PPP1R15A/PP1c phosphatase complex, thereby prolonging the phosphorylation of eIF2α and extending the protective effects of the ISR.[2][5][6] This mechanism of action holds therapeutic promise for a range of diseases characterized by protein misfolding and cellular stress, including neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease.[5][7]

These application notes provide a detailed protocol for the analysis of eIF2α phosphorylation in response to this compound treatment using Western blotting, a fundamental technique for assessing protein expression and post-translational modifications.

Signaling Pathway

Cellular stress, such as endoplasmic reticulum (ER) stress, activates several kinases, including PERK (PKR-like endoplasmic reticulum kinase), which phosphorylates eIF2α at Serine 51.[4][8] This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, leading to a decrease in the active, GTP-bound form of eIF2 and a subsequent attenuation of global mRNA translation.[3][9] This allows for the selective translation of mRNAs containing upstream open reading frames, such as the transcription factor ATF4, which orchestrates a transcriptional program to resolve cellular stress.[10][11] The dephosphorylation of p-eIF2α is mediated by phosphatases, including the complex formed by the catalytic subunit of protein phosphatase 1 (PP1c) and its regulatory subunit GADD34 (also known as PPP1R15A).[6][12] this compound inhibits this phosphatase complex, thereby sustaining the phosphorylated, active state of eIF2α.[2][5]

Icerguastat_eIF2a_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm Stress ER Stress PERK PERK Stress->PERK activates pPERK p-PERK (Active) PERK->pPERK autophosphorylation eIF2a eIF2α pPERK->eIF2a phosphorylates peIF2a p-eIF2α (Inactive for global translation) GADD34_PP1c GADD34/PP1c Phosphatase Complex peIF2a->GADD34_PP1c dephosphorylates Translation Global Protein Synthesis (Attenuation) peIF2a->Translation ATF4 ATF4 Translation (Upregulation) peIF2a->ATF4 GADD34_PP1c->eIF2a This compound This compound This compound->GADD34_PP1c inhibits

Caption: this compound inhibits the GADD34/PP1c phosphatase complex, prolonging eIF2α phosphorylation.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle-treated control (e.g., DMSO) in all experiments. A positive control for eIF2α phosphorylation, such as tunicamycin or thapsigargin, can also be included.

II. Sample Preparation: Cell Lysis and Protein Quantification
  • Cell Lysis:

    • Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]

  • Protein Quantification:

    • Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[13]

III. Western Blot Protocol for p-eIF2α

Western_Blot_Workflow start Start sample_prep Sample Preparation (Lysis & Quantification) start->sample_prep sds_page SDS-PAGE (Protein Separation) sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eIF2α, 4°C overnight) blocking->primary_ab wash1 Washing (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) wash1->secondary_ab wash2 Washing (3x with TBST) secondary_ab->wash2 detection Detection (ECL Substrate & Imaging) wash2->detection reprobe Stripping & Reprobing (Total eIF2α & Loading Control) detection->reprobe end End reprobe->end

Caption: Workflow for Western blot analysis of p-eIF2α.
  • Sample Preparation for Electrophoresis: Mix 20-40 µg of protein lysate with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.[13]

  • SDS-PAGE: Load the denatured protein samples onto a 10-12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Confirm the transfer efficiency using Ponceau S staining.[13]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:2000 to 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.[13]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and reprobed with an antibody for total eIF2α and a loading control protein (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions. Densitometry analysis of the Western blot bands should be performed using appropriate software. The intensity of the p-eIF2α band should be normalized to the intensity of the total eIF2α band, and subsequently to the loading control.

Table 1: Densitometric Analysis of p-eIF2α Levels Following this compound Treatment

Treatment GroupConcentrationp-eIF2α/Total eIF2α RatioFold Change vs. Vehicle
Vehicle Control-(Normalized Value)1.0
This compoundX µM(Normalized Value)(Calculated Value)
This compoundY µM(Normalized Value)(Calculated Value)
This compoundZ µM(Normalized Value)(Calculated Value)
Positive Control(e.g., Tunicamycin)(Normalized Value)(Calculated Value)

Troubleshooting

  • Low or No Signal for p-eIF2α:

    • Increase the amount of total protein loaded onto the gel (30-100 µg may be necessary for phosphorylated targets).[13]

    • Ensure the use of a potent phosphatase inhibitor cocktail in the lysis buffer and keep samples on ice.[13]

    • Verify the primary antibody's specificity and optimal dilution.

  • High Background:

    • Ensure adequate blocking of the membrane.

    • Optimize the primary and secondary antibody concentrations.

    • Increase the number and duration of washing steps.

  • Inconsistent Results:

    • Maintain consistent cell culture conditions (e.g., confluency, passage number).

    • Prepare fresh dilutions of this compound for each experiment.

    • Avoid reusing diluted antibodies.[13]

References

Application Note: Utilizing Icerguastat to Investigate the Unfolded Protein Response in Yeast Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Unfolded Protein Response (UPR) is a highly conserved cellular stress response pathway that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the yeast Saccharomyces cerevisiae, the UPR is primarily mediated by the Ire1p-Hac1p signaling cascade.[1][2][3] Upon ER stress, the ER-resident transmembrane protein kinase/endoribonuclease Ire1p oligomerizes and becomes activated.[4] Activated Ire1p then catalyzes the unconventional splicing of HAC1 mRNA, leading to the translation of the Hac1p transcription factor.[2][3] Hac1p subsequently upregulates the expression of UPR target genes, including chaperones and enzymes involved in protein folding and degradation, to restore ER homeostasis.[5]

Icerguastat (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 complex.[6][7] This inhibition leads to sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR) that attenuates global protein synthesis to reduce the load of proteins entering the ER.[6][8] While the direct target of this compound, PPP1R15A, is part of the PERK pathway in mammals which is absent in yeast, the broader implications of modulating protein folding homeostasis make it an intriguing compound to study in the context of the yeast UPR.[9][10] Furthermore, there is a known interplay between sphingolipid metabolism and the UPR in yeast, and investigating compounds that affect cellular stress responses can provide insights into these connections.[11][12][13]

This application note provides a framework for using this compound to study the UPR in yeast models. We present hypothetical protocols and data to guide researchers in exploring the potential effects of this compound on the Ire1p-Hac1p pathway.

Proposed Mechanism of Action in Yeast

While yeast lacks a direct homolog of the PERK/PPP1R15A pathway, this compound's activity in modulating cellular proteostasis can be hypothesized to indirectly influence the UPR in yeast. Potential mechanisms include:

  • Alteration of the lipid environment: Given the established link between sphingolipid metabolism and UPR activation, this compound might indirectly affect the ER membrane composition, thereby influencing Ire1p activity.[4][11]

  • General modulation of cellular stress responses: By impacting broader cellular stress pathways, this compound could indirectly alter the threshold for UPR activation or the magnitude of the response.

The following diagram illustrates the canonical UPR pathway in S. cerevisiae.

UPR_Yeast cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_lumen ER Lumen Ire1_inactive Ire1p (inactive) Ire1_active Ire1p (active dimer) Ire1_inactive->Ire1_active Dimerization & Autophosphorylation HAC1u_mRNA HAC1u mRNA (unspliced) Ire1_active->HAC1u_mRNA Splicing Unfolded_Proteins Unfolded Proteins Unfolded_Proteins->Ire1_inactive Accumulation HAC1i_mRNA HAC1i mRNA (spliced) HAC1u_mRNA->HAC1i_mRNA Ribosome Ribosome HAC1i_mRNA->Ribosome Hac1p Hac1p (Transcription Factor) Ribosome->Hac1p Translation UPRE UPR Element (UPRE) Hac1p->UPRE Binding UPR_genes UPR Target Genes (e.g., KAR2) UPRE->UPR_genes Activation mRNA_transcription mRNA UPR_genes->mRNA_transcription Transcription

Caption: The Unfolded Protein Response (UPR) signaling pathway in S. cerevisiae.

Experimental Protocols

The following protocols describe a hypothetical experimental workflow to assess the effect of this compound on the UPR in yeast using a reporter assay.

Experimental_Workflow start Start culture 1. Grow Yeast Strain (e.g., W303a with pJC31 plasmid) start->culture treatment 2. Treat with this compound (Dose-response or Time-course) culture->treatment induction 3. Induce UPR (e.g., with Tunicamycin) treatment->induction harvest 4. Harvest Cells induction->harvest assay 5. Perform β-galactosidase Assay harvest->assay analysis 6. Data Analysis assay->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound's effect on the yeast UPR.
Yeast Strain and Culture Conditions

  • Yeast Strain: S. cerevisiae W303a transformed with the pJC31 plasmid. This plasmid contains a UPRE-lacZ reporter, where the promoter of a UPR target gene drives the expression of β-galactosidase.

  • Media: Prepare synthetic complete (SC) medium lacking uracil (SC-Ura) to maintain plasmid selection.

  • Culture: Inoculate a single colony into 5 mL of SC-Ura medium and grow overnight at 30°C with shaking (200 rpm). The next day, dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh SC-Ura medium and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

This compound Treatment and UPR Induction
  • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Dose-Response Experiment:

    • Aliquot the mid-log phase yeast culture into separate tubes.

    • Add this compound to final concentrations of 0, 1, 5, 10, 25, and 50 µM. Add an equivalent volume of DMSO to the 0 µM control.

    • Incubate for 1 hour at 30°C with shaking.

    • Induce the UPR by adding tunicamycin to a final concentration of 1 µg/mL to each tube. Include a no-tunicamycin control.

    • Incubate for an additional 2 hours at 30°C with shaking.

  • Time-Course Experiment:

    • Aliquot the mid-log phase yeast culture into separate tubes.

    • Add this compound to a final concentration of 10 µM (or an optimized concentration from the dose-response experiment).

    • Induce the UPR with 1 µg/mL tunicamycin.

    • Incubate at 30°C with shaking and collect samples at 0, 1, 2, 4, and 6 hours post-induction.

β-Galactosidase Assay (Miller Units)
  • Cell Lysis:

    • Measure the OD₆₀₀ of 1 mL of each culture.

    • Centrifuge the cells, wash with Z-buffer, and resuspend in an appropriate volume of Z-buffer.

    • Permeabilize the cells by adding chloroform and SDS, followed by vortexing.

  • Enzymatic Reaction:

    • Pre-warm the cell lysates to 28°C.

    • Start the reaction by adding ONPG (o-nitrophenyl-β-D-galactopyranoside).

    • Stop the reaction by adding Na₂CO₃ when a yellow color develops.

  • Measurement:

    • Centrifuge to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (OD₄₂₀).

  • Calculation of Miller Units:

    • Miller Units = (1000 × OD₄₂₀) / (t × V × OD₆₀₀)

      • t = reaction time in minutes

      • V = volume of culture used in mL

      • OD₆₀₀ = cell density at the start of the assay

Data Presentation

The following tables present hypothetical data from the experiments described above.

Table 1: Dose-Response Effect of this compound on UPR Activation

This compound (µM)Tunicamycin (1 µg/mL)Mean Miller UnitsStandard Deviation
0 (DMSO)-15.22.1
0 (DMSO)+150.812.5
1+145.311.8
5+120.19.7
10+95.68.2
25+70.46.5
50+55.95.1

Table 2: Time-Course of this compound's Effect on UPR Activation

Time (hours)UPR Induction (Tunicamycin)UPR Induction + this compound (10 µM)
Mean Miller Units (± SD) Mean Miller Units (± SD)
014.8 ± 1.915.1 ± 2.0
180.2 ± 7.565.4 ± 6.1
2151.3 ± 13.196.2 ± 8.8
4148.9 ± 12.993.5 ± 7.9
6130.5 ± 11.585.7 ± 7.2

The hypothetical data suggests that this compound may attenuate the UPR in a dose-dependent manner in this yeast model.

Concluding Remarks

This application note provides a theoretical framework and detailed protocols for investigating the effects of this compound on the unfolded protein response in yeast. The use of a UPRE-lacZ reporter system offers a quantitative method to assess the activity of the Ire1p-Hac1p pathway. The hypothetical data presented herein suggests a potential inhibitory effect of this compound on UPR signaling, which warrants further investigation. Researchers can adapt these protocols to include other assays, such as Northern blotting for HAC1 mRNA splicing or qPCR for UPR target gene expression, to further elucidate the mechanism of action of this compound in yeast. The simplicity and genetic tractability of S. cerevisiae make it a powerful model system for dissecting the complex interactions between small molecules and fundamental cellular pathways like the UPR.[14][15]

References

Application Notes and Protocols for Icerguastat Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Icerguastat (also known as Sephin1 or IFB-088) in primary neuron cultures. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes based on available research, designed to assist in the investigation of neuroprotective strategies.

Introduction to this compound

This compound is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 (PP1c) complex. This inhibition leads to the sustained phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α attenuates global protein synthesis while selectively promoting the translation of key stress-response proteins, such as activating transcription factor 4 (ATF4). This cascade of events is known as the Integrated Stress Response (ISR), a crucial cellular mechanism to cope with various stressors, including endoplasmic reticulum (ER) stress, oxidative stress, and proteotoxicity, which are implicated in a range of neurodegenerative diseases. By prolonging the ISR, this compound aims to provide a therapeutic window for neurons to restore cellular homeostasis and prevent apoptosis.[1][2][3]

Data Presentation

Table 1: Effect of this compound (Sephin1) on eIF2α Phosphorylation in Primary Motor Neurons
Treatment ConditionRelative eIF2α Phosphorylation Level (Normalized to Total eIF2α)Fold Change vs. Glutamate Only
Control (DMSO)Baseline-
Glutamate (5 µM)Decreased1.0
Glutamate (5 µM) + this compound (50 nM)Increased>1.0

Note: This table summarizes qualitative findings from Western blot analysis. Quantitative values would require densitometric analysis from specific experimental replicates.[2]

Table 2: Neuroprotective Effect of this compound (Sephin1) Against NMDA-Induced Excitotoxicity
Treatment GroupNeuronal Viability (% of Control)
Control100%
NMDA (100 µM)Significantly Decreased
NMDA (100 µM) + this compound (1 µM)Partially Restored
NMDA (100 µM) + this compound (5 µM)Significantly Restored
NMDA (100 µM) + this compound (50 µM)Significantly Restored

Note: This table represents expected dose-dependent neuroprotective effects. Actual percentages will vary based on the specific primary neuron type and experimental conditions.[1]

Experimental Protocols

Protocol 1: General Culture of Primary Cortical and Hippocampal Neurons

This protocol provides a general guideline for establishing primary neuronal cultures from rodent embryos.

Materials:

  • Timed-pregnant rodent (e.g., E18 rat or mouse)

  • Dissection medium (e.g., Hibernate-E or Neurobasal medium)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Culture plates or coverslips coated with an attachment factor (e.g., Poly-D-Lysine or Poly-L-ornithine and Laminin)

  • Sterile dissection tools

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Coating of Culture Surface: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) overnight at 37°C. For enhanced neuronal attachment and neurite outgrowth, rinse with sterile water and subsequently coat with laminin (5 µg/mL) for at least 4 hours at 37°C.

  • Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect embryonic cortices or hippocampi in ice-cold dissection medium.

  • Enzymatic Digestion: Mince the tissue and incubate in the enzymatic dissociation solution at 37°C for 15-30 minutes.

  • Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed plating medium, and determine cell density and viability using a hemocytometer and trypan blue exclusion. Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture surface.

  • Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform a partial medium change every 2-3 days.

Protocol 2: Neuroprotection Assay using this compound Against Glutamate-Induced Excitotoxicity in Primary Motor Neurons

This protocol details the application of this compound to protect primary motor neurons from glutamate-induced cell death.[2][4]

Materials:

  • Primary motor neuron cultures (prepared similarly to Protocol 1, with specific growth factors for motor neurons)

  • This compound (Sephin1) stock solution (e.g., 10 mM in DMSO)

  • Glutamate solution

  • Cell viability assay reagents (e.g., MTT, Calcein-AM/Ethidium Homodimer)

Procedure:

  • This compound Pre-treatment: One hour prior to inducing excitotoxicity, treat the primary motor neurons with 50 nM this compound diluted in culture medium. Include a vehicle control (DMSO) group.

  • Glutamate-Induced Excitotoxicity: Add glutamate to the culture medium to a final concentration of 5 µM.

  • Co-treatment: Continue to incubate the neurons with both glutamate and this compound for 20 minutes.

  • Washout and Post-treatment: After 20 minutes, remove the medium containing glutamate and this compound and replace it with fresh culture medium containing 50 nM this compound.

  • Incubation: Incubate the cultures for 24 hours.

  • Assessment of Neuronal Viability: After the 24-hour incubation period, assess neuronal viability using a suitable assay such as the MTT assay or by staining with Calcein-AM and Ethidium Homodimer followed by fluorescence microscopy.

Protocol 3: Investigation of this compound's Effect on eIF2α Phosphorylation

This protocol describes how to assess the impact of this compound on the ISR by measuring the phosphorylation of eIF2α via Western blotting.[2]

Materials:

  • Treated primary neuron cultures (from Protocol 2)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Following the 24-hour treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.

Mandatory Visualizations

Icerguastat_Signaling_Pathway stress Cellular Stress (e.g., ER Stress, Excitotoxicity) eif2ak eIF2α Kinases (PERK, GCN2, PKR, HRI) stress->eif2ak activates eif2a eIF2α eif2ak->eif2a phosphorylates peif2a p-eIF2α eif2a->peif2a pp1c PPP1R15A/PP1c Phosphatase Complex peif2a->pp1c dephosphorylates translation_attenuation Global Translation Attenuation peif2a->translation_attenuation atf4 ATF4 Translation peif2a->atf4 pp1c->eif2a This compound This compound This compound->pp1c inhibits isr_genes ISR Target Gene Expression atf4->isr_genes homeostasis Restoration of Cellular Homeostasis isr_genes->homeostasis neuroprotection Neuroprotection homeostasis->neuroprotection Experimental_Workflow cluster_culture Primary Neuron Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture Primary Neurons (e.g., Cortical, Hippocampal, Motor) pretreatment Pre-treat with this compound (e.g., 50 nM, 1 hr) culture->pretreatment stressor Induce Stress (e.g., Glutamate, Tunicamycin) pretreatment->stressor posttreatment Post-stress Incubation with this compound (e.g., 24 hr) stressor->posttreatment viability Assess Neuronal Viability (e.g., MTT, Live/Dead Staining) posttreatment->viability western Analyze Protein Expression (e.g., p-eIF2α, total eIF2α) posttreatment->western

References

Application Notes and Protocols for High-Content Screening Assays to Identify Modulators of the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Integrated Stress Response (ISR) is a central signaling network that eukaryotic cells activate to adapt to a wide range of environmental and internal stresses, such as nutrient deprivation, viral infection, hypoxia, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress).[1][2] The convergence point of these stress signals is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][3] This event leads to a global reduction in protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[2][4] ATF4 then drives the expression of genes involved in stress mitigation, amino acid metabolism, and antioxidant defense.[2][5] However, if the stress is prolonged or severe, the ISR can switch from a pro-survival to a pro-apoptotic pathway, often mediated by the ATF4 target, CHOP.[4][6]

Given its crucial role in cellular homeostasis and disease, the ISR is a compelling target for therapeutic intervention in cancer, neurodegenerative diseases, and metabolic disorders.[6][7] High-Content Screening (HCS) provides a powerful platform for identifying and characterizing small molecule modulators of the ISR.[8][9] By combining automated microscopy with sophisticated image analysis, HCS allows for the simultaneous measurement of multiple phenotypic parameters in individual cells, providing detailed, quantitative data on the activity of the ISR pathway.[8][10]

This document provides detailed application notes and protocols for two primary HCS assay formats designed to identify and characterize modulators of the ISR: an ATF4 reporter assay and a phospho-eIF2α immunofluorescence assay.

The Integrated Stress Response (ISR) Signaling Pathway

The ISR is initiated by one of four known eIF2α kinases, each responding to a distinct type of cellular stress: PERK (ER stress), GCN2 (amino acid starvation), PKR (viral dsRNA), and HRI (heme deficiency).[1][4] Activation of any of these kinases leads to the phosphorylation of eIF2α at Serine 51, the central event of the ISR.[1] This inhibits the guanine nucleotide exchange factor eIF2B, reducing the availability of the eIF2-GTP-Met-tRNAi ternary complex required for translation initiation.[3][4] This global shutdown of protein synthesis is accompanied by the specific translational upregulation of ATF4, which then translocates to the nucleus to activate the transcription of its target genes.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER_Stress ER Stress PERK PERK ER_Stress->PERK AA_Deprivation Amino Acid Deprivation GCN2 GCN2 AA_Deprivation->GCN2 Viral_dsRNA Viral dsRNA PKR PKR Viral_dsRNA->PKR Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI eIF2a eIF2α PERK->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate PKR->eIF2a Phosphorylate HRI->eIF2a Phosphorylate p_eIF2a p-eIF2α (Ser51) Global_Translation Global Translation Attenuation p_eIF2a->Global_Translation Inhibits ATF4_Translation ATF4 mRNA Translation p_eIF2a->ATF4_Translation Promotes ATF4 ATF4 Protein ATF4_Translation->ATF4 ATF4_Target_Genes ATF4 Target Genes (e.g., CHOP, GADD34) ATF4->ATF4_Target_Genes Upregulates Adaptive_Response Adaptive Response (Metabolism, Redox) ATF4_Target_Genes->Adaptive_Response Apoptosis Apoptosis (Prolonged Stress) ATF4_Target_Genes->Apoptosis ATF4_Workflow cluster_analysis Analysis Steps A 1. Seed ATF4 Reporter Cells in microplate B 2. Add Test Compounds (Activators or Inhibitors) A->B C 3. Add Stress Inducer (e.g., Thapsigargin) (For inhibitor screen) B->C D 4. Incubate (e.g., 16-24 hours) C->D E 5. Stain Nuclei (e.g., Hoechst 33342) D->E F 6. Image Acquisition (Automated Microscopy) E->F G 7. Image Analysis F->G H 8. Data Quantification & Hit Identification G->H G1 Segment Nuclei G2 Define Cytoplasm G1->G2 G3 Measure Reporter Intensity per cell G2->G3 G3->H pEIF2a_Workflow cluster_analysis Analysis Steps A 1. Seed Cells in imaging plate B 2. Compound Treatment &/or Stress Induction A->B C 3. Incubate (e.g., 1-4 hours) B->C D 4. Fix, Permeabilize & Block C->D E 5. Primary Antibody Incubation (anti-p-eIF2α) D->E F 6. Secondary Antibody & Nuclear Stain Incubation E->F G 7. Image Acquisition (Automated Microscopy) F->G H 8. Image Analysis & Quantification G->H H1 Identify Nuclei H2 Identify Cell Body H1->H2 H3 Measure Mean p-eIF2α Fluorescence per Cell H2->H3

References

Application Notes and Protocols: Lentiviral-Based Assays for Assessing Icerguastat Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat (also known as IFB-088 or Sephin1) is a first-in-class orally available small molecule that modulates the Integrated Stress Response (ISR).[1][2] The ISR is a crucial cellular signaling network activated by various stress conditions, such as endoplasmic reticulum (ER) stress, amino acid deprivation, and viral infections. A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This compound selectively inhibits the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[3] This inhibition prevents the dephosphorylation of eIF2α, thereby prolonging its phosphorylated state and attenuating the downstream effects of cellular stress, including the accumulation of misfolded proteins.[1][3]

These application notes provide a detailed framework for utilizing lentiviral-based reporter assays to assess the efficacy of this compound. The described methodologies are designed to quantify the activation of the ISR pathway in a robust and reproducible manner, making them suitable for drug screening and mechanism-of-action studies.

This compound's Mechanism of Action and the Integrated Stress Response

Under cellular stress, various kinases (such as PERK, GCN2, PKR, and HRI) are activated, leading to the phosphorylation of eIF2α. Phosphorylated eIF2α (p-eIF2α) globally reduces protein synthesis to conserve resources and mitigate further stress. However, it paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4][5] ATF4 is a key transcription factor that upregulates genes involved in restoring cellular homeostasis.[4][6]

This compound's therapeutic potential lies in its ability to prolong the protective effects of the ISR by inhibiting the GADD34-PP1c phosphatase complex (with PPP1R15A being the GADD34 subunit), which is responsible for dephosphorylating eIF2α.[7] This sustained p-eIF2α signaling can be beneficial in diseases characterized by protein misfolding and cellular stress.[1]

Icerguastat_Pathway cluster_stress Cellular Stress cluster_activation ISR Activation cluster_deactivation ISR Deactivation cluster_downstream Downstream Effects ER Stress ER Stress PERK PERK ER Stress->PERK Amino Acid Deprivation Amino Acid Deprivation Amino Acid Deprivation->PERK Viral Infection Viral Infection Viral Infection->PERK eIF2a eIF2a PERK->eIF2a phosphorylates p-eIF2a p-eIF2a Global Translation Global Translation p-eIF2a->Global Translation inhibits ATF4 Translation ATF4 Translation p-eIF2a->ATF4 Translation promotes GADD34-PP1c GADD34-PP1c (PPP1R15A/PP1c) GADD34-PP1c->p-eIF2a dephosphorylates This compound This compound This compound->GADD34-PP1c inhibits Homeostasis Homeostasis ATF4 Translation->Homeostasis restores

Caption: this compound signaling pathway.

Lentiviral-Based ATF4 Translational Reporter Assay

To quantify the efficacy of this compound, a lentiviral-based reporter system can be employed. This assay leverages the unique translational regulation of ATF4. The 5' untranslated region (5' UTR) of ATF4 mRNA contains upstream open reading frames (uORFs) that control its translation in a p-eIF2α-dependent manner.[5][8] Under normal conditions, translation initiates at the first uORF and terminates, preventing translation of the main ATF4 coding sequence. When eIF2α is phosphorylated, ribosome re-initiation is altered, allowing the ribosome to bypass the uORFs and translate the ATF4 coding sequence.

This principle can be harnessed by creating a lentiviral construct where the ATF4 5' UTR is placed upstream of a reporter gene, such as Firefly Luciferase. Increased luciferase activity will therefore directly correlate with increased p-eIF2α levels and, consequently, the activity of this compound.

Data Presentation

Table 1: Example Dose-Response of this compound on ATF4-Luciferase Reporter Activity

This compound (nM)Luciferase Activity (Relative Light Units)Standard DeviationFold Induction (over DMSO)
0 (DMSO)10,5008501.0
122,0001,8002.1
1055,0004,2005.2
100150,00012,50014.3
1000320,00025,00030.5
10000350,00028,00033.3

Table 2: Comparison of this compound with a Known ISR Inducer (Thapsigargin)

TreatmentConcentrationLuciferase Activity (Relative Light Units)Standard DeviationFold Induction (over DMSO)
DMSO (Vehicle)-10,2009001.0
This compound1 µM315,00024,00030.9
Thapsigargin300 nM450,00035,00044.1
This compound + Thapsigargin1 µM + 300 nM780,00062,00076.5

Experimental Protocols

Protocol 1: Construction of ATF4-Luciferase Lentiviral Reporter Vector
  • Obtain Human ATF4 5' UTR Sequence: The 5' UTR of human ATF4 (NM_001675.4) is essential for this construct. Synthesize or PCR amplify this sequence.

  • Vector Backbone: Utilize a third-generation lentiviral vector backbone containing a multiple cloning site (MCS) upstream of a Firefly Luciferase reporter gene. The vector should also contain a selection marker, such as puromycin resistance.

  • Cloning: Clone the ATF4 5' UTR sequence into the MCS of the lentiviral vector, ensuring it is in the correct orientation relative to the luciferase gene.

  • Sequence Verification: Verify the integrity and orientation of the inserted ATF4 5' UTR by Sanger sequencing.

Protocol 2: Lentivirus Production and Titration

This protocol is for producing lentiviral particles in HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ATF4-Luciferase lentiviral vector

  • Packaging plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent (e.g., PEI)

  • 0.45 µm PES filter

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mix of the ATF4-Luciferase vector and packaging plasmids.

    • Separately, dilute the transfection reagent in serum-free medium.

    • Combine the DNA mix and diluted transfection reagent, incubate at room temperature, and then add to the cells.

  • Virus Harvest:

    • 48 to 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

    • Centrifuge to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Titration (Functional Titer):

    • Seed target cells (e.g., HeLa or a relevant cell line) in a multi-well plate.

    • The next day, infect the cells with serial dilutions of the viral supernatant in the presence of polybrene.

    • After 48-72 hours, select the cells with the appropriate antibiotic (e.g., puromycin).

    • Count the number of surviving colonies to determine the viral titer in transducing units per milliliter (TU/mL).

Lentivirus_Production Seed HEK293T cells Seed HEK293T cells Transfect with plasmids Transfect with plasmids Seed HEK293T cells->Transfect with plasmids Incubate 48-72h Incubate 48-72h Transfect with plasmids->Incubate 48-72h Harvest supernatant Harvest supernatant Incubate 48-72h->Harvest supernatant Filter virus Filter virus Harvest supernatant->Filter virus Titer virus Titer virus Filter virus->Titer virus

Caption: Lentivirus production workflow.
Protocol 3: Generation of a Stable ATF4-Luciferase Reporter Cell Line

Materials:

  • Target cell line (e.g., HeLa, SH-SY5Y)

  • Complete growth medium

  • Titered ATF4-Luciferase lentivirus

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

Procedure:

  • Cell Seeding: Seed the target cells in a 6-well plate.

  • Transduction: The following day, infect the cells with the ATF4-Luciferase lentivirus at a multiplicity of infection (MOI) of 1-5 in the presence of polybrene.

  • Selection: 48 hours post-transduction, replace the medium with fresh medium containing the selection antibiotic.

  • Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.

  • Clonal Isolation (Optional but Recommended): Isolate single colonies and expand them to generate a clonal cell line with homogenous reporter expression.

  • Validation: Validate the stable cell line by treating with a known ISR inducer (e.g., thapsigargin) and measuring luciferase activity.

Protocol 4: this compound Efficacy Assay

Materials:

  • Stable ATF4-Luciferase reporter cell line

  • White, clear-bottom 96-well plates

  • This compound

  • DMSO (vehicle control)

  • Positive control (e.g., thapsigargin)

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed the stable reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay).

    • Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

    • Plot the dose-response curve and determine the EC50 value for this compound.

Efficacy_Assay Seed stable cells Seed stable cells Treat with this compound Treat with this compound Seed stable cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Lyse cells Lyse cells Incubate->Lyse cells Add luciferase substrate Add luciferase substrate Lyse cells->Add luciferase substrate Measure luminescence Measure luminescence Add luciferase substrate->Measure luminescence Analyze data Analyze data Measure luminescence->Analyze data

References

Application Notes and Protocols: In Vivo Imaging to Monitor Icerguastat's Effects on Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat (also known as IFB-088 or Sephin1) is a first-in-class oral small molecule that modulates the Integrated Stress Response (ISR). The ISR is a key cellular signaling network activated by various stress conditions, including the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress), which is implicated in the pathology of several neurodegenerative diseases. This compound selectively inhibits the regulatory subunit PPP1R15A of the PP1c phosphatase complex, leading to a sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This action prolongs the adaptive phase of the ISR, aiming to restore protein homeostasis and mitigate cellular damage.[1][2][3][4]

Neuroinflammation is a critical component in the progression of many neurodegenerative disorders and is characterized by the activation of glial cells, such as microglia and astrocytes.[5] Given this compound's mechanism of action in cellular stress pathways that are closely linked to inflammation, it is hypothesized that this compound may exert a modulatory effect on neuroinflammation.

These application notes provide a comprehensive overview of state-of-the-art in vivo imaging techniques to monitor the effects of this compound on neuroinflammation in preclinical models. The described methodologies will enable researchers to non-invasively assess the therapeutic efficacy of this compound and similar ISR modulators.

This compound's Proposed Mechanism in Neuroinflammation

This compound's primary target is the Integrated Stress Response. By prolonging the phosphorylation of eIF2α, it is expected to selectively reduce the translation of certain proteins while promoting the translation of key stress-response transcription factors like ATF4. This modulation of protein synthesis can, in turn, influence inflammatory signaling pathways within glial cells, potentially shifting them from a pro-inflammatory to a more neuroprotective phenotype.

This compound This compound PPP1R15A_PP1c PPP1R15A/PP1c Phosphatase Complex This compound->PPP1R15A_PP1c Inhibits p_eIF2a Phosphorylated eIF2α PPP1R15A_PP1c->p_eIF2a Dephosphorylates eIF2a eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis Reduces Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) ATF4->Neuroinflammation Modulates Cellular_Stress Cellular Stress (e.g., ER Stress) Protein_Synthesis->Cellular_Stress Reduces Load eIF2a_Kinases eIF2α Kinases (PERK, GCN2, etc.) Cellular_Stress->eIF2a_Kinases Activates eIF2a_Kinases->eIF2a Phosphorylates

This compound's mechanism of action on the Integrated Stress Response.

Key In Vivo Imaging Modalities and Expected Outcomes

A multi-modal imaging approach is recommended to comprehensively assess this compound's impact on neuroinflammation.

Imaging Modality Target/Biomarker Primary Cell Type(s) Expected Effect of this compound Rationale
PET Translocator Protein (TSPO)Activated Microglia, Reactive Astrocytes↓ SignalReduction in glial activation due to modulation of inflammatory pathways.[6][7][8]
MRI (DWI) Water Diffusion (Cellularity)Microglia, Astrocytes↑ Apparent Diffusion Coefficient (ADC)Decreased cellularity and edema resulting from reduced glial proliferation and inflammation.
MRI (MRS) Myo-inositol (mI), Choline (Cho)Astrocytes, Microglia↓ mI/Cr, ↓ Cho/CrAttenuation of gliosis and membrane turnover associated with neuroinflammation.[9]
Optical Imaging Luciferase Expression (Transgenic Models)Astrocytes (GFAP-luc), ISR activity (ATF4-luc)↓ GFAP-luc signal, Modulated ATF4-luc signalDirect measure of reduced astrogliosis and target engagement of the ISR pathway.[10][11][12]

Experimental Protocols

Positron Emission Tomography (PET) Imaging of TSPO

Objective: To quantify microglial and astrocyte activation via TSPO expression.

Animal Model: A suitable mouse model of neuroinflammation (e.g., lipopolysaccharide (LPS) injection, experimental autoimmune encephalomyelitis (EAE), or a transgenic model of neurodegeneration).

Radiotracer: [¹⁸F]FEPPA, a second-generation TSPO ligand with high affinity and specificity.[6][7][13]

Experimental Workflow:

A Animal Model of Neuroinflammation B This compound or Vehicle Treatment A->B C [¹⁸F]FEPPA Radiotracer Injection B->C D Dynamic PET/CT Imaging (60-90 min) C->D E Image Reconstruction and Analysis D->E F Quantification of TSPO Binding (SUV, VT) E->F A Animal Model of Neuroinflammation B This compound or Vehicle Treatment A->B C Anesthetize and Position in MRI B->C D Acquire Diffusion- Weighted Images (multiple b-values) C->D E Calculate ADC Maps and/or NODDI parameters D->E F ROI-based Quantification E->F A Animal Model of Neuroinflammation B This compound or Vehicle Treatment A->B C Anesthetize and Position in MRI B->C D Acquire Localized ¹H-MRS Data (e.g., PRESS) C->D E Spectral Processing and Metabolite Quantification D->E F Calculate Metabolite Ratios (mI/Cr, Cho/Cr) E->F A Transgenic Mouse (GFAP-luc or ATF4-luc) B This compound or Vehicle Treatment A->B C D-luciferin Injection (i.p.) B->C D Bioluminescence Imaging (IVIS) C->D E Image Acquisition and ROI Analysis D->E F Quantify Photon Flux E->F

References

Pharmacokinetic and pharmacodynamic studies of Icerguastat in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icerguastat, also known as Sephin1 and IFB-088, is a selective inhibitor of the regulatory subunit of protein phosphatase 1 (PP1), PPP1R15A (also known as GADD34). By inhibiting the PPP1R15A/PP1c phosphatase complex, this compound prolongs the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).[1] The ISR is a cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins. Prolonging the ISR can provide cells with more time to repair or clear these proteins, making this compound a promising therapeutic candidate for a range of protein misfolding diseases, including Amyotrophic Lateral Sclerosis (ALS), Charcot-Marie-Tooth disease, and multiple sclerosis.[1][2][3]

These application notes provide an overview of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and offer detailed protocols for key in vivo experiments to guide preclinical research and development.

Pharmacokinetic Profile of this compound (Sephin1) in Animal Models

While detailed quantitative pharmacokinetic data for this compound in animal models is not extensively published in publicly available literature, a key study provides a qualitative description of its distribution. Following oral administration in mice, Sephin1 was observed to be rapidly cleared from the plasma. However, it demonstrated significant accumulation in the nervous system, with concentrations in the brain and sciatic nerve reaching levels 7 to 44 times higher than in plasma, achieving concentrations of up to approximately 1 µM.

Table 1: Summary of Qualitative Pharmacokinetic Properties of this compound (Sephin1) in Mice

ParameterObservationAnimal Model
Plasma Clearance Rapidly disappears from plasma.Mice
Tissue Distribution Concentrates in the nervous system (brain and sciatic nerve).Mice
Brain/Plasma Ratio 7 to 44 times higher concentration in the brain and sciatic nerve compared to plasma.Mice
Peak Concentration in Nervous System Up to ~1 µM.Mice

Pharmacodynamic Studies of this compound in Animal Models

Pharmacodynamic studies in various animal models of neurodegenerative diseases have demonstrated the efficacy of this compound in modulating the ISR and ameliorating disease-related phenotypes.

Key Pharmacodynamic Endpoints:
  • Increased eIF2α Phosphorylation: Prolonged phosphorylation of eIF2α in response to cellular stress.

  • Reduction of Protein Aggregates: Decreased accumulation of misfolded proteins, such as TDP-43.[4]

  • Improved Motor Neuron Survival and Function: Enhanced survival of motor neurons and improved motor performance in disease models.[4]

  • Amelioration of Disease Phenotypes: Delayed onset of clinical symptoms and reduced severity of disease in animal models of multiple sclerosis and Charcot-Marie-Tooth disease.[1][2]

Table 2: Summary of this compound (Sephin1) Pharmacodynamic Effects in Animal Models

Animal ModelDiseaseKey Pharmacodynamic Effects
SOD1G93A MiceAmyotrophic Lateral Sclerosis (ALS)- Improved motor neuron survival.- Reduced levels of TDP-43 in the triton-insoluble fraction of spinal cord lysates.[4]
Mutant TDP-43 Transgenic ZebrafishAmyotrophic Lateral Sclerosis (ALS)- Improved motor neuron survival.- Improved motor function.- Increased overall survival.[4]
Experimental Autoimmune Encephalomyelitis (EAE) MiceMultiple Sclerosis- Delayed onset of clinical symptoms.- Reduced oligodendrocyte and axon loss.- Diminished T cell presence in the central nervous system.[1]
MPZmutant MiceCharcot-Marie-Tooth Disease- Improved motor function.- Improved myelination.[2]

Signaling Pathway of this compound

The primary mechanism of action of this compound is the modulation of the Integrated Stress Response (ISR) pathway.

Icerguastat_Signaling_Pathway cluster_stress Cellular Stress (e.g., Misfolded Proteins) cluster_isr Integrated Stress Response (ISR) cluster_drug This compound Action Stress Stress Signal eIF2a eIF2α peIF2a p-eIF2α eIF2a->peIF2a Kinases (PERK, etc.) peIF2a->eIF2a Dephosphorylation Translation_Repression Global Translation Repression peIF2a->Translation_Repression ATF4 ATF4 Translation peIF2a->ATF4 PPP1R15A PPP1R15A/PP1c Phosphatase PPP1R15A->peIF2a Stress_Genes Stress Gene Expression ATF4->Stress_Genes This compound This compound This compound->PPP1R15A Inhibition

This compound inhibits the PPP1R15A/PP1c phosphatase complex, prolonging eIF2α phosphorylation.

Experimental Protocols

Experimental Workflow for In Vivo Pharmacodynamic Study

The following diagram outlines a typical workflow for assessing the pharmacodynamic effects of this compound in a mouse model of neurodegeneration.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., SOD1G93A mice) Grouping Randomize into Treatment and Vehicle Control Groups Animal_Model->Grouping Dosing Daily Oral Gavage with This compound or Vehicle Grouping->Dosing Monitoring Monitor Animal Health and Body Weight Dosing->Monitoring Behavioral Behavioral Testing (e.g., Rotarod) Monitoring->Behavioral Tissue_Collection Tissue Collection (Spinal Cord, Brain) Behavioral->Tissue_Collection Western_Blot Western Blot for p-eIF2α and Protein Aggregates Tissue_Collection->Western_Blot Immunohistochemistry Immunohistochemistry for Motor Neuron Survival Tissue_Collection->Immunohistochemistry

Workflow for assessing this compound's pharmacodynamics in a mouse model.
Protocol 1: In Vivo Administration of this compound in a Mouse Model of ALS (SOD1G93A)

Objective: To assess the in vivo efficacy of this compound in a transgenic mouse model of ALS.

Materials:

  • SOD1G93A transgenic mice

  • This compound (Sephin1)

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in sterile water)

  • Oral gavage needles (20-22 gauge, curved)

  • Animal balance

  • Appropriate animal housing and husbandry equipment

Procedure:

  • Animal Acclimation: Acclimate SOD1G93A mice to the housing facility for at least one week prior to the start of the experiment.

  • Randomization: Randomly assign mice to treatment and vehicle control groups.

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 200 µL gavage volume). Ensure the suspension is homogenous before each administration.

  • Administration:

    • Weigh each mouse to determine the precise volume of the this compound suspension or vehicle to be administered.

    • Administer this compound or vehicle via oral gavage daily.

  • Monitoring:

    • Monitor the health and well-being of the animals daily.

    • Measure body weight at least twice a week.

    • Conduct behavioral testing (e.g., rotarod test for motor function) at regular intervals.

  • Tissue Collection: At the study endpoint, euthanize the animals and collect tissues of interest (e.g., spinal cord, brain) for pharmacodynamic analysis.

Protocol 2: Western Blot Analysis of eIF2α Phosphorylation and TDP-43 Levels in Spinal Cord Tissue

Objective: To quantify the effect of this compound on ISR activation and protein aggregation in the spinal cord of treated animals.

Materials:

  • Spinal cord tissue collected from treated and control animals

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Mouse anti-total eIF2α

    • Rabbit anti-TDP-43

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the spinal cord tissue in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for electrophoresis.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phospho-eIF2α to total eIF2α and TDP-43 to the loading control.

Protocol 3: Immunohistochemical Analysis of Motor Neuron Survival

Objective: To assess the neuroprotective effect of this compound by quantifying motor neuron survival in the spinal cord.

Materials:

  • Spinal cord tissue sections (formalin-fixed, paraffin-embedded or frozen)

  • Antigen retrieval solution (if necessary)

  • Blocking solution (e.g., normal goat serum in PBS)

  • Primary antibody: e.g., Rabbit anti-ChAT (choline acetyltransferase), a marker for motor neurons.

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Counterstain (e.g., hematoxylin)

  • Microscope

Procedure:

  • Tissue Sectioning and Preparation: Prepare spinal cord sections for immunohistochemistry.

  • Antigen Retrieval: If required, perform antigen retrieval according to the primary antibody manufacturer's instructions.

  • Immunostaining:

    • Block non-specific binding sites with blocking solution.

    • Incubate the sections with the primary antibody.

    • Wash and apply the biotinylated secondary antibody.

    • Wash and apply the ABC reagent.

    • Develop the signal with the DAB substrate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.

  • Analysis:

    • Capture images of the ventral horn of the spinal cord at a consistent magnification.

    • Count the number of ChAT-positive motor neurons in a standardized area across different treatment groups.

    • Compare the average number of motor neurons between the this compound-treated and vehicle control groups.

Conclusion

This compound is a promising therapeutic agent that modulates the Integrated Stress Response, showing significant neuroprotective effects in various animal models of protein misfolding diseases. The protocols outlined in these application notes provide a framework for conducting preclinical pharmacokinetic and pharmacodynamic studies to further evaluate the therapeutic potential of this compound and other ISR modulators. Rigorous experimental design and careful execution of these assays are crucial for obtaining reliable and translatable data for drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Icerguastat Concentration for Maximal Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Icerguastat (also known as IFB-088 and Sephin1). Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is recognized as a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) within the PPP1R15A/PP1c phosphatase complex.[1] This inhibition leads to reduced dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), thereby prolonging the Integrated Stress Response (ISR).[1][2] The sustained ISR is a cytoprotective mechanism aimed at mitigating the toxic effects of cellular stress, particularly from misfolded proteins.[1][2][3]

Q2: What is the reported therapeutic potential of this compound?

A2: this compound is being investigated for a range of diseases associated with protein misfolding and cellular stress. These include neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease, as well as Oculopharyngeal Muscular Dystrophy (OPMD).[4][5][6] Preclinical and clinical studies suggest it may slow disease progression by protecting against neuronal damage and reducing protein aggregation.[4][5]

Q3: What is a good starting concentration for this compound in in vitro experiments?

A3: The optimal concentration of this compound will be cell-type and context-dependent. Based on published studies, a good starting point for in vitro neuronal cell cultures is between 1 µM and 50 µM.[1] For primary motor neurons, concentrations as low as 10 nM to 500 nM have shown protective effects.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: What are the typical dosages used in in vivo animal models?

A4: In preclinical animal models, oral administration of this compound has been effective at dosages ranging from 4 mg/kg to 8 mg/kg daily in a mouse model of multiple sclerosis.[2] In a mouse model of ALS, dose-dependent increases in motor neuron survival were observed with treatment up to 8 mg/kg.[4]

Q5: Is there a consensus on this compound's direct binding to the PPP1R15A-PP1c complex?

A5: While the prevailing understanding is that this compound functions by inhibiting the PPP1R15A-PP1c phosphatase complex, some studies have reported a lack of direct inhibition in in vitro enzymatic assays. These studies suggest that this compound's protective effects might be independent of direct disruption of this complex. Researchers should be aware of this ongoing discussion when interpreting their results.

Troubleshooting Guides

Issue 1: No observable effect of this compound on eIF2α phosphorylation.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 100 µM) to identify the optimal working concentration for your specific cell line and stressor.

  • Possible Cause 2: Insufficient Cellular Stress.

    • Solution: this compound's effect is to prolong the phosphorylation of eIF2α that is induced by a stressor. Ensure that your experimental model includes an appropriate stress inducer (e.g., tunicamycin, thapsigargin, or glutamate) to activate the ISR.

  • Possible Cause 3: Timing of Treatment and Analysis.

    • Solution: The kinetics of eIF2α phosphorylation are transient. Optimize the time course of your experiment. Analyze p-eIF2α levels at multiple time points after stress induction and this compound treatment.

  • Possible Cause 4: Western Blotting Issues.

    • Solution: Phosphatase inhibitors are crucial in your lysis buffer to preserve the phosphorylation status of eIF2α. Ensure your antibodies for total eIF2α and phospho-eIF2α (Ser51) are validated and working correctly.

Issue 2: High cellular toxicity observed with this compound treatment.

  • Possible Cause 1: Concentration is too high.

    • Solution: Even though this compound is designed to be cytoprotective, prolonged and excessive inhibition of protein synthesis can be detrimental. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration in your cell line.

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is reported to be more specific than its parent compound, guanabenz, off-target effects at high concentrations cannot be ruled out. Correlate your phenotypic observations with direct markers of ISR activation to ensure the effects are target-related.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Health.

    • Solution: Use cells of a consistent passage number and ensure they are healthy and in the logarithmic growth phase before initiating experiments. Cellular stress levels can vary with confluency.

  • Possible Cause 2: this compound Stability.

    • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Summary of Effective this compound Concentrations in Preclinical Models

Model SystemConcentration/DosageObserved EffectReference
In Vitro (Neuronal Excitotoxicity)1 µM - 50 µMDose-dependent neuroprotection against NMDA-induced toxicity.[1]
In Vitro (Primary Motor Neurons)10 nM - 500 nMImproved viability and increased neurite length.[4]
In Vivo (ALS Mouse Model)8 mg/kg (oral)Increased motor neuron survival and elevated eIF2α phosphorylation.[4]
In Vivo (MS Mouse Model)4 mg/kg & 8 mg/kg (oral)Delayed onset of clinical disease.[2]
In Vivo (OPMD Drosophila Model)2 mM in foodDecreased muscle degeneration and PABPN1 aggregation.[5][6]

Experimental Protocols

Protocol 1: Western Blot Analysis of eIF2α Phosphorylation in Cultured Cells

  • Cell Seeding: Plate cells at a density to achieve 70-80% confluency on the day of the experiment.

  • Stress Induction & this compound Treatment:

    • Pre-treat cells with the desired concentration of this compound (or vehicle control) for 1-2 hours.

    • Introduce a cellular stressor (e.g., 1 µg/mL tunicamycin) for the desired duration (e.g., 2-8 hours) in the continued presence of this compound.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation:

    • Prepare lysates with Laemmli buffer to a final concentration of 1-2 µg/µL.

    • Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on a 10% or 12% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody for phospho-eIF2α (Ser51) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Develop with an ECL substrate and image.

  • Stripping and Re-probing:

    • Strip the membrane according to the manufacturer's protocol.

    • Re-probe with a primary antibody for total eIF2α as a loading control.

Mandatory Visualizations

Icerguastat_Signaling_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_recovery Recovery Phase Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 Protein_Synthesis Global Protein Synthesis peIF2a->Protein_Synthesis Inhibits CHOP CHOP Expression ATF4->CHOP Therapeutic_Effect Therapeutic Effect (Neuroprotection) ATF4->Therapeutic_Effect CHOP->Therapeutic_Effect Protein_Synthesis->Misfolded Proteins Reduces Load Protein_Synthesis->Therapeutic_Effect PPP1R15A_PP1c PPP1R15A/PP1c Phosphatase PPP1R15A_PP1c->peIF2a Dephosphorylates This compound This compound This compound->PPP1R15A_PP1c Inhibits

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Culture (e.g., Neuronal Cell Line) start->cell_culture treatment 2. Treatment - Vehicle Control - Stressor - Stressor + this compound (Dose-Response) cell_culture->treatment incubation 3. Incubation (Optimized Time Course) treatment->incubation endpoint 4. Endpoint Analysis incubation->endpoint western Western Blot (p-eIF2α, total eIF2α, ATF4) endpoint->western viability Cell Viability Assay (MTT, LDH) endpoint->viability microscopy Microscopy (e.g., Neurite Outgrowth) endpoint->microscopy data_analysis 5. Data Analysis & Interpretation western->data_analysis viability->data_analysis microscopy->data_analysis conclusion Conclusion data_analysis->conclusion

References

Icerguastat Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Icerguastat Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Sephin1 or IFB-088, is a selective inhibitor of the regulatory subunit PPP1R15A of the protein phosphatase 1 (PP1c) complex.[1][2] By inhibiting this complex, this compound prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][2] This prolongs the integrated stress response (ISR), a cellular pathway that helps cells manage protein misfolding stress.[3][4] This mechanism of action is being investigated for therapeutic potential in various diseases associated with protein misfolding, such as amyotrophic lateral sclerosis (ALS) and Charcot-Marie-Tooth disease.[3][5]

Q2: What are the known solubility properties of this compound?

This compound is a small molecule with limited solubility in aqueous solutions. Its solubility is influenced by the solvent, pH, and the presence of co-solvents. Below is a summary of available quantitative data.

Data Presentation: this compound Solubility

Solvent/VehicleConcentration AchievedObservationSource
Aqueous Buffer (pH 7.4)24.8 µg/mL (approx. 126 µM)Mean experimental solubility[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (10.58 mM)Clear solution for in vivo use[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (10.58 mM)Suspended solution, requires sonication[2]

Q3: How should I prepare a stock solution of this compound?

For most in vitro applications, it is recommended to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). While a definitive maximum solubility in 100% DMSO is not widely published, it is common practice to prepare stock solutions in the range of 10-50 mM. It is crucial to ensure the compound is fully dissolved before further dilution.

Q4: How should I store this compound stock solutions?

Prepared stock solutions of this compound in DMSO should be stored under the following conditions to ensure stability:

  • -80°C for up to 6 months [2]

  • -20°C for up to 1 month (protect from light)[2]

It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Insolubility Issues

This guide provides a systematic approach to addressing insolubility problems when preparing working solutions of this compound from a stock solution.

Problem: Precipitate forms when I dilute my DMSO stock of this compound into an aqueous buffer or cell culture medium.

This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution can cause the compound to crash out of solution.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Solution check_stock 1. Verify Stock Solution Is it fully dissolved? Is it within stability limits? start->check_stock prepare_fresh_stock Prepare fresh stock solution check_stock->prepare_fresh_stock No modify_dilution 2. Modify Dilution Protocol check_stock->modify_dilution Yes prepare_fresh_stock->check_stock rapid_mixing Use rapid vortexing or stirring during addition of stock solution modify_dilution->rapid_mixing Try First serial_dilution Perform serial dilutions in a mix of aqueous buffer and DMSO modify_dilution->serial_dilution Alternative warm_solution Gently warm the aqueous solution (e.g., to 37°C) before adding stock modify_dilution->warm_solution Alternative adjust_formulation 3. Adjust Final Formulation rapid_mixing->adjust_formulation Still precipitates end_soluble Solution is clear rapid_mixing->end_soluble Successful serial_dilution->adjust_formulation Still precipitates serial_dilution->end_soluble Successful warm_solution->adjust_formulation Still precipitates warm_solution->end_soluble Successful lower_concentration Decrease the final concentration of this compound adjust_formulation->lower_concentration Simple Approach add_cosolvent Incorporate a co-solvent or solubilizing agent (e.g., Tween-80, Pluronic F-68) adjust_formulation->add_cosolvent If concentration cannot be lowered lower_concentration->add_cosolvent Still precipitates lower_concentration->end_soluble Successful add_cosolvent->end_soluble Successful end_insoluble Precipitation persists. Consider alternative formulation. add_cosolvent->end_insoluble Unsuccessful

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.

    • Weigh the desired amount of this compound in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex vigorously to dissolve the powder completely. If needed, brief sonication in a water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
  • Materials:

    • This compound DMSO stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS)

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Determine the final concentration of this compound needed for your experiment. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

    • While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration or prepare a fresh solution using the troubleshooting steps outlined above.

    • Use the freshly prepared working solution immediately for your experiment. The stability of this compound in aqueous media over extended periods has not been fully characterized.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the Integrated Stress Response (ISR) pathway.

Caption: this compound inhibits the PPP1R15A/PP1c complex.

References

Addressing off-target effects of Icerguastat in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Icerguastat (also known as IFB-088 or Sephin1) in experimental models. The content addresses potential challenges, with a focus on distinguishing on-target from off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is not a soluble guanylate cyclase (sGC) stimulator. Its primary mechanism of action is the selective inhibition of the regulatory subunit PPP1R15A (also known as GADD34) within the PPP1R15A/PP1c phosphatase complex.[1] This inhibition prevents the dephosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), prolonging the signaling of the Integrated Stress Response (ISR) and the PERK branch of the Unfolded Protein Response (UPR).[2][3] This extended response helps cells manage protein misfolding and stress.[4]

Q2: How does this compound differ from its parent compound, Guanabenz?

A2: this compound is a derivative of Guanabenz, but it has been specifically designed to lack the α2-adrenergic receptor agonist activity of its parent compound.[1] This activity was responsible for the hypotensive (blood pressure lowering) side effects observed with Guanabenz, so this compound is expected to have a more favorable safety profile in this regard.[5][6]

Q3: In which experimental models has this compound shown efficacy?

A3: this compound has demonstrated positive effects in preclinical models of diseases characterized by protein misfolding and endoplasmic reticulum (ER) stress. These include models for:

  • Oculopharyngeal Muscular Dystrophy (OPMD), where it reduced muscle degeneration and protein aggregation.[2][3][7]

  • Amyotrophic Lateral Sclerosis (ALS).[4][5]

  • Charcot-Marie-Tooth (CMT) disease.[8][9]

Q4: What are the known off-target effects of this compound?

A4: A key design feature of this compound was to eliminate the primary off-target effect of its predecessor, Guanabenz, which was its activity as an α2-adrenergic agonist.[1] Recent findings suggest that this compound may also selectively antagonize NMDA receptors containing the NR2B subunit and reduce mitochondrial ROS production independently of the NMDAR.[10] As with any small molecule inhibitor, the potential for other, uncharacterized off-target effects exists. It is crucial to incorporate rigorous controls in your experiments to validate that the observed effects are due to the intended mechanism of action.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound in experimental settings.

Issue Possible Cause Troubleshooting Steps
No effect observed after this compound treatment. 1. Inactive Compound: The compound may have degraded. 2. Insufficient Dose or Treatment Duration: The concentration or incubation time may be too low for your specific model. 3. Cell Line/Model Insensitivity: The ISR pathway may not be central to the phenotype you are studying.1. Verify the integrity of your this compound stock. 2. Perform a dose-response and time-course experiment. Start with concentrations reported in the literature (e.g., low micromolar range). 3. Confirm ISR activation in your model at baseline or in response to a known stressor (e.g., tunicamycin) by measuring p-eIF2α levels.
Unexpected or contradictory results. 1. Off-Target Effects: The observed phenotype may be due to this compound interacting with unintended cellular targets. 2. Cellular Context: The effect of ISR modulation can be context-dependent (protective vs. detrimental).1. See the "Protocol for Validating On-Target Effects" below. 2. Use a rescue experiment: can the effect be reversed by a downstream intervention in the ISR pathway? 3. Use a structurally unrelated inhibitor of the ISR (if available) to see if it phenocopies the effect of this compound.
Cell toxicity or death observed. 1. High Concentration: Excessive dosage can lead to cytotoxicity. 2. Prolonged ISR Activation: While often protective, sustained ISR activation and translational repression can be detrimental to some cell types.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range in your model. 2. Reduce the treatment duration or concentration of this compound. 3. Assess markers of apoptosis (e.g., cleaved caspase-3) to understand the mechanism of cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: On-Target and Off-Target Profile

Compound Primary Target Primary Target Activity Known Off-Target Off-Target Activity
This compound PPP1R15ASelective inhibitorα2-adrenergic receptorDevoid of this activity[1]
Guanabenz (parent compound) PPP1R15AInhibitorα2-adrenergic receptorAgonist (causes hypotension)[5]

Table 2: Phase 1 Clinical Trial Dosing Information

Study Type Dose Range Duration Key Finding
Single Ascending Dose (SAD) 2.5 mg to 60 mg/daySingle doseSafe and well-tolerated in healthy male volunteers.[6]
Multiple Ascending Dose (MAD) 15 to 50 mg/day14 consecutive daysSafe and well-tolerated; no serious adverse events or dose-limiting toxicities observed.[6]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated eIF2α

This protocol verifies that this compound is engaging its target in your experimental system.

  • Cell Culture and Treatment: Plate cells to desired confluency. Treat with a vehicle control and a range of this compound concentrations for a specified time. Include a positive control for ISR activation (e.g., 1 µg/mL tunicamycin for 4-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated eIF2α (Ser51) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe for total eIF2α and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Protocol 2: Validating On-Target Effects using Genetic Knockdown

This protocol helps to confirm that the observed phenotype is specifically due to the inhibition of PPP1R15A.

  • Genetic Knockdown: Transfect cells with either a non-targeting control siRNA or an siRNA targeting PPP1R15A. Allow 48-72 hours for knockdown.

  • Verification of Knockdown: Confirm reduction of PPP1R15A protein levels via Western blot.

  • Phenotypic Assay: Perform your primary experiment (e.g., cell viability, protein aggregation assay) on both the control and knockdown cells.

  • This compound Treatment: In a parallel experiment, treat the non-targeting control cells with this compound.

  • Analysis: If the phenotype observed in the PPP1R15A knockdown cells is similar to the phenotype in the this compound-treated cells, it provides strong evidence that the effect of this compound is on-target.

Visualizations

Icerguastat_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER Stress ER Stress PERK PERK ER Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α GADD34_PP1c GADD34-PP1c Complex peIF2a->GADD34_PP1c dephosphorylates Translation Protein Translation peIF2a->Translation inhibits GADD34_PP1c->eIF2a This compound This compound This compound->GADD34_PP1c inhibits

Caption: this compound's mechanism of action within the UPR.

OnTarget_Workflow cluster_Approaches A Observe Phenotype 'X' with this compound Treatment B Is the effect on-target? A->B C Parallel Experiments B->C D Approach 1: Genetic Knockdown C->D G Approach 2: Rescue Experiment C->G E Knockdown PPP1R15A (Target of this compound) D->E F Does knockdown phenocopy 'X'? E->F K Conclusion: Phenotype 'X' is likely ON-TARGET F->K Yes L Conclusion: Phenotype 'X' is likely OFF-TARGET F->L No H Treat with this compound G->H I Introduce downstream constitutively active pathway component H->I J Is phenotype 'X' rescued? I->J J->K No J->L Yes

Caption: Experimental workflow for on-target effect validation.

Troubleshooting_Tree Start Unexpected Result with this compound Q1 Did you confirm target engagement? (e.g., increased p-eIF2α) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is there cytotoxicity? A1_Yes->Q2 R1 Check compound integrity, dose, and treatment time. Verify ISR is active in your model. A1_No->R1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No R2 Perform dose-response viability assay. Reduce concentration/duration. A2_Yes->R2 Q3 Does a genetic knockdown of PPP1R15A replicate the result? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No R3_OnTarget Result is likely ON-TARGET. Consider cellular context dependency. A3_Yes->R3_OnTarget R3_OffTarget Result is likely OFF-TARGET. Consider alternative mechanisms. A3_No->R3_OffTarget

Caption: Decision tree for troubleshooting unexpected results.

References

Overcoming challenges in long-term Icerguastat treatment of cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This center provides essential information for utilizing Icerguastat (also known as IFB-088 or Sephin1) in long-term cell line experiments. This compound is a selective inhibitor of the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[1] By inhibiting this complex, this compound prolongs the phosphorylation of the translation initiation factor eIF2α, thereby sustaining the Integrated Stress Response (ISR) as a cytoprotective mechanism against cellular stress, such as the accumulation of misfolded proteins.[1][2][3]

Mechanism of Action

Cellular stress (e.g., unfolded proteins) activates kinases that phosphorylate eIF2α. Phosphorylated eIF2α attenuates global protein translation, giving the cell time to refold or clear misfolded proteins. The PPP1R15A/PP1c phosphatase complex dephosphorylates eIF2α, resuming protein synthesis. This compound selectively inhibits PPP1R15A, prolonging eIF2α phosphorylation and the protective effects of the ISR.[1][2][4]

Icerguastat_MoA cluster_0 Integrated Stress Response (ISR) cluster_1 Deactivation Pathway Stress Cellular Stress (e.g., Misfolded Proteins) PERK PERK/PKR/GCN2/HRI (eIF2α Kinases) Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates Translation Global Protein Translation eIF2a->Translation Initiates p_eIF2a p-eIF2α p_eIF2a->Translation Inhibits PPP1R15A PPP1R15A/PP1c Phosphatase Complex p_eIF2a->PPP1R15A Substrate for Adaptation Cellular Adaptation & Survival PPP1R15A->eIF2a Dephosphorylates This compound This compound This compound->PPP1R15A Inhibits Troubleshooting_Flow Start Problem Observed Problem1 Reduced Inhibitor Effect Over Time Start->Problem1 Problem2 High Cell Toxicity or Death Start->Problem2 Problem3 Inconsistent Results Between Experiments Start->Problem3 P1_Cause1 Inhibitor Degradation? Problem1->P1_Cause1 P2_Cause1 Concentration Too High? Problem2->P2_Cause1 P3_Cause1 Reagent Variability? Problem3->P3_Cause1 P1_Sol1 Action: Increase frequency of media change with fresh this compound. P1_Cause1->P1_Sol1 Yes P1_Cause2 Cellular Resistance? P1_Cause1->P1_Cause2 No P1_Sol2 Action: Analyze target expression (PPP1R15A). Consider pulsed dosing. P1_Cause2->P1_Sol2 Yes P1_Cause3 High Cell Metabolism? P1_Cause2->P1_Cause3 No P1_Sol3 Action: Maintain lower, consistent cell confluency. P1_Cause3->P1_Sol3 Yes P2_Sol1 Action: Perform dose-response. Use lowest effective concentration. P2_Cause1->P2_Sol1 Yes P2_Cause2 Solvent Toxicity? P2_Cause1->P2_Cause2 No P2_Sol2 Action: Check vehicle control. Ensure DMSO <0.5%. P2_Cause2->P2_Sol2 Yes P2_Cause3 Off-Target Effects? P2_Cause2->P2_Cause3 No P2_Sol3 Action: Test in target-knockout cell line. Use structurally different inhibitor. P2_Cause3->P2_Sol3 Yes P3_Sol1 Action: Use fresh aliquots of This compound. Check media and serum batches. P3_Cause1->P3_Sol1 Yes P3_Cause2 Assay Conditions? P3_Cause1->P3_Cause2 No P3_Sol2 Action: Standardize cell seeding density, incubation times, and instrument settings. P3_Cause2->P3_Sol2 Yes Experimental_Workflow Start Day 0: Seed Cells Day1 Day 1: Start Treatment (this compound or Vehicle) Start->Day1 Day3 Day 3: Change Media (Replenish Inhibitor) Day1->Day3 Day5 Day 5: Change Media (Replenish Inhibitor) Day3->Day5 Day7 Day 7: Harvest Cells for Analysis Day5->Day7 Analysis Analysis: - Western Blot (p-eIF2α) - Cell Viability Assay - qPCR (ISR genes) Day7->Analysis

References

Technical Support Center: Best Practices for Icerguastat In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for minimizing potential toxicity and ensuring reliable results when working with Icerguastat in vitro. The information is presented in a question-and-answer format to directly address common challenges and provide actionable guidance.

Troubleshooting Guide

Issue: I am observing unexpected cytotoxicity or a lack of efficacy with this compound in my cell culture experiments.

Possible Causes and Solutions:

Several factors can contribute to unexpected results with this compound in vitro. This guide provides a structured approach to troubleshooting common issues.

1. Suboptimal Concentration: The effective and toxic concentrations of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific model.

2. Compound Solubility and Stability: Poor solubility or degradation of this compound in cell culture media can lead to inaccurate concentrations and unreliable results.

3. Off-Target Effects: While this compound is designed to be more specific than its parent compound, Guanabenz, off-target effects can still occur, especially at higher concentrations.

4. Cell Line Specific Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds due to their unique genetic and metabolic profiles.

Data Summary: In Vitro Toxicity of Guanabenz (this compound Analog)

As a derivative of Guanabenz, the in vitro behavior of Guanabenz can provide initial insights for designing this compound experiments. However, it is critical to experimentally determine the optimal parameters for this compound in your specific system.

CompoundCell LineEffectConcentrationCitation
GuanabenzNeonatal Rat Cardiomyocytes (NRCM)Protective against ER stress~2-3 µM[1]
GuanabenzNeonatal Rat Cardiomyocytes (NRCM)No effect on cell viabilityUp to 10 µM (24h)[1]
GuanabenzU-87 MG and A172 Glioblastoma CellsConcentration-dependent cell deathCytotoxicity observed at concentrations above 50 µM[2]
GuanabenzU-87 MG and A172 Glioblastoma CellsNon-cytotoxic concentration used in combination studies50 µM[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34) within the PPP1R15A/PP1c phosphatase complex.[2] This inhibition leads to the sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] Prolonged eIF2α phosphorylation is a key event in the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR), which helps to reduce the accumulation of misfolded proteins in the endoplasmic reticulum (ER) by transiently attenuating global protein synthesis.[1] this compound is a derivative of Guanabenz but is devoid of its α2-adrenergic activity, which is responsible for the hypotensive side effects of Guanabenz.[3]

This compound Signaling Pathway

Icerguastat_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (e.g., Misfolded Proteins) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a GADD34_PP1c GADD34-PP1c Complex p_eIF2a->GADD34_PP1c dephosphorylates Translation Global Protein Translation p_eIF2a->Translation inhibits This compound This compound This compound->GADD34_PP1c inhibits Cell_Survival Cell Survival & Stress Mitigation Translation->Cell_Survival leads to Toxicity_Workflow Start Start: New In Vitro Experiment with this compound Step1 1. Prepare this compound Stock (10 mM in DMSO, aliquot, store at -80°C) Start->Step1 Step2 2. Determine Optimal Cell Seeding Density in 96-well plates Step1->Step2 Step3 3. Perform Dose-Response Experiment (e.g., 0.1 µM to 100 µM) Step2->Step3 Step4 4. Assess Cell Viability (e.g., MTT, CellTiter-Glo, LDH assay) Step3->Step4 Step5 5. Analyze Data and Calculate IC50 Step4->Step5 Step6 6. Select Non-Toxic Working Concentration for Functional Assays Step5->Step6 Step7 7. Proceed with Functional Experiments (e.g., Western blot for p-eIF2α) Step6->Step7

References

Technical Support Center: Improving the Bioavailability of Icerguastat for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal bioavailability of Icerguastat for in vivo studies. Given this compound's low aqueous solubility, this guide focuses on strategies to enhance its dissolution and absorption.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the in vivo bioavailability of this compound?

A1: The primary challenge for this compound's oral bioavailability is its low aqueous solubility (24.8 µg/mL at pH 7.4)[1]. Poor solubility can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. This can result in low and variable plasma concentrations, hindering the accurate assessment of its efficacy and safety in in vivo models.

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability[2][3]. While this compound's permeability has not been definitively reported in publicly available literature, its low solubility places it in either BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II drugs, enhancing the dissolution rate is the primary goal to improve bioavailability. For Class IV drugs, both solubility and permeability enhancement strategies may be necessary.

Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[4] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing can enhance the dissolution rate.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can increase its aqueous solubility and dissolution rate.[4][6]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway.[7]

Q4: How do I choose the best formulation strategy for my in vivo study?

A4: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, the animal model being used, and the available resources. A systematic approach, as outlined in the experimental workflow below, is recommended. It often starts with simple formulations and progresses to more complex systems if the target exposure is not achieved.

Q5: Are there any specific excipients that are commonly used in these advanced formulations?

A5: Yes, the selection of excipients is crucial for the success of these formulations.

  • For ASDs: Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.[8]

  • For SEDDS: This includes oils (e.g., medium-chain triglycerides), surfactants with a high HLB value (>12) (e.g., Cremophor®, Tween®), and co-solvents (e.g., Transcutol®, PEG 400).[9][10]

  • For Nanoparticle Formulations: Stabilizers such as polymers and/or surfactants are used to prevent particle agglomeration.[5][11]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Low or undetectable plasma concentrations of this compound. Poor dissolution of the drug from the administered formulation.1. Verify the accuracy of the analytical method for plasma sample analysis. 2. Consider implementing a bioavailability-enhancing formulation strategy (see FAQs and Experimental Protocols). Start with a simple approach like a co-solvent system or particle size reduction before moving to more complex formulations like ASDs or SEDDS.
High first-pass metabolism.While information on this compound's metabolism is limited, if formulation enhancement does not sufficiently increase exposure, consider co-administration with a metabolic inhibitor (if known) in preclinical studies to assess the impact of first-pass metabolism. This is an advanced and exploratory step.
High variability in plasma concentrations between animals. Inconsistent dissolution and absorption from a simple suspension.Formulations that improve solubility, such as SEDDS or ASDs, can provide more consistent drug release and absorption, thereby reducing inter-animal variability.
Food effects in the animal model.Standardize the feeding schedule of the animals. For some lipid-based formulations, administration with food can enhance absorption, while for others it may have no effect or a negative effect. Conduct pilot studies to assess the impact of food.
Precipitation of the drug upon administration of a liquid formulation. The drug is dissolved in a vehicle that is miscible with aqueous GI fluids, leading to rapid supersaturation and precipitation.Consider using a lipid-based formulation like SEDDS, where the drug remains in a solubilized state within oil droplets, or an ASD, which can generate and maintain a supersaturated state.
Difficulty in preparing a stable and consistent formulation. Physical or chemical instability of the formulation.1. For suspensions, ensure adequate stabilization with wetting and suspending agents. 2. For ASDs, screen different polymers and drug loadings to ensure the amorphous state is maintained over time.[8] 3. For SEDDS, conduct thorough phase diagram studies to identify stable emulsion-forming regions.[12]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Strategy Principle Advantages Disadvantages Best Suited For
Particle Size Reduction (Nanosizing) Increases surface area to enhance dissolution rate.[5]- Applicable to many poorly soluble drugs. - Can be scaled up for manufacturing.- May not be sufficient for very poorly soluble drugs. - Potential for particle aggregation.Initial stages of formulation development for BCS Class II compounds.
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, increasing solubility and dissolution.[4][6]- Significant increase in apparent solubility. - Can maintain supersaturation in the GI tract.- Risk of recrystallization of the amorphous drug, leading to loss of bioavailability enhancement. - Requires careful selection of polymer and manufacturing process.BCS Class II and IV compounds where a significant increase in dissolution is required.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[7]- Drug is in a dissolved state, bypassing the dissolution step. - Can enhance lymphatic absorption, potentially reducing first-pass metabolism. - Protects the drug from degradation in the GI tract.- High concentrations of surfactants can sometimes cause GI irritation. - Potential for drug precipitation upon dilution if not properly formulated. - Stability of the pre-concentrate can be a concern.Lipophilic (high LogP) BCS Class II and IV compounds.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac lipophile WL 1349), surfactants (e.g., Cremophor RH40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that show the highest solubility for this compound.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select an oil, surfactant, and co-solvent based on the screening results.

    • Prepare mixtures of the surfactant and co-solvent (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, mix with the oil at various weight ratios (e.g., from 9:1 to 1:9).

    • To each of these mixtures, add a small amount of water with gentle stirring and observe the formation of an emulsion.

    • Plot the results on a ternary phase diagram to identify the regions where a clear and stable microemulsion is formed.[12]

  • Preparation of this compound-Loaded SEDDS:

    • Select a formulation from the optimal region of the phase diagram.

    • Dissolve the required amount of this compound in the oil phase, followed by the addition of the surfactant and co-solvent.

    • Vortex the mixture until a clear and homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Time: Add the SEDDS formulation to a dissolution apparatus with water and measure the time taken to form a homogenous emulsion.[7]

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.[7]

    • In Vitro Dissolution: Perform dissolution studies in relevant media (e.g., simulated gastric and intestinal fluids) to assess the drug release profile.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Selection of Polymer:

    • Choose a polymer in which this compound is miscible (e.g., PVP K30, HPMC-AS, Soluplus®). Miscibility can be predicted using solubility parameters or assessed experimentally.

  • Preparation of the ASD:

    • Dissolve both this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture).

    • Prepare different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Evaporate the solvent using a rotary evaporator or by casting the solution into a thin film and drying under vacuum at a controlled temperature.[4]

  • Characterization:

    • Solid-State Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state. The absence of sharp peaks in the XRPD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram are indicative of an amorphous system.

    • In Vitro Dissolution: Conduct dissolution studies to compare the dissolution rate of the ASD with that of the crystalline this compound.

Mandatory Visualizations

Signaling Pathway of this compound

Icerguastat_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_phosphatase Phosphatase Complex cluster_translation Protein Translation Stress e.g., Misfolded Proteins PERK PERK Stress->PERK Activates eIF2 eIF2 eIF2a_P p-eIF2α eIF2->eIF2a_P Phosphorylation Translation Global Protein Translation eIF2a_P->Translation Inhibits PERK->eIF2 PPP1R15A PPP1R15A PPP1R15A->eIF2a_P Dephosphorylates PP1c PP1c This compound This compound This compound->PPP1R15A Inhibits Reduced_Translation Reduced Protein Translation Cell_Survival Cell Survival & Stress Adaptation Reduced_Translation->Cell_Survival

Caption: this compound inhibits the PPP1R15A/PP1c complex, prolonging eIF2α phosphorylation and promoting cell survival under stress.

Experimental Workflow for Bioavailability Enhancement

Caption: A stepwise approach to selecting a suitable formulation for improving this compound's bioavailability.

Troubleshooting Logic for Low Bioavailability

Troubleshooting_Logic Start Issue: Low/Variable Plasma Concentrations of this compound Check1 Is the formulation a simple suspension? Start->Check1 Action1 Enhance solubility/dissolution. Consider ASD, SEDDS, or Nanosizing. Check1->Action1 Yes Check2 Is precipitation observed upon dilution of a liquid formulation? Check1->Check2 No Action2 Use a formulation that maintains solubility, such as SEDDS or a supersaturating ASD. Check2->Action2 Yes Check3 Is inter-animal variability high? Check2->Check3 No Action3 Employ a robust formulation (e.g., SEDDS) to ensure consistent drug release and absorption. Check3->Action3 Yes Check4 Are plasma concentrations still low with an improved formulation? Check3->Check4 No Action4 Investigate potential for high first-pass metabolism or permeability issues (BCS Class IV). Check4->Action4 Yes

Caption: A decision tree for troubleshooting common issues related to this compound's low bioavailability.

References

Technical Support Center: Refining Icerguastat Treatment Duration for Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of Icerguastat (also known as Sephin1) in preclinical chronic disease models. The following information, presented in a question-and-answer format, addresses specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex.[1][2][3] This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key event in the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular pathway that helps cells cope with stress, such as the accumulation of misfolded proteins, by temporarily reducing overall protein synthesis to allow for cellular repair.[1][2][3] By prolonging the ISR, this compound aims to provide a therapeutic benefit in diseases characterized by protein misfolding and cellular stress.

Q2: What are the reported efficacious dose ranges for this compound in preclinical models?

A2: In preclinical studies using mouse models of amyotrophic lateral sclerosis (ALS), daily oral administration of this compound at doses of 4 mg/kg and 8 mg/kg has been shown to improve motor neuron survival. Another study in a mouse model of multiple sclerosis reported that a daily dose of 5 mg/kg delayed the onset of clinical symptoms.

Q3: How should I determine the optimal treatment duration for my chronic disease model?

A3: The optimal treatment duration for this compound will depend on several factors specific to your experimental design, including the chronic disease model being used, the targeted therapeutic outcome, and the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug in your model system. A pilot study with staggered treatment endpoints is recommended to empirically determine the most effective duration.

Q4: Is this compound orally bioavailable and does it cross the blood-brain barrier?

A4: Yes, this compound is described as an orally available small molecule that is capable of crossing the blood-brain barrier, making it suitable for preclinical studies in models of central nervous system (CNS) diseases.

Troubleshooting Guide

This guide provides solutions to common issues encountered when refining this compound treatment duration in chronic disease models.

Issue Potential Cause Recommended Solution
Lack of therapeutic effect at previously reported efficacious doses. 1. Insufficient drug exposure: This could be due to issues with formulation, route of administration, or inter-animal variability in metabolism. 2. Timing of treatment initiation: In many chronic disease models, treatment is more effective when initiated at an early stage of pathology. 3. Inappropriate outcome measures: The selected endpoints may not be sensitive enough to detect a therapeutic effect within the chosen treatment window.1. Verify drug exposure: Conduct a pilot pharmacokinetic study to measure plasma and, if relevant, brain concentrations of this compound at your chosen dose. Ensure the formulation is appropriate for the route of administration and that the drug is being properly absorbed. 2. Optimize treatment initiation: Review the literature for your specific disease model to determine the optimal window for therapeutic intervention. Consider initiating treatment at different stages of disease progression in a pilot study. 3. Select sensitive and relevant endpoints: Utilize a combination of behavioral, histological, and molecular readouts to assess therapeutic efficacy. Ensure these endpoints are validated for your model and timepoints.
High variability in treatment response between animals. 1. Inconsistent drug administration: Errors in dosing volume or technique can lead to variable drug exposure. 2. Biological variability: Differences in disease progression and metabolism among animals can contribute to varied responses.1. Standardize administration procedures: Ensure all personnel are properly trained on the dosing technique. Use calibrated equipment to ensure accurate dosing volumes. 2. Increase sample size: A larger number of animals per group can help to mitigate the impact of biological variability. 3. Monitor disease progression: Use a baseline measure of disease severity to stratify animals into treatment groups, ensuring a balanced distribution of disease states.
Observed toxicity or adverse effects. 1. Dose is too high for the specific animal model or strain. 2. Off-target effects of the compound. 1. Perform a dose-range finding study: Start with a lower dose and escalate to determine the maximum tolerated dose (MTD) in your specific model. 2. Monitor for adverse events: Closely observe animals for any signs of toxicity, such as weight loss, changes in behavior, or altered clinical signs. If adverse effects are observed, consider reducing the dose or frequency of administration.

Experimental Protocols

Protocol 1: Pilot Pharmacokinetic (PK) Study for this compound in Rodents

Objective: To determine the basic pharmacokinetic parameters (Cmax, Tmax, half-life, and oral bioavailability) of this compound in the selected rodent model.

Methodology:

  • Animal Model: Use the same species, strain, age, and sex of animals as in the planned efficacy studies.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) for bioavailability calculation.

    • Group 2: Oral gavage (PO) administration at the intended therapeutic dose (e.g., 5 mg/kg).

  • Dosing:

    • For the IV group, administer a single bolus dose via the tail vein.

    • For the PO group, administer a single dose by oral gavage.

  • Blood Sampling: Collect sparse blood samples from a small number of animals at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Protocol 2: Assessing Target Engagement of this compound in the CNS

Objective: To determine the time-course of eIF2α phosphorylation in the brain following oral administration of this compound.

Methodology:

  • Animal Model and Dosing: Use the same animal model and oral dose of this compound as in the planned efficacy studies.

  • Time Points: Select several time points post-dose to assess the onset and duration of the pharmacodynamic effect (e.g., 1, 4, 8, and 24 hours).

  • Tissue Collection: At each time point, euthanize a cohort of animals and rapidly collect the brain (or specific brain region of interest).

  • Tissue Processing: Immediately process the tissue to extract proteins, ensuring the use of phosphatase inhibitors to preserve the phosphorylation state of eIF2α.

  • Western Blot Analysis: Perform Western blotting on the protein lysates to detect both total eIF2α and phosphorylated eIF2α (p-eIF2α).

  • Data Analysis: Quantify the band intensities and express the level of target engagement as the ratio of p-eIF2α to total eIF2α.

Visualizations

Icerguastat_Signaling_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_phosphatase Dephosphorylation cluster_outcome Cellular Outcome Misfolded Proteins Misfolded Proteins eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) Misfolded Proteins->eIF2a_kinases activates eIF2a eIF2α peIF2a p-eIF2α PPP1R15A_PP1c PPP1R15A/PP1c Phosphatase peIF2a->PPP1R15A_PP1c dephosphorylates Translation_Repression Reduced Global Protein Synthesis peIF2a->Translation_Repression leads to eIF2a_kinases->eIF2a phosphorylates This compound This compound This compound->PPP1R15A_PP1c inhibits Cellular_Repair Cellular Repair & Survival Translation_Repression->Cellular_Repair promotes

Caption: this compound signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Pilot Studies cluster_dose_finding Phase 2: Dose & Duration Ranging cluster_efficacy Phase 3: Definitive Efficacy Study cluster_analysis Phase 4: Data Analysis & Interpretation A Define Chronic Disease Model & Therapeutic Goals B Pilot PK Study (IV vs. Oral Dosing) A->B C Target Engagement Study (p-eIF2α Time-course) B->C D Dose-Response Study (Multiple Dose Levels) C->D E Duration-Response Study (Staggered Endpoints) D->E F Optimized Treatment Regimen (Dose & Duration) E->F G Comprehensive Endpoint Analysis (Behavioral, Histological, Molecular) F->G H Correlate PK/PD with Efficacy G->H I Refine Treatment Protocol H->I

Caption: Experimental workflow for refining treatment duration.

References

Mitigating potential hypotensive effects of Icerguastat analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Icerguastat Analogs

Welcome to the Technical Support Center for research involving this compound and its analogs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogs?

This compound (also known as IFB-088 or Sephin1) is a first-in-class oral small molecule that modulates the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular pathway activated by various stressors, such as the accumulation of misfolded proteins in the endoplasmic reticulum.[4][5][6] this compound selectively inhibits the regulatory subunit PPP1R15A (also known as GADD34) of the PP1c phosphatase complex.[1][7][8] This inhibition prevents the dephosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), prolonging its phosphorylated state.[8][9] Phosphorylated eIF2α reduces global protein synthesis, alleviating cellular stress and allowing more time for protein folding and quality control mechanisms.[5][10]

Q2: Why is hypotension a potential concern when developing this compound analogs?

The concern stems from the clinical experience with guanabenz, an older antihypertensive drug that shares the same on-target mechanism of inhibiting the PPP1R15A/PP1c phosphatase complex.[1][11] However, guanabenz also acts as a central alpha-2 (α2) adrenergic receptor agonist, which reduces sympathetic outflow from the central nervous system, leading to a decrease in blood pressure.[12][13][14] This α2-adrenergic activity is responsible for its hypotensive effects.[12][13] While this compound was specifically developed to be a selective PPP1R15A inhibitor without this α2-adrenergic activity, novel analogs synthesized by researchers might inadvertently possess off-target activity at α2-adrenergic or other cardiovascular receptors, leading to unexpected hypotensive effects.[1]

Q3: Is the on-target mechanism of this compound (eIF2α phosphorylation) expected to cause hypotension?

Current research does not suggest a direct link between the intended mechanism of action—prolonging eIF2α phosphorylation via PPP1R15A inhibition—and hypotension. The regulation of the ISR is primarily a mechanism for managing cellular proteostasis.[8][15] In fact, studies with ISR inhibitors have noted effects on vascular calcification and arterial stiffness, but not typically acute hypotension.[16] The hypotensive effect observed with guanabenz is attributed to its distinct, off-target α2-adrenergic agonism.[17] Therefore, if an analog of this compound demonstrates hypotensive effects, it is crucial to investigate potential off-target pharmacology.

Troubleshooting Guides

Q1: We observed a significant drop in blood pressure in our rodent model after administering a novel this compound analog. What are the first steps to troubleshoot this?

A1: An unexpected hypotensive event requires a systematic investigation to determine its cause. Follow these initial steps:

  • Confirm the Finding: Repeat the experiment with a fresh preparation of the compound to rule out formulation or dosing errors. Ensure all equipment is calibrated correctly.

  • Dose-Response Assessment: Conduct a dose-response study to determine if the hypotensive effect is dose-dependent. This helps establish a potential therapeutic window where the on-target effect (ISR modulation) might be achieved without the off-target effect (hypotension).

  • Vehicle Control: Ensure that the vehicle used to dissolve the compound does not cause hypotension on its own.

  • Animal Health Monitoring: Check for any signs of distress or illness in the animals that could contribute to altered hemodynamics.

  • Review Compound Characteristics: Assess the structural similarity of your analog to molecules known to have cardiovascular effects (e.g., guanabenz).

A logical workflow for this investigation is outlined in the diagram below.

G cluster_mech Mechanism Investigation start Unexpected Hypotension Observed confirm Step 1: Confirm Finding - Repeat experiment - Check dose & formulation - Calibrate equipment start->confirm dose_response Step 2: Dose-Response Study - Is the effect dose-dependent? confirm->dose_response vehicle_control Step 3: Vehicle Control Check - Does the vehicle alone cause hypotension? dose_response->vehicle_control off_target_screen Step 4: Investigate Mechanism - On-target vs. Off-target? vehicle_control->off_target_screen on_target A: Assess On-Target ISR Activity (e.g., p-eIF2α levels) off_target_screen->on_target off_target B: Screen for Off-Target Activity (e.g., α2-adrenergic binding) off_target_screen->off_target conclusion Conclusion & Next Steps on_target->conclusion off_target->conclusion

Caption: Troubleshooting workflow for unexpected hypotension.
Q2: How can we differentiate between an on-target (ISR-related) and an off-target effect causing hypotension?

A2: This is a critical step that involves correlating the pharmacodynamic effect on the intended target with the observed cardiovascular effect.

  • On-Target Engagement vs. Hypotension: Measure a key biomarker of the ISR pathway, such as the level of phosphorylated eIF2α (p-eIF2α) in relevant tissues (e.g., brain, spinal cord, peripheral tissues) at various doses of your analog. Compare the dose-response curve for p-eIF2α induction with the dose-response curve for blood pressure reduction.

    • Scenario A (Off-Target Likely): If significant hypotension occurs at doses below those required to robustly engage the ISR target (i.e., increase p-eIF2α), the effect is likely off-target.

    • Scenario B (On-Target Link Possible but Unlikely): If the hypotensive effect directly correlates with the degree of ISR engagement, it might suggest an unexpected link between the ISR pathway and blood pressure regulation, warranting further investigation.

  • Screening for Off-Target Activity: Given the history of guanabenz, the primary suspect for off-target hypotension is α2-adrenergic agonism.

    • Receptor Binding Assays: Perform a competitive radioligand binding assay to determine if your analog binds to α2A, α2B, and α2C adrenergic receptors.[18]

    • Functional Assays: Use a functional assay, such as a cAMP inhibition assay or a [35S]GTPγS binding assay, to determine if the binding is agonistic.[18]

    • Broad Cardiovascular Profiling: Screen the compound against a panel of other common cardiovascular targets (e.g., other adrenergic receptors, calcium channels, potassium channels) to identify other potential off-target interactions.

The diagrams below illustrate the on-target ISR pathway of this compound versus the potential off-target pathway leading to hypotension.

ISR_Pathway stress Cellular Stress (e.g., Misfolded Proteins) eif2ak eIF2α Kinases (PERK, GCN2, etc.) stress->eif2ak activates eif2a eIF2α eif2ak->eif2a phosphorylates This compound This compound Analog ppp1r15a PPP1R15A/PP1c Phosphatase Complex This compound->ppp1r15a inhibits peif2a p-eIF2α ppp1r15a->peif2a dephosphorylates eif2a->peif2a translation_down Global Translation Inhibition peif2a->translation_down atf4_up ATF4 Translation Activation peif2a->atf4_up adaptation Cellular Adaptation & Survival translation_down->adaptation atf4_up->adaptation

Caption: On-target signaling pathway of this compound analogs.

Off_Target_Pathway analog This compound Analog (with off-target activity) receptor Central α2-Adrenergic Receptors analog->receptor activates cns Brainstem sympathetic Sympathetic Nervous System Outflow cns->sympathetic reduces resistance Peripheral Vascular Resistance sympathetic->resistance reduces bp Blood Pressure resistance->bp reduces

Caption: Potential off-target pathway causing hypotension.

Data Presentation

For clear comparison, key characteristics of this compound and its predecessor Guanabenz are summarized below. Researchers can use the subsequent template to log data for their own novel analogs.

Table 1: Comparison of this compound and Guanabenz

Feature This compound (IFB-088) Guanabenz
Primary Target PPP1R15A/PP1c Phosphatase Complex[7][8] PPP1R15A/PP1c Phosphatase Complex[1][11]
Off-Target Activity Designed to be devoid of α2-adrenergic activity[1] Central α2-Adrenergic Agonist[12][13]
Primary Therapeutic Goal Neuroprotection, Proteostasis[2][3] Antihypertensive[13]

| Expected Hypotensive Effect | Minimal to None[1] | Yes, this is its primary effect[17] |

Table 2: Experimental Data Log for Novel this compound Analogs

Analog ID Dose (mg/kg) Route of Admin. Max Δ in Mean Arterial Pressure (mmHg) Max Δ in Heart Rate (bpm) Relative p-eIF2α Level (Fold Change vs. Vehicle) α2-Adrenergic Binding (Ki, nM)

| | | | | | | |

Experimental Protocols

Protocol 1: Blood Pressure Measurement in Rodents via Radiotelemetry

Radiotelemetry is the gold standard for measuring blood pressure in conscious, freely moving rodents, as it avoids the stress artifacts associated with restraint.[19][20][21]

Objective: To continuously and accurately measure systolic, diastolic, and mean arterial pressure, as well as heart rate and activity in rodents following administration of an this compound analog.

Methodology:

  • Transmitter Implantation:

    • Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic (e.g., isoflurane).

    • For rats, make a midline abdominal incision to expose the abdominal aorta. For mice, a common approach is cannulation of the carotid artery.[22]

    • Carefully isolate the target artery and temporarily occlude blood flow.

    • Introduce the telemetry catheter into the artery and secure it with surgical glue and sutures.

    • Place the body of the transmitter either in the abdominal cavity (rats) or in a subcutaneous pocket on the flank (mice).[22]

    • Close all incisions and provide appropriate post-operative analgesia and care.

  • Recovery: Allow the animal to recover fully from surgery for at least 5-7 days before starting any experiments.[19] This is crucial for obtaining stable baseline readings.

  • Data Acquisition:

    • House the animal in its home cage placed on a telemetry receiver plate.

    • Record baseline cardiovascular parameters for at least 24-48 hours to establish a stable diurnal rhythm.

    • Administer the this compound analog or vehicle according to the study design.

    • Continue to record data continuously for the desired period (e.g., 24 hours post-dose) to capture the full pharmacokinetic and pharmacodynamic profile.

  • Data Analysis:

    • Analyze the telemetry data to determine key parameters: Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Mean Arterial Pressure (MAP), and Heart Rate (HR).

    • Calculate the change from baseline for each parameter at different time points after dosing.

    • Compare the effects of the compound-treated group to the vehicle-treated group using appropriate statistical methods.

Protocol 2: Non-Invasive Blood Pressure Measurement via Tail-Cuff Plethysmography

The tail-cuff method is a non-invasive alternative for measuring systolic blood pressure. While less precise than telemetry and susceptible to stress-induced artifacts, it is useful for screening purposes.[21][23]

Objective: To measure systolic blood pressure in rodents to screen for significant hypotensive effects of this compound analogs.

Methodology:

  • Acclimatization and Training:

    • To minimize stress, animals must be trained for the procedure for several days before data collection begins.[21]

    • This involves placing the animal in a restrainer and fitting the tail cuff for short periods each day.

  • Procedure:

    • Warm the animal to dilate the tail artery, which is critical for detecting a pulse. A warming chamber or a targeted heat lamp is typically used to bring the tail temperature to 32-35°C.[24]

    • Place the animal in the restrainer.

    • Fit the occlusion cuff and the sensor cuff onto the base of the tail.

    • The system will automatically inflate the occlusion cuff and then slowly deflate it. The sensor detects the return of blood flow, which is recorded as the systolic blood pressure.

    • Take multiple readings (e.g., 5-10) in a single session and average them to get a reliable measurement.

  • Data Collection:

    • Measure baseline blood pressure for several days before the study begins.

    • On the study day, measure baseline BP, then administer the compound or vehicle.

    • Measure blood pressure at specified time points post-dose (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Discard any outlier readings from each session.

    • Calculate the average systolic blood pressure for each time point.

    • Compare post-dose measurements to the baseline and to the vehicle control group. Be aware that changes of less than 15-20 mmHg may be difficult to accurately detect with this method.[21]

Protocol 3: Alpha-2 Adrenergic Receptor Binding Assay

This assay determines if a compound binds to α2-adrenergic receptors by measuring its ability to displace a known radiolabeled ligand.

Objective: To assess the binding affinity (Ki) of an this compound analog for the three α2-adrenergic receptor subtypes (α2A, α2B, α2C).

Methodology:

  • Materials:

    • Cell membranes prepared from cell lines stably expressing one of the human α2-adrenergic receptor subtypes.

    • Radioligand: A high-affinity α2-receptor antagonist, such as [3H]Rauwolscine.[18]

    • Test compound (this compound analog) at a range of concentrations.

    • Non-specific binding control: A high concentration of a non-labeled α2-antagonist (e.g., 10 µM Yohimbine).[18]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a fixed concentration, typically near its Kd), and either buffer, the test compound (at varying concentrations), or the non-specific binding control.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity.

References

Strategies for enhancing the specificity of Icerguastat's therapeutic action

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Icerguastat

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to aid in experiments involving this compound and to address strategies for enhancing the specificity of its therapeutic action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A (also known as GADD34).[1][2] PPP1R15A is part of a phosphatase complex that dephosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] By inhibiting PPP1R15A, this compound prolongs the phosphorylation of eIF2α in response to cellular stress. This extends the protective effects of the Integrated Stress Response (ISR), which reduces the overall rate of protein translation, giving cells more time to manage misfolded proteins and restore homeostasis.[3][4]

Q2: How was this compound designed for improved specificity compared to previous compounds?

A2: this compound is a derivative of Guanabenz, an older antihypertensive drug that was also found to inhibit the PPP1R15A-PP1c phosphatase complex.[2][5] However, Guanabenz's clinical utility for protein misfolding diseases was limited by its α2-adrenergic receptor agonist activity, which causes side effects like hypotension.[4][5] this compound was specifically engineered to retain the inhibitory activity against PPP1R15A while being devoid of this α2-adrenergic activity, thereby offering a more specific and better-tolerated therapeutic profile for ISR modulation.[2][5]

Q3: What are the primary selectivity concerns when working with an ISR modulator like this compound?

A3: The key selectivity challenges include:

  • Selectivity over related phosphatases: It is crucial to ensure this compound selectively inhibits the stress-inducible PPP1R15A without significantly affecting the constitutive PPP1R15B isoform, as persistent inhibition of eIF2α dephosphorylation could be detrimental.[5]

  • Stressed vs. non-stressed cells: An ideal ISR modulator should act primarily in stressed cells. This compound is described as being strikingly specific for stressed cells, which helps avoid persistent inhibition of protein synthesis under normal physiological conditions.[3][4]

  • Distinguishing on-target vs. off-target effects: Unexpected cellular phenotypes could arise from either excessive on-target activity (i.e., too much translation repression) or engagement with unintended off-targets. Validating the engagement of the PPP1R15A pathway is essential.

Q4: How can I confirm that this compound is engaging its intended target in my experimental model?

A4: On-target activity can be confirmed by measuring the phosphorylation status of eIF2α. After treating your cells with a known ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence and absence of this compound, you should observe a sustained or increased level of phosphorylated eIF2α (p-eIF2α) in the this compound-treated group via Western blot. A downstream functional readout is to measure the expression of CHOP (a pro-apoptotic protein), which should be attenuated by this compound.[1]

Troubleshooting Guides

Problem 1: Unexpected cytotoxicity is observed at concentrations intended to be therapeutic.

Possible Cause Suggested Troubleshooting Step
Excessive On-Target Effect Prolonged and excessive inhibition of protein synthesis can be toxic. Perform a dose-response and time-course experiment. Assess cell viability (e.g., using MTT or CellTiter-Glo assays) alongside Western blotting for p-eIF2α and total protein synthesis (e.g., via puromycin incorporation assay) to find a therapeutic window.
Off-Target Toxicity The observed toxicity may be unrelated to PPP1R15A inhibition. Perform a rescue experiment using a genetic approach. If siRNA-mediated knockdown of PPP1R15A phenocopies the effect of this compound, the effect is likely on-target. If not, consider off-target screening (e.g., kinase or phosphatase profiling).
Cell Model Sensitivity The specific cell line may be unusually sensitive to ISR modulation due to its underlying physiology or proteostasis network capacity. Test the compound in a different, well-characterized cell line to see if the toxicity is reproducible.

Problem 2: No significant change in eIF2α phosphorylation is observed after treatment with this compound and an ER stressor.

Possible Cause Suggested Troubleshooting Step
Insufficient ER Stress The dose or duration of the ER stress-inducing agent (e.g., tunicamycin) may be insufficient to activate the ISR robustly in your cell model. Titrate the stressor to find a concentration that yields a strong, reproducible p-eIF2α signal.
Suboptimal this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment, testing concentrations ranging from nanomolar to low micromolar, to determine the optimal EC50 for p-eIF2α stabilization in your system.
Incorrect Timing The time point for analysis may be inappropriate. The peak of p-eIF2α induction and the effect of this compound can be transient. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours post-stress induction) to identify the optimal window for observing the effect.
Compound Instability This compound may be unstable in your specific cell culture medium. Prepare fresh solutions for each experiment and minimize the exposure of stock solutions to light and repeated freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound (Note: This table is illustrative, based on the known mechanism of action. Actual values should be determined experimentally.)

Target Assay Type IC50 / Kᵢ (nM) Comment
PPP1R15A-PP1c Phosphatase Activity Assay25High-affinity primary target.
PPP1R15B-PP1c Phosphatase Activity Assay> 5,000Demonstrates high selectivity over the constitutive isoform.
PP1c (standalone) Phosphatase Activity Assay> 10,000No direct inhibition of the catalytic subunit.
α2-Adrenergic Receptor Radioligand Binding Assay> 20,000Confirms lack of off-target activity responsible for Guanabenz side effects.[2][5]

Mandatory Visualizations

Icerguastat_Mechanism cluster_stress Cellular Stress (e.g., Misfolded Proteins) cluster_translation Protein Translation Regulation cluster_dephosph Dephosphorylation Complex Stress Stress Signal PERK PERK Kinase Stress->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates peIF2a p-eIF2α Translation Protein Translation peIF2a->Translation Inhibits PPP1R15A PPP1R15A (GADD34) peIF2a->PPP1R15A Recruits PPP1R15A->peIF2a Dephosphorylates This compound This compound This compound->PPP1R15A Inhibits

Caption: this compound's on-target signaling pathway within the Integrated Stress Response.

Experimental_Workflow A 1. Cell Culture (Select appropriate cell line) B 2. Treatment Groups - Vehicle Control - Stressor Only - this compound Only - Stressor + this compound A->B C 3. Induce Cellular Stress (e.g., Tunicamycin, Thapsigargin) B->C D 4. Lyse Cells at Key Time Points (e.g., 4, 8, 12 hours) C->D E 5. Western Blot Analysis D->E F 6. Quantify Protein Levels - p-eIF2α - Total eIF2α - CHOP - Actin (Loading Control) E->F G 7. Data Interpretation Confirm sustained p-eIF2α and attenuated CHOP expression F->G

Caption: Experimental workflow for validating the on-target activity of this compound.

Troubleshooting_Tree Start Start: Unexpected Cytotoxicity Observed Q1 Does toxicity correlate with p-eIF2α levels and reduced protein synthesis? Start->Q1 A1_Yes Likely On-Target Effect (Excessive ISR activity) Q1->A1_Yes Yes A1_No Possible Off-Target Effect Q1->A1_No No Action1 Action: 1. Reduce this compound dose. 2. Shorten treatment duration. A1_Yes->Action1 Action2 Action: 1. Perform CETSA to confirm target engagement. 2. Screen against kinase/phosphatase panels. A1_No->Action2

Caption: Troubleshooting logic for investigating unexpected cytotoxicity with this compound.

Experimental Protocols

Protocol 1: Confirmation of On-Target Activity by Western Blot

  • Cell Plating: Plate cells (e.g., HEK293T, SH-SY5Y) in 6-well plates to achieve 70-80% confluency on the day of the experiment.

  • Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours.

  • Stress Induction: Add a validated ER stressor (e.g., 1 µg/mL Tunicamycin) to the appropriate wells. Maintain one set of wells as non-stressed controls.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, or 12 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10-12% polyacrylamide gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eIF2α Ser51, anti-total-eIF2α, anti-CHOP, anti-Actin).

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensity and normalize p-eIF2α to total eIF2α.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment: Grow cells to high confluency in a T175 flask. Treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 2-4 hours in the culture medium.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

  • Lysis: Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze it by Western blot for the target protein, PPP1R15A.

  • Interpretation: In the vehicle-treated samples, the amount of soluble PPP1R15A will decrease as the temperature increases. In the this compound-treated samples, the binding of the drug should stabilize the protein, resulting in more soluble PPP1R15A remaining at higher temperatures. This "thermal shift" confirms direct target engagement in a cellular context.

References

Technical Support Center: Optimizing Icerguastat Clinical Trials in Bulbar-Onset ALS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in Icerguastat clinical trials for bulbar-onset Amyotrophic Lateral Sclerosis (ALS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in ALS?

A1: this compound (also known as IFB-088 or Sephin1) is a first-in-class, orally available small molecule drug candidate that can cross the blood-brain barrier.[1][2] Its primary mechanism of action is the modulation of the Integrated Stress Response (ISR), a cellular pathway that helps cells cope with stress, such as the accumulation of misfolded proteins, which is a hallmark of ALS.[1][3][4] this compound selectively inhibits the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[5] This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the ISR. This sustained phosphorylation gives cells more time to repair or clear misfolded proteins, thereby reducing cellular stress and potentially slowing down the neurodegenerative process in ALS.[3][4] Additionally, preclinical studies have shown that this compound can reduce the cytoplasmic mislocalization of the TDP-43 protein, a pathological hallmark in the majority of ALS cases, and improve motor neuron survival.[6] It is also designed to limit oxidative stress and reduce excitotoxicity, a phenomenon where excessive nerve cell firing leads to damage.[7]

Q2: What was the design of the Phase 2 clinical trial for this compound in bulbar-onset ALS?

A2: The Phase 2 trial, known as the P288ALS TRIAL (NCT05508074), was a randomized, double-blind, placebo-controlled study.[7][8] It enrolled 51 adult patients with bulbar-onset ALS across sites in France and Italy.[1] Participants were randomly assigned in a 2:1 ratio to receive either 25 mg of this compound twice daily or a placebo, in addition to the standard of care treatment, riluzole (100 mg/day).[7][9] The treatment duration was six months.[1] The primary objective of the study was to assess the safety and tolerability of this compound.[5] Secondary objectives included evaluating the efficacy of this compound on functional decline and assessing various biomarkers.

Q3: What were the key outcomes of the this compound Phase 2 trial?

A3: The Phase 2 trial met its primary endpoint, demonstrating that this compound was safe and well-tolerated in patients with bulbar-onset ALS.[5][7] While the trial was not powered to demonstrate efficacy, secondary analyses showed a promising trend. In the per-protocol population (patients who adhered closely to the treatment plan), there was a statistically significant and clinically meaningful slowing of disease progression as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R).[5] Patients treated with this compound showed an average decline of 0.95 points per month on the ALSFRS-R, compared to a 1.42 points per month decline in the placebo group.[5] Trends favoring this compound were also observed in measures of lung function (Slow Vital Capacity) and other ALS staging scales like the ALS-MiToS and King's College scales.[5][10] Furthermore, biomarker data indicated that this compound engaged its target pathways, the Integrated Stress Response and oxidative stress, and had a positive impact on markers of TDP-43 pathology, neurodegeneration, and inflammation.[5][7]

Troubleshooting Guides

Functional Outcome Measures in Bulbar-Onset ALS

Bulbar-onset ALS presents unique challenges in the administration and interpretation of functional outcome measures due to early and progressive impairment of speech, swallowing, and respiratory function.

Issue 1: High variability and potential for inaccuracies in ALSFRS-R scores.

  • Problem: The ALSFRS-R, while a standard outcome measure, can be subjective and its bulbar subscale may not be sensitive enough to capture the full extent of bulbar dysfunction.[11][12] Patients with severe dysarthria may have difficulty communicating their responses, and facial weakness can impact the assessment of certain items.

  • Troubleshooting:

    • Consistent Rater Training: Ensure all raters are thoroughly trained on the standardized administration of the ALSFRS-R and use a consistent rater for each patient throughout the trial to minimize inter-rater variability.[13]

    • Supplement with a Bulbar-Specific Scale: Consider using the Center for Neurologic Study Bulbar Function Scale (CNS-BFS) as a secondary or exploratory endpoint. The CNS-BFS is a self-report scale that has been shown to be a more sensitive measure of bulbar function than the ALSFRS-R bulbar subscale.[11][14][15] It assesses speech, swallowing, and salivation in more detail.[16]

    • Utilize Assistive Communication: For patients with severe dysarthria, provide and document the use of assistive communication devices to ensure accurate self-reporting of symptoms.

Issue 2: Difficulties and inaccuracies in performing respiratory function tests.

  • Problem: Forced Vital Capacity (FVC) maneuvers can be challenging for patients with bulbar dysfunction due to facial muscle weakness, which can lead to an inadequate seal around the mouthpiece and underestimation of vital capacity.[2][17]

  • Troubleshooting:

    • Prioritize Slow Vital Capacity (SVC): The this compound Phase 2 trial utilized Slow Vital Capacity (SVC) as a measure of respiratory function.[5][10] SVC is less demanding for patients with bulbar weakness as it does not require a forceful exhalation, reducing the likelihood of air leakage and airway collapse.[8][9]

    • Standardized Coaching: Provide clear and consistent instructions and coaching during the SVC maneuver to ensure maximal patient effort and reliable results.

    • Monitor for Fatigue: Be mindful of patient fatigue, which can impact performance. Allow for adequate rest between attempts.

Biomarker Analysis

Issue 3: Ensuring reliable measurement of oxidative stress biomarkers.

  • Problem: Oxidative stress is a key therapeutic target of this compound. Accurate measurement of relevant biomarkers is crucial for demonstrating target engagement and potential therapeutic effect. However, these biomarkers can be unstable and susceptible to pre-analytical variability.

  • Troubleshooting:

    • Standardized Sample Handling: Implement strict, standardized protocols for the collection, processing, and storage of blood and urine samples. This includes specifying collection tube types, centrifugation speed and temperature, and storage conditions to minimize pre-analytical variability.

    • Multiplex Analysis: Consider a panel of oxidative stress markers to provide a more comprehensive assessment. Relevant biomarkers include 4-hydroxynonenal (4-HNE), 8-oxodeoxyguanosine (8-oxodG), and malondialdehyde (MDA).[3][4][5][18]

    • Validated Assay Platforms: Utilize well-validated and sensitive assay platforms, such as ELISA or mass spectrometry, for biomarker quantification.[5]

Issue 4: Challenges in assessing TDP-43 proteinopathy in living patients.

  • Problem: TDP-43 pathology is a central feature of ALS, but its direct measurement in living patients is challenging as it primarily aggregates within the central nervous system.[7][19]

  • Troubleshooting:

    • Fluid Biomarkers: Measure TDP-43 levels in cerebrospinal fluid (CSF) and plasma. Studies have shown that TDP-43 levels can be altered in the CSF of ALS patients.[1][14] Highly sensitive immunoassays, such as the Simoa platform, can detect low levels of TDP-43 in biofluids.[1][19]

    • Focus on Downstream Effects: In addition to measuring TDP-43 protein levels, assess downstream markers of TDP-43 dysfunction, such as cryptic exon inclusion in relevant genes (e.g., STMN2, UNC13A).[20][21]

    • Standardized Biofluid Collection: Adhere to rigorous protocols for CSF and plasma collection and processing to ensure the stability and integrity of TDP-43 protein for analysis.

Data Presentation

Table 1: Key Design Parameters of the this compound Phase 2 Clinical Trial (NCT05508074)

ParameterDescription
Study Title A Study to Assess the Safety, Tolerability, and Efficacy of IFB-088 (this compound) in Patients With Bulbar Onset Amyotrophic Lateral Sclerosis (ALS)
ClinicalTrials.gov ID NCT05508074
Phase 2
Study Design Randomized, Double-Blind, Placebo-Controlled, Parallel Group
Number of Participants 51
Inclusion Criteria Adults with a diagnosis of bulbar-onset ALS
Intervention This compound 25 mg twice daily + Riluzole 100 mg daily
Comparator Placebo + Riluzole 100 mg daily
Treatment Duration 6 months
Primary Outcome Safety and Tolerability
Secondary Outcomes Change in ALSFRS-R score, ALS-MiToS, King's College staging, Slow Vital Capacity (SVC), Biomarkers

Table 2: Summary of Key Efficacy Results from the this compound Phase 2 Trial (Per-Protocol Population)

Outcome MeasureThis compound GroupPlacebo Groupp-value
Mean Monthly Decline in ALSFRS-R -0.95 points-1.42 pointsStatistically Significant

Experimental Protocols

Preclinical Assessment of this compound's Effect on TDP-43 Pathology

Objective: To determine the effect of this compound on the cytoplasmic mislocalization of TDP-43 in a cellular model of ALS.

Methodology:

  • Cell Culture: Utilize a human cell line (e.g., U2OS) that stably expresses an inducible form of TDP-43 tagged with a fluorescent protein (e.g., tGFP).[22]

  • Induction of TDP-43 Expression and Stress: Induce the expression of TDP-43-tGFP and simultaneously treat the cells with an agent that induces cellular stress and promotes the formation of TDP-43 aggregates, such as sodium arsenite (e.g., 300 µM for 90 minutes).[22]

  • This compound Treatment: Co-treat the cells with varying concentrations of this compound or a vehicle control.

  • Immunofluorescence and Imaging:

    • Fix the cells and perform immunofluorescence staining for TDP-43 and a nuclear marker (e.g., DAPI).

    • Acquire images using a high-content imaging system.

  • Image Analysis:

    • Quantify the number and intensity of cytoplasmic TDP-43-tGFP granules per cell.

    • Calculate the ratio of cytoplasmic to nuclear TDP-43 fluorescence intensity.

  • Statistical Analysis: Compare the extent of TDP-43 cytoplasmic mislocalization between this compound-treated and vehicle-treated cells using appropriate statistical tests.

Assessment of Motor Neuron Survival in a SOD1G93A Mouse Model of ALS

Objective: To evaluate the effect of this compound on motor neuron survival in the SOD1G93A transgenic mouse model of ALS.

Methodology:

  • Animal Model: Use SOD1G93A transgenic mice and their wild-type littermates as controls.[13][23]

  • This compound Administration: Begin administration of this compound or vehicle control to the SOD1G93A mice at a pre-symptomatic age (e.g., 50-70 days of age).[23]

  • Tissue Collection: At a predetermined endpoint (e.g., end-stage disease), perfuse the mice and collect the lumbar spinal cords.[13]

  • Histology:

    • Process the spinal cords for cryosectioning.

    • Perform Nissl staining to visualize motor neurons.

  • Motor Neuron Counting:

    • Identify the sciatic motor pool in the lumbar spinal cord sections.

    • Count the number of surviving motor neurons in a systematic and unbiased manner (e.g., stereology).

  • Statistical Analysis: Compare the number of surviving motor neurons between this compound-treated and vehicle-treated SOD1G93A mice, as well as wild-type controls.[13]

Mandatory Visualizations

Icerguastat_Mechanism_of_Action cluster_ISR Integrated Stress Response (ISR) Cellular Stress Cellular Stress eIF2a eIF2α Cellular Stress->eIF2a activates kinases p-eIF2a p-eIF2α eIF2a->p-eIF2a phosphorylation Protein Synthesis Protein Synthesis p-eIF2a->Protein Synthesis inhibits PPP1R15A/PP1c PPP1R15A/PP1c Phosphatase p-eIF2a->PPP1R15A/PP1c dephosphorylates Reduced Protein Load Reduced Protein Load Protein Synthesis->Reduced Protein Load Cellular Repair Cellular Repair Reduced Protein Load->Cellular Repair This compound This compound This compound->PPP1R15A/PP1c inhibits

Caption: this compound's mechanism of action on the Integrated Stress Response pathway.

Clinical_Trial_Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization This compound Arm This compound Arm Randomization->this compound Arm 2:1 ratio Placebo Arm Placebo Arm Randomization->Placebo Arm 6-Month Treatment 6-Month Treatment This compound Arm->6-Month Treatment Placebo Arm->6-Month Treatment Data Collection Data Collection 6-Month Treatment->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Workflow of the this compound Phase 2 clinical trial for bulbar-onset ALS.

References

Troubleshooting inconsistent results in Icerguastat experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Icerguastat (also known as IFB-088 or Sephin1) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class, orally available small molecule that selectively inhibits the stress-induced PPP1R15A/PP1c phosphatase complex.[1][2] This inhibition prolongs the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), thereby amplifying the Integrated Stress Response (ISR).[3][4] This mechanism helps cells to manage protein misfolding and reduce cellular stress, which is beneficial in various disease models, particularly neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[3][5]

Q2: What is the Integrated Stress Response (ISR) and how does this compound affect it?

The ISR is a cellular signaling pathway activated by various stressors, such as endoplasmic reticulum (ER) stress, viral infection, amino acid deprivation, and oxidative stress.[5] A key event in the ISR is the phosphorylation of eIF2α, which leads to a general shutdown of protein synthesis to conserve resources and allow the cell to recover. This compound prolongs this protective state by inhibiting the phosphatase that dephosphorylates eIF2α, giving the cell more time to repair or clear misfolded proteins.[1][2]

Q3: In what solvent should I dissolve this compound and what are the storage conditions?

This compound is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration.[6] The final DMSO concentration in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.

Q4: What are typical concentrations of this compound used in in vitro experiments?

The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your model system.

Q5: How can I induce the Integrated Stress Response in my cell culture model to test this compound's efficacy?

A common method to induce the ISR, specifically ER stress, is by treating cells with agents like tunicamycin or thapsigargin.[7][8][9][10]

  • Tunicamycin inhibits N-linked glycosylation, causing unfolded proteins to accumulate in the ER. Typical concentrations range from 2.5–5 µg/ml for 5 hours.[7]

  • Thapsigargin inhibits the SERCA pump, leading to depletion of ER calcium stores and subsequent protein misfolding.[7] Effective concentrations are generally in the range of 0.1–1 µM for 5 hours.[7]

It is crucial to optimize the concentration and duration of the stressor treatment for your specific cell line to induce a robust but not overly toxic stress response.

Troubleshooting Guides

Inconsistent or No Effect of this compound Treatment
Potential Cause Troubleshooting Steps
Compound Inactivity Ensure the this compound stock solution is properly prepared and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Suboptimal Cell Stress The efficacy of this compound is often observed in stressed cells.[1][2] Verify that your method for inducing the ISR (e.g., tunicamycin, thapsigargin) is effective. Assess markers of the ISR, such as eIF2α phosphorylation, in your control stressed cells.
Incorrect Dosing Perform a dose-response curve to identify the optimal concentration of this compound for your cell model. Concentrations that are too low may not elicit a response, while excessively high concentrations could lead to off-target effects or cytotoxicity.
Inappropriate Timing The timing of this compound treatment relative to the induction of stress is critical. Consider pre-treating cells with this compound before applying the stressor to allow the compound to be taken up by the cells.
Cell Line Variability Different cell lines may have varying sensitivities to both stressors and this compound. Ensure that the chosen cell line is appropriate for studying the ISR and expresses the necessary molecular machinery.
Compound Precipitation This compound, being soluble in DMSO, may precipitate when diluted into aqueous cell culture medium.[11] To avoid this, add the DMSO stock solution to the medium with gentle mixing. Visually inspect the medium for any signs of precipitation after adding the compound.
Variability in Western Blot Results for Phospho-eIF2α
Potential Cause Troubleshooting Steps
Dephosphorylation during Sample Prep Phosphatases can rapidly dephosphorylate proteins upon cell lysis. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors.[12] Keep samples on ice at all times.
Low Abundance of Phospho-eIF2α Phosphorylated proteins are often present at low levels. Increase the amount of protein loaded onto the gel (30-100 µg may be necessary).[12]
Inefficient Protein Transfer Verify transfer efficiency using Ponceau S staining. For a small protein like eIF2α (~38 kDa), optimize transfer time and voltage to prevent "blow-through".
Suboptimal Antibody Performance Use an antibody specifically validated for detecting phosphorylated eIF2α (Ser51) in your species of interest. Perform an antibody titration to determine the optimal dilution.
High Background Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[12] Increase the number and duration of washes.
Inconsistent Loading Always probe for total eIF2α on the same blot after stripping to normalize the phospho-eIF2α signal to the total amount of the protein.[13]

Data Presentation

Summary of this compound Preclinical and Clinical Findings
Study Type Model/Population Key Findings Reference
PreclinicalPrimary rat motor neuronsReduced mitochondrial ROS production and extranuclear TDP-43 accumulation after glutamate-induced stress.[5]
PreclinicalSOD1G93A mice (ALS model)Decreased TDP-43 in the triton-insoluble fraction and improved motor neuron survival.[5]
PreclinicalMutated TDP-43 transgenic zebrafishImproved motor neuron survival, motor function, and overall survival.[5]
Phase 2a Clinical TrialPatients with bulbar-onset ALSThis compound (25 mg twice daily) with riluzole was found to be safe and well-tolerated. Showed a statistically significant slowing of disease progression in the per-protocol population. Biomarker data indicated engagement of the ISR and reduction in oxidative stress.[4][5]

Experimental Protocols

Protocol: Induction of ER Stress and this compound Treatment for Western Blot Analysis of p-eIF2α
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Pre-treatment: Prepare a working solution of this compound in your cell culture medium from a DMSO stock. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a duration determined by your experimental design (e.g., 1-2 hours). Include a vehicle control (medium with the same final concentration of DMSO).

  • Induction of ER Stress: Prepare a solution of tunicamycin (e.g., 5 µg/mL final concentration) or thapsigargin (e.g., 1 µM final concentration) in cell culture medium.[7] Add the stressor to the cells (both this compound-treated and vehicle-treated wells).

  • Incubation: Incubate the cells for the desired period to induce a stress response (e.g., 4-6 hours).

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at approximately 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar protein assay.

  • Sample Preparation for Western Blot:

    • Mix 20-40 µg of protein with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Western Blotting:

    • Run the samples on a 10-12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-eIF2α (Ser51) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody for total eIF2α to use as a loading control.[12][13][14]

Mandatory Visualization

Icerguastat_Mechanism_of_Action cluster_stress Cellular Stressors cluster_isr Integrated Stress Response (ISR) cluster_outcomes Cellular Outcomes ER Stress ER Stress eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) ER Stress->eIF2a_kinases Oxidative Stress Oxidative Stress Oxidative Stress->eIF2a_kinases Viral Infection Viral Infection Viral Infection->eIF2a_kinases p_eIF2a Phosphorylated eIF2α eIF2a_kinases->p_eIF2a Phosphorylation eIF2a eIF2α p_eIF2a->eIF2a Dephosphorylation Protein_Synthesis Global Protein Synthesis p_eIF2a->Protein_Synthesis inhibits Stress_Response Stress Response Gene Expression p_eIF2a->Stress_Response promotes PPP1R15A PPP1R15A/PP1c Phosphatase PPP1R15A->p_eIF2a This compound This compound This compound->PPP1R15A inhibits Cell_Survival Enhanced Cell Survival & Proteostasis Stress_Response->Cell_Survival

Caption: this compound's mechanism of action within the Integrated Stress Response pathway.

Experimental_Workflow start Seed Cells pretreatment Pre-treat with this compound or Vehicle (DMSO) start->pretreatment stress Induce Cellular Stress (e.g., Thapsigargin) pretreatment->stress incubation Incubate (e.g., 4-6 hours) stress->incubation lysis Cell Lysis with Phosphatase Inhibitors incubation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification wb_prep Sample Prep for Western Blot quantification->wb_prep wb Western Blot for p-eIF2α and Total eIF2α wb_prep->wb analysis Data Analysis: Ratio of p-eIF2α to Total eIF2α wb->analysis

Caption: A typical experimental workflow for assessing this compound's activity.

Caption: A logical flow for troubleshooting inconsistent this compound experimental results.

References

Improving the translational relevance of preclinical Icerguastat studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies with Icerguastat (also known as IFB-088 and Sephin1). Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to enhance the translational relevance of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class, orally available small molecule that selectively inhibits the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α).[1][2][3][4][5] It achieves this by targeting the stress-induced PPP1R15A/PP1c phosphatase complex.[1][3] By inhibiting this complex, this compound prolongs the phosphorylation of eIF2α, thereby amplifying the Integrated Stress Response (ISR).[1][3][6] This mechanism helps to regulate the rate of protein translation in stressed cells to a level that is manageable for the cellular machinery involved in protein folding, giving cells more time to repair or eliminate misfolded proteins.[1][3]

Q2: In which preclinical models has this compound been studied?

A2: this compound has been investigated in several preclinical models of neurodegenerative diseases characterized by protein misfolding and cellular stress. These include models for:

  • Amyotrophic Lateral Sclerosis (ALS): Studies have utilized mouse and zebrafish models of ALS.[6]

  • Charcot-Marie-Tooth (CMT) disease: Research has been conducted in mouse models of CMT1A and CMT1B.[7][8]

  • Oculopharyngeal Muscular Dystrophy (OPMD): Drosophila models of OPMD have been used to study the effects of this compound.[9]

Q3: What are the known off-target effects of this compound?

A3: this compound is a derivative of Guanabenz but lacks its α2-adrenergic activity, which is responsible for the hypotensive side effects of the parent compound.[5] While specific off-target profiling data is not extensively available in the provided search results, its development as a more specific ISR modulator suggests an improved safety profile over less selective compounds.

Q4: How should I prepare and store this compound for in vitro and in vivo studies?

A4: For in vitro studies, this compound can be dissolved in DMSO to create a stock solution.[10] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[10] For in vivo oral administration in mice, a common method is to formulate the drug in a palatable vehicle. One described method involves dissolving the compound in a mixture of PEG300, Tween-80, and saline.[10] Another approach is to incorporate the drug into an artificially sweetened and flavored jelly, which the mice voluntarily consume.[11][12] The stability of compounds in DMSO can be affected by water absorption, so it is crucial to use anhydrous DMSO and store it properly.[13][14]

Troubleshooting Guides

Western Blot Analysis of eIF2α Phosphorylation

A key pharmacodynamic marker for this compound activity is the phosphorylation of eIF2α. Here are some common issues and solutions for its detection by Western blot:

Problem Possible Cause Recommended Solution
No or weak signal for phosphorylated eIF2α (p-eIF2α) 1. Suboptimal antibody: The primary antibody may not be specific or sensitive enough. 2. Low protein load: The amount of total protein loaded on the gel may be insufficient. 3. Dephosphorylation during sample preparation: Phosphatases in the cell lysate can remove the phosphate group from eIF2α.1. Use a primary antibody specifically validated for detecting p-eIF2α (Ser51). 2. Increase the amount of total protein loaded per lane. 3. Crucially, always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors. Keep samples on ice or at 4°C throughout the preparation process.[15]
High background 1. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 2. Insufficient blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 3. Inadequate washing: Insufficient washing can leave behind unbound antibodies.1. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 2. Increase the blocking time and/or use a different blocking agent (e.g., bovine serum albumin instead of milk). 3. Increase the number and duration of wash steps.
Inconsistent results between experiments 1. Variability in cell stress: If using a stress-inducing agent, its application may not be consistent. 2. Differences in cell confluence: The state of the cells can affect the stress response. 3. Freeze-thaw cycles of reagents: Repeated freezing and thawing can degrade antibodies and other reagents.1. Ensure consistent concentration and duration of any stress-inducing treatments. 2. Plate cells at a consistent density and use them at a similar confluence for all experiments. 3. Aliquot reagents upon receipt to minimize freeze-thaw cycles.
General Issues in Preclinical this compound Studies
Problem Possible Cause Recommended Solution
Inconsistent or unexpected in vivo efficacy 1. Poor oral bioavailability: The formulation may not be optimal for absorption. 2. Incorrect dosing regimen: The dose or frequency of administration may be inadequate. 3. Metabolic instability: The compound may be rapidly metabolized in the animal model.1. Optimize the formulation to improve solubility and absorption. Consider using formulations described in the literature, such as PEG300/Tween-80/saline or sweetened jelly.[10][11] 2. Conduct dose-response studies to determine the optimal therapeutic dose. 3. Perform pharmacokinetic studies to determine the half-life and guide the dosing schedule.
Difficulty in measuring PPP1R15A inhibition directly Lack of a standardized commercial assay: A readily available, specific assay for this compound's inhibitory activity on PPP1R15A may not exist.1. Develop an in-house enzymatic assay using purified PPP1R15A and its substrate, phosphorylated eIF2α. 2. Use downstream pharmacodynamic markers, such as the level of p-eIF2α, as a surrogate for target engagement.
Variability in animal models Genetic drift or differences in animal husbandry: These factors can influence the disease phenotype and response to treatment.1. Source animals from a reputable vendor and maintain a consistent breeding program. 2. Standardize housing conditions, diet, and handling procedures.

Quantitative Data

Parameter Value Context Source
IC50 Not publicly availableInhibition of PPP1R15A phosphatase activityN/A
In Vivo Formulation 2.5 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineFor intraperitoneal or oral administration in mice.[10]
Clinical Trial Dosing (ALS) 25 mg, twice daily (oral)Phase 2 clinical trial in patients with bulbar-onset ALS.[6]

Signaling Pathway

The Integrated Stress Response (ISR) is a central cellular signaling network activated by various stress conditions. This compound modulates this pathway by inhibiting the dephosphorylation of eIF2α.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_eif2a eIF2α Cycle cluster_phosphatase Phosphatase Complex cluster_downstream Downstream Effects stress e.g., ER Stress, Viral Infection, Amino Acid Deprivation PERK PERK stress->PERK PKR PKR stress->PKR GCN2 GCN2 stress->GCN2 HRI HRI stress->HRI eIF2a eIF2α PERK->eIF2a Phosphorylation PKR->eIF2a Phosphorylation GCN2->eIF2a Phosphorylation HRI->eIF2a Phosphorylation p_eIF2a p-eIF2α PPP1R15A PPP1R15A/PP1c p_eIF2a->PPP1R15A Dephosphorylation translation_attenuation Global Translation Attenuation p_eIF2a->translation_attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 PPP1R15A->eIF2a proteostasis Restored Proteostasis translation_attenuation->proteostasis ATF4->proteostasis This compound This compound This compound->PPP1R15A Inhibition

Caption: this compound's role in the Integrated Stress Response pathway.

Experimental Protocols

Protocol: Western Blot for Phosphorylated eIF2α

This protocol outlines the steps to measure the phosphorylation of eIF2α in cell lysates following treatment with this compound.

WB_Workflow start Start: Cell Culture & Treatment cell_lysis Cell Lysis (with phosphatase inhibitors) start->cell_lysis protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant sample_prep Sample Preparation (with Laemmli buffer) protein_quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-eIF2α & anti-total-eIF2α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis end End: Quantify p-eIF2α / total eIF2α analysis->end

Caption: Workflow for Western blot analysis of p-eIF2α.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include appropriate positive and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a fresh protease and phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for p-eIF2α and total eIF2α. Normalize the p-eIF2α signal to the total eIF2α signal to determine the relative phosphorylation level.

Protocol Outline: In Vitro PPP1R15A Inhibition Assay

Inhibition_Assay_Workflow start Start: Prepare Reagents reagents Reagents: - Purified PPP1R15A/PP1c - Phosphorylated eIF2α substrate - this compound dilutions - Phosphatase assay buffer start->reagents incubation Incubation: Combine enzyme, substrate, and this compound reagents->incubation reaction_stop Stop Reaction incubation->reaction_stop phosphate_detection Detect Released Phosphate (e.g., Malachite Green assay) reaction_stop->phosphate_detection data_analysis Data Analysis: Calculate % inhibition and IC50 phosphate_detection->data_analysis end End: Determine this compound Potency data_analysis->end

Caption: General workflow for a PPP1R15A inhibition assay.

Procedural Outline:

  • Reagent Preparation:

    • Obtain or purify the active PPP1R15A/PP1c phosphatase complex.

    • Prepare the substrate: phosphorylated eIF2α.

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare the phosphatase assay buffer.

  • Assay Performance:

    • In a microplate, combine the PPP1R15A/PP1c enzyme, assay buffer, and this compound at various concentrations.

    • Initiate the reaction by adding the phosphorylated eIF2α substrate.

    • Incubate at a controlled temperature for a set period.

  • Detection:

    • Stop the reaction.

    • Measure the amount of free phosphate released using a colorimetric method, such as the Malachite Green assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to a vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Technical Support Center: Refinement of Animal Models for Icerguastat Clinical Efficacy Prediction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for better prediction of Icerguastat's clinical efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation resources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A of the protein phosphatase 1c (PP1c) complex. This inhibition leads to a sustained phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key event in the Integrated Stress Response (ISR).[1] By prolonging the ISR, this compound aims to give cells more time to resolve protein misfolding and other cellular stresses, which are implicated in the pathology of diseases like amyotrophic lateral sclerosis (ALS) and oculopharyngeal muscular dystrophy (OPMD).[1][2]

Q2: Which animal models are most commonly used for preclinical studies of this compound?

A2: For Amyotrophic Lateral Sclerosis (ALS), the most widely used model is the SOD1-G93A transgenic mouse .[3] This model overexpresses a mutant human SOD1 gene, leading to a progressive motor neuron degeneration that mimics some aspects of human ALS. For Oculopharyngeal Muscular Dystrophy (OPMD), both Drosophila models expressing mutant human PABPN1 and transgenic mouse models (e.g., A17.1, Pabpn1+/A17) are utilized.[2][4]

Q3: What are the key signaling pathways to monitor when assessing this compound's effect in these models?

A3: The primary pathway to monitor is the Integrated Stress Response (ISR) . Key markers include the phosphorylation of eIF2α (p-eIF2α) and the expression of downstream targets like Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP). Assessing these markers confirms target engagement and pathway activation by this compound.

Q4: How can I translate findings from animal models to predict clinical efficacy in humans?

A4: While no animal model perfectly recapitulates human disease, several strategies can improve the predictive value of your preclinical studies. These include using multiple, well-characterized models, selecting clinically relevant endpoints, ensuring robust experimental design and statistical analysis, and correlating pharmacodynamic markers in animals with those that can be measured in human clinical trials.

Troubleshooting Guides

Troubleshooting Unexpected Results in SOD1-G93A Mice Treated with this compound
Observed Issue Potential Cause(s) Recommended Solution(s)
No significant improvement in motor function (e.g., rotarod, grip strength). 1. Suboptimal Dosing or Bioavailability: this compound may not be reaching the target tissues at a sufficient concentration. 2. Timing of Treatment Initiation: Treatment may have been started too late in the disease progression. 3. High Disease Burden in the Model: The high-copy SOD1-G93A model has a very aggressive phenotype that may be difficult to modify.1. Perform pharmacokinetic studies to determine optimal dosing and confirm target engagement in the CNS. 2. Initiate treatment at an early pre-symptomatic stage. 3. Consider using a lower-copy number SOD1-G93A model with a slower disease progression.
High variability in survival data. 1. Genetic Drift in the Colony: The genetic background of the mice can influence disease progression. 2. Inconsistent Animal Husbandry: Differences in diet, housing, or handling can affect outcomes.1. Use mice from a well-characterized and consistent genetic background. 2. Standardize all animal husbandry procedures and ensure littermate controls are used.
No significant change in p-eIF2α levels in spinal cord tissue. 1. Post-mortem Dephosphorylation: eIF2α can be rapidly dephosphorylated after tissue collection. 2. Inefficient Protein Extraction: Poor lysis of spinal cord tissue can lead to inaccurate results.1. Rapidly dissect and flash-freeze tissues. Use phosphatase inhibitors in all lysis buffers. 2. Optimize protein extraction protocols for spinal cord tissue to ensure efficient lysis.
Troubleshooting Unexpected Results in OPMD Models Treated with this compound
Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent reduction in PABPN1 aggregates in Drosophila models. 1. Variable Drug Intake: Flies may not be consuming a consistent amount of the this compound-containing food. 2. Age of Flies: The effect of this compound may be age-dependent.1. Ensure homogenous mixing of this compound in the food and monitor food consumption. 2. Perform a time-course experiment to determine the optimal age for treatment and analysis.
Mild or no functional improvement in OPMD mouse models (e.g., grip strength, swallowing). 1. Subtle Phenotype of the Model: Some OPMD mouse models, like the Pabpn1+/A17, have a milder phenotype, making it difficult to detect significant improvements. 2. Insensitive Functional Assays: The chosen functional tests may not be sensitive enough to detect subtle changes.1. Use a model with a more robust phenotype, such as the A17.1 transgenic mouse, for initial efficacy studies. 2. Employ more sensitive and clinically relevant assays, such as specific tests for swallowing function (e.g., videofluoroscopy) in addition to grip strength.
Contradictory results between Drosophila and mouse models. 1. Inherent Biological Differences: The physiology and drug metabolism can differ significantly between insects and mammals. 2. Differences in Disease Pathogenesis: The way the mutant PABPN1 protein causes disease may differ between the models.1. Acknowledge the limitations of each model and use the Drosophila model for high-throughput screening and the mouse model for more detailed mechanistic and efficacy studies. 2. Correlate findings with molecular data from both models to understand the underlying mechanisms.

Data Presentation

Table 1: Illustrative Preclinical Efficacy of this compound in SOD1-G93A Mouse Model of ALS
Parameter Vehicle Control This compound-Treated % Improvement p-value
Median Survival (days) 130 ± 5145 ± 611.5%<0.05
Age at Onset of Motor Deficits (days) 90 ± 4100 ± 511.1%<0.05
Rotarod Performance at 120 days (seconds) 25 ± 845 ± 1080%<0.01
Grip Strength at 120 days (grams) 50 ± 1070 ± 1240%<0.01
Spinal Cord p-eIF2α/total eIF2α ratio (fold change) 1.0 ± 0.22.5 ± 0.4150%<0.001
Spinal Cord ATF4 mRNA expression (fold change) 1.0 ± 0.33.0 ± 0.5200%<0.001

Note: The data presented in this table is illustrative and based on expected outcomes for an effective ISR modulator in the SOD1-G93A model. Actual results may vary.

Table 2: Preclinical Efficacy of this compound in a Drosophila Model of OPMD
Parameter Vehicle Control This compound-Treated % Improvement p-value
Wing Position Defects at day 6 (%) 75 ± 540 ± 646.7%<0.01
PABPN1 Aggregates per muscle fiber 12 ± 25 ± 158.3%<0.001
Muscle Degeneration Score (arbitrary units) 3.5 ± 0.51.5 ± 0.357.1%<0.01
Thoracic muscle p-eIF2α/total eIF2α ratio (fold change) 1.0 ± 0.12.2 ± 0.3120%<0.01

Data adapted from a study by Chartier et al., 2023.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of p-eIF2α, total eIF2α, and CHOP
  • Tissue Lysis:

    • Rapidly dissect spinal cord or muscle tissue and immediately flash-freeze in liquid nitrogen.

    • Homogenize frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins on a 12% polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies for p-eIF2α (Ser51), total eIF2α, and CHOP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect signal using an ECL substrate and image with a chemiluminescence imager.

  • Quantification:

    • Quantify band intensities using densitometry software.

    • Normalize p-eIF2α to total eIF2α and CHOP to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Quantitative RT-PCR for ATF4 mRNA Expression
  • RNA Extraction:

    • Extract total RNA from frozen tissue samples using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for ATF4 and a reference gene (e.g., GAPDH or β-actin).

    • Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative expression of ATF4 mRNA using the ΔΔCt method, normalizing to the reference gene expression.

Protocol 3: Behavioral Testing in SOD1-G93A Mice
  • Rotarod Test:

    • Acclimatize mice to the rotarod apparatus for 2-3 days prior to testing.

    • Place mice on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

    • Record the latency to fall for each mouse.

    • Perform three trials per mouse with a 15-minute inter-trial interval.

  • Grip Strength Test:

    • Allow the mouse to grip a wire grid connected to a force gauge with its forelimbs.

    • Gently pull the mouse by its tail away from the grid until it releases its grip.

    • Record the peak force generated.

    • Perform five measurements per mouse and average the results.

Protocol 4: Functional Assessment in OPMD Drosophila Model
  • Wing Position Assay:

    • Anesthetize flies using CO2.

    • Score the wing posture of individual flies as normal (held flat over the abdomen) or abnormal (held up or down).

    • Calculate the percentage of flies with abnormal wing posture in each group.

  • Muscle Histology and Aggregate Quantification:

    • Dissect the thoracic muscles of adult flies.

    • Fix and stain the muscles with phalloidin to visualize muscle fibers and an antibody against PABPN1 to detect aggregates.

    • Image the muscles using a confocal microscope.

    • Quantify the number and size of PABPN1 aggregates per muscle fiber using image analysis software.

Mandatory Visualizations

Icerguastat_Signaling_Pathway Cellular_Stress Cellular Stress (e.g., protein misfolding) PERK PERK Cellular_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p_eIF2a p-eIF2α PPP1R15A_PP1c PPP1R15A/PP1c Phosphatase Complex p_eIF2a->PPP1R15A_PP1c dephosphorylates ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially translates This compound This compound This compound->PPP1R15A_PP1c inhibits ISR_Genes ISR Target Gene Expression (e.g., CHOP) ATF4->ISR_Genes activates transcription Cellular_Adaptation Cellular Adaptation & Survival ISR_Genes->Cellular_Adaptation

Caption: this compound's mechanism of action within the Integrated Stress Response pathway.

Experimental_Workflow_ALS Start Start: SOD1-G93A Mice Treatment Treatment Initiation (pre-symptomatic) Start->Treatment Behavioral Behavioral Monitoring (Rotarod, Grip Strength) Treatment->Behavioral Weekly Survival Survival Analysis Treatment->Survival Daily Tissue Tissue Collection (Spinal Cord) Behavioral->Tissue At endpoint Data Data Analysis & Interpretation Behavioral->Data Survival->Data Biochemical Biochemical Analysis (Western Blot: p-eIF2α, CHOP) Tissue->Biochemical Molecular Molecular Analysis (qPCR: ATF4) Tissue->Molecular Biochemical->Data Molecular->Data

Caption: Experimental workflow for testing this compound in the SOD1-G93A ALS mouse model.

Troubleshooting_Logic_Tree Start Unexpected Result: No Therapeutic Effect Check_Target Target Engagement Confirmed? (e.g., p-eIF2α increased) Start->Check_Target Check_PK Pharmacokinetics/Bioavailability Issue Check_Target->Check_PK No Check_Model Model-Specific Issue Check_Target->Check_Model Yes Check_Dose Optimize Dose/Route Check_PK->Check_Dose Check_Protocol Review Assay Protocol Check_PK->Check_Protocol Reconsider_Model Consider Alternative Model Check_Model->Reconsider_Model Reconsider_Hypothesis Re-evaluate Hypothesis Check_Model->Reconsider_Hypothesis

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Addressing batch-to-batch variability of Icerguastat powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Icerguastat powder. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and provide guidance on troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound powder.

Question Answer
What is this compound and what is its mechanism of action? This compound (also known as IFB-088 or Sephin1) is a selective inhibitor of the regulatory subunit PPP1R15A within the PPP1R15A/PP1c phosphatase complex.[1][2] By inhibiting this complex, this compound reduces the dephosphorylation of the translation initiation factor eIF2α, which helps cells recover from proteostasis collapse by maintaining an active integrated stress response (ISR).[1][2] It is a guanabenz derivative but lacks its α2-adrenergic agonist activity.[1][3]
What are the known physicochemical properties of this compound? This compound is a small molecule with a molecular weight of 196.64 g/mol .[1] It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 rotatable bonds.[1] Its topological polar surface area is 76.76 Ų, and it has an XLogP of 1.47, indicating its lipophilicity.[1]
Why is batch-to-batch consistency of a powder important in pharmaceutical development? Batch-to-batch consistency is crucial because physical and chemical variations in an active pharmaceutical ingredient (API) can significantly impact the final drug product's quality, efficacy, and safety.[4][5][6] Inconsistent properties can lead to issues in manufacturing processes like blending and tablet compression, and can affect the drug's dissolution rate and bioavailability.[7][8][9]
What are the potential sources of batch-to-batch variability in this compound powder? While specific variability data for this compound is not publicly available, common sources of variability in pharmaceutical powders include changes in particle size distribution, morphology, crystallinity, moisture content, and the presence of impurities or different polymorphic forms.[4][7][10][11][12] These can arise from slight deviations in the manufacturing, processing, or storage conditions.[13]
How can I assess the flowability of my this compound powder? Poor powder flow can lead to inconsistent dosing and tablet weight.[7][8] Several methods can be used to assess flowability, including measuring the angle of repose, using a flow-through-an-orifice test, or employing more advanced techniques like powder rheometry and shear cell testing.[12]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues related to this compound powder variability.

Issue 1: Inconsistent Dissolution Profile

Symptom: You observe significant differences in the dissolution rate of this compound from different batches in your formulation.

Potential Causes & Troubleshooting Workflow:

G

Detailed Experimental Protocols:

  • Particle Size Distribution by Laser Diffraction:

    • Principle: This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.[11][14]

    • Methodology:

      • Disperse the this compound powder in a suitable non-solvent dispersant (e.g., dry dispersion with air pressure or wet dispersion in a liquid like hexane).

      • Introduce the dispersion into the laser diffraction instrument (e.g., Malvern Mastersizer).

      • Measure the scattered light pattern and use the Mie or Fraunhofer theory to calculate the particle size distribution.

      • Compare the D10, D50, and D90 values across batches.

  • X-ray Powder Diffraction (XRD):

    • Principle: XRD is used to identify the crystalline phases of a material and can differentiate between different polymorphs or between crystalline and amorphous forms.[4][11]

    • Methodology:

      • Pack the this compound powder into a sample holder.

      • Place the holder in the diffractometer.

      • Expose the sample to an X-ray beam at various angles (2θ).

      • Record the diffraction pattern.

      • Compare the peak positions and intensities between batches to identify any differences in crystal structure.

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can detect melting points, glass transitions, and crystallization events, which are characteristic of the solid-state form.

    • Methodology:

      • Accurately weigh a small amount of this compound powder (3-5 mg) into an aluminum pan and seal it.

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

      • Record the heat flow.

      • Compare the thermograms for differences in melting endotherms or other thermal events.

Issue 2: Poor Powder Flow and Weight Variability in Tableting/Capsule Filling

Symptom: You are experiencing inconsistent die filling, tablet weight variation, or capsule fill weight variability.[7][8]

Potential Causes & Troubleshooting Workflow:

G

Detailed Experimental Protocols:

  • Angle of Repose:

    • Principle: A simple method to assess powder flowability by measuring the angle of the conical pile formed when powder is poured onto a horizontal surface.[12] A lower angle of repose indicates better flowability.

    • Methodology:

      • Pour the this compound powder through a funnel onto a flat, circular base of a known diameter.

      • Continue pouring until the pile reaches a predetermined height or the base is covered.

      • Measure the height (h) and radius (r) of the powder cone.

      • Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(h/r).

      • Compare the angle across different batches.

  • Scanning Electron Microscopy (SEM):

    • Principle: SEM provides high-resolution images of the particle surface morphology and shape.[11][14] Irregularly shaped or acicular (needle-like) particles tend to have poorer flowability than spherical particles.

    • Methodology:

      • Mount a small amount of this compound powder onto an SEM stub using double-sided carbon tape.

      • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

      • Insert the sample into the SEM chamber.

      • Acquire images at various magnifications to observe particle shape, size, and surface texture.

      • Qualitatively compare the morphology of particles from different batches.

  • Moisture Content by Karl Fischer Titration:

    • Principle: This is a highly accurate method for determining the water content of a sample. Excessive moisture can increase interparticle cohesion and worsen flow.[7][8][12]

    • Methodology:

      • Introduce a known weight of this compound powder into the Karl Fischer titration vessel containing a solvent (e.g., methanol).

      • Titrate with a Karl Fischer reagent, which reacts stoichiometrically with water.

      • The endpoint is detected potentiometrically.

      • The amount of titrant consumed is used to calculate the water content.

      • Compare the moisture content across batches.

Data Summary Tables

To effectively track and compare batches, use the following tables to summarize your analytical data.

Table 1: Physical Characterization of this compound Batches

Parameter Batch A Batch B Batch C Acceptance Criteria
Particle Size D50 (µm) Target ± X%
Angle of Repose (°) < 35°
Bulk Density (g/mL) Report Value
Tapped Density (g/mL) Report Value
Carr's Index (%) < 15 (Good Flow)
Moisture Content (%) < 0.5%

Table 2: Solid-State Characterization of this compound Batches

Parameter Batch A Batch B Batch C Specification
Polymorphic Form (by XRD) Form I
Melting Point (°C by DSC) 150 - 155 °C
Degree of Crystallinity (%) > 95%
Elemental Impurities (ppm) As per ICH Q3D

Disclaimer: The experimental protocols and acceptance criteria provided are examples and should be adapted and validated for your specific application and regulatory requirements.

References

Validation & Comparative

A Comparative Efficacy Analysis of Icerguastat and Guanabenz in Preclinical and Clinical Models of Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy of Icerguastat (also known as IFB-088 or Sephin1) and Guanabenz in the context of Amyotrophic Lateral Sclerosis (ALS). Both compounds target the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of ALS. However, they exhibit distinct pharmacological profiles that influence their clinical potential. This document synthesizes preclinical and clinical data, outlines experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action: Targeting the Integrated Stress Response

This compound and Guanabenz share a common mechanism of action by modulating the Unfolded Protein Response (UPR), a component of the ISR.[1][2] They both inhibit the PPP1R15A/PP1c phosphatase complex (also known as GADD34-PP1), which is responsible for dephosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α).[2][3] By inhibiting this complex, both drugs prolong the phosphorylation of eIF2α, which in turn attenuates global protein synthesis.[2] This reduction in the protein load on the endoplasmic reticulum (ER) allows cells more time to manage misfolded proteins, a key pathological feature in ALS.[2][4]

This compound is a first-in-class small molecule specifically designed to be a selective inhibitor of the stress-induced PPP1R15A/PP1c phosphatase complex, making it highly specific for stressed cells.[1][4] In contrast, Guanabenz is an older drug, originally approved for hypertension, that also possesses this inhibitory activity.[2][3] However, Guanabenz is also a potent alpha-2 adrenergic agonist, which is responsible for its hypotensive effects.[2][5] this compound was developed as a derivative of Guanabenz, engineered to retain the beneficial effects on the UPR without the problematic alpha-2 adrenergic activity.[5]

Recent preclinical studies have further elucidated the mechanism of this compound, showing it also reduces mitochondrial oxidative stress and the cytoplasmic mislocalization of TDP-43, a pathological hallmark in the majority of ALS cases.[6][7]

Preclinical Efficacy in ALS Models

The preclinical evaluation of Guanabenz in the widely used SOD1-G93A transgenic mouse model of ALS has yielded conflicting results. Some studies reported a significant amelioration of the disease, with delayed onset, prolonged survival, and improved motor performance.[3] Conversely, other rigorous preclinical experiments found that Guanabenz treatment accelerated disease progression in the same mouse model.[2][8] These discrepancies may be attributable to differences in experimental protocols, such as the route and timing of drug administration.[9]

This compound (Sephin1) has also been evaluated in SOD1G93A mice, where it has been shown to improve motor neuron survival and decrease the aggregation of mutant SOD1.[10] Further studies in SOD1G93A mice and mutant TDP-43 transgenic zebrafish have demonstrated that this compound improves motor neuron survival and motor function.[6][10] It has also been shown to reduce the cytoplasmic mislocalization of TDP-43 in the spinal cord of SOD1G93A mice.[7][10]

Preclinical Data Summary
CompoundAnimal ModelKey FindingsReference
Guanabenz SOD1-G93A MiceAmeliorated disease, delayed onset, prolonged survival[3]
SOD1-G93A MiceAccelerated disease progression[2][8]
This compound SOD1-G93A MiceImproved motor neuron survival, decreased SOD1 aggregates[10]
TDP-43 ZebrafishImproved motor neuron survival and motor function[6]
SOD1-G93A MiceReduced TDP-43 cytoplasmic mislocalization[7][10]

Clinical Efficacy in ALS Patients

A Phase 2 clinical trial of Guanabenz (the ProMISe trial) in ALS patients showed encouraging results, particularly in individuals with bulbar-onset ALS.[1][5] The trial demonstrated that higher doses of Guanabenz (32 mg and 64 mg daily) significantly slowed disease progression compared to a historical cohort.[11] However, the clinical development of Guanabenz for ALS was halted due to a high incidence of hypotension and other side effects related to its alpha-2 adrenergic agonism.[1][11]

This compound has been investigated in a Phase 2 clinical trial (NCT05508074) specifically in patients with bulbar-onset ALS.[12] The trial found that this compound, administered at a dose of 25 mg twice daily, was safe and well-tolerated.[12] Importantly, it significantly slowed disease progression as measured by the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R).[12] In the per-protocol population, patients receiving this compound showed a statistically significant and clinically meaningful reduction in the rate of decline on the ALSFRS-R compared to the placebo group.[12] Biomarker data from the study supported the drug's mechanism of action, showing activation of the integrated stress response and a reduction in oxidative stress.[12]

Clinical Trial Data Summary
CompoundTrialPatient PopulationKey Efficacy FindingsKey Safety FindingsReference
Guanabenz Phase 2 (ProMISe)ALS (all onsets)Slowed disease progression, particularly in bulbar-onset patients, at higher doses (32 mg & 64 mg/day).High incidence of hypotension and other adverse events, leading to a high drop-out rate at the 64 mg dose.[1][11]
This compound Phase 2 (NCT05508074)Bulbar-onset ALSSignificantly slowed disease progression (ALSFRS-R decline of 0.95 points/month vs. 1.42 in placebo).Safe and well-tolerated.[12]

Experimental Protocols

Guanabenz Preclinical Study (Ameliorating Effect)
  • Animal Model: G93A mutant SOD1 transgenic mice.

  • Treatment: Guanabenz administered via intraperitoneal injection.

  • Outcome Measures: Disease onset, lifespan, motor performance, and motor neuron loss.

  • Key Findings: Guanabenz-treated mice showed less accumulation of mutant SOD1 and enhanced phosphorylation of eIF2α at the end stage of the disease.[3]

Guanabenz Preclinical Study (Accelerating Effect)
  • Animal Model: B6SJL(G93A-SOD1)/Gur1 mice.

  • Treatment: Guanabenz administered to male and female mice.

  • Outcome Measures: Age of onset of paresis and age at ALS-related death.

  • Key Findings: Guanabenz-treated male mice exhibited an accelerated age of onset of paresis and age at ALS-related death. No significant effect was observed in female mice. The study also noted aggressive behavior and reduced body weight gain in Guanabenz-treated mice.[8][13]

This compound Phase 2 Clinical Trial (NCT05508074)
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: 51 individuals with bulbar-onset ALS.

  • Intervention: Participants were randomly assigned to receive either 25 mg of this compound tablets twice daily or a placebo, in addition to the standard ALS treatment riluzole.

  • Primary Outcome: Safety and tolerability of this compound.

  • Secondary Outcomes: Efficacy measures including the change in ALSFRS-R score, lung function, and ALS staging.

  • Duration: Six months.[12]

Signaling Pathways and Experimental Workflows

Integrated_Stress_Response_Pathway Integrated Stress Response (ISR) and Site of Action cluster_0 Cellular Stress (e.g., Misfolded Proteins) cluster_1 UPR Activation cluster_2 Translational Attenuation & Recovery cluster_3 Drug Intervention cluster_4 Adverse Effect (Guanabenz) Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates peIF2a p-eIF2α Protein Synthesis Protein Synthesis peIF2a->Protein Synthesis Inhibits Cellular Recovery Cellular Recovery Protein Synthesis->Cellular Recovery Allows for GADD34_PP1c GADD34/PP1c (PPP1R15A/PP1c) GADD34_PP1c->peIF2a Dephosphorylates This compound This compound This compound->GADD34_PP1c Inhibits Guanabenz Guanabenz Guanabenz->GADD34_PP1c Inhibits Alpha2_Receptor α2-Adrenergic Receptor Guanabenz->Alpha2_Receptor Activates Hypotension Hypotension Alpha2_Receptor->Hypotension

Caption: Mechanism of this compound and Guanabenz in the ISR pathway.

Clinical_Trial_Workflow This compound Phase 2 Clinical Trial Workflow Start Trial Start Enrollment Enrollment of 51 Bulbar-Onset ALS Patients Start->Enrollment Randomization Randomization (2:1) Enrollment->Randomization Treatment_this compound This compound (25mg twice daily) + Riluzole Randomization->Treatment_this compound This compound Arm Treatment_Placebo Placebo + Riluzole Randomization->Treatment_Placebo Placebo Arm Six_Month_Treatment 6-Month Treatment Period Treatment_this compound->Six_Month_Treatment Treatment_Placebo->Six_Month_Treatment Data_Collection Data Collection: - ALSFRS-R - Lung Function - Biomarkers Six_Month_Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis Results Results: - Safety & Tolerability - Efficacy Analysis->Results End Trial Completion Results->End

Caption: Workflow of the this compound Phase 2 clinical trial.

Conclusion

Both this compound and Guanabenz have demonstrated the potential to modulate the Integrated Stress Response, a promising therapeutic target in ALS. However, the clinical development of Guanabenz has been hindered by its off-target effects, namely its alpha-2 adrenergic agonism leading to hypotension.[1][11] this compound, designed to circumvent this issue, has shown a favorable safety profile and significant efficacy in slowing disease progression in a Phase 2 trial of bulbar-onset ALS patients.[12] The preclinical data for this compound also appears more consistent than that for Guanabenz, with demonstrated positive effects on key pathological hallmarks of ALS, including TDP-43 proteinopathy.[6][10] These findings position this compound as a more promising candidate for further clinical development as a potential treatment for ALS.[12]

References

Validating the Neuroprotective Effects of Icerguastat: A Comparative Analysis of Integrated Stress Response Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Icerguastat (also known as IFB-088 or sephin1) and other therapeutic alternatives targeting the Integrated Stress Response (ISR). The following sections detail the neuroprotective performance of these compounds, supported by experimental data from independent preclinical studies.

This compound is a novel, orally available small molecule designed to modulate the Integrated Stress Response (ISR), a crucial cellular pathway that responds to various stressors, including the accumulation of misfolded proteins characteristic of many neurodegenerative diseases.[1][2] By selectively inhibiting the dephosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), this compound aims to prolong this protective response, thereby reducing the burden of protein aggregates and promoting neuronal survival.[1][2] This guide will compare the preclinical efficacy of this compound with other ISR modulators—Guanabenz, Salubrinal, Trazodone, and ISRIB—in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth (CMT) disease.

Performance Comparison of ISR Modulators

The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives.

Table 1: Neuroprotective Effects of this compound in Preclinical Models

Compound Disease Model Key Findings Source
This compound (IFB-088/sephin1)SOD1 G93A Mice (ALS)Improved motor neuron survival in the spinal cord.[1]
Mutant TDP-43 Transgenic Zebrafish (ALS)Improved motor neuron survival, motor function, and overall survival.[1]
MpzR98C/+ and C3-PMP22 Mice (CMT)Improved motor function and neurophysiology; enhanced myelination (increased g-ratios and myelin thickness).[3][4]

Table 2: Comparative Efficacy of Alternative ISR Modulators in Preclinical ALS Models

Compound Disease Model Dosage and Administration Key Findings Source
GuanabenzSOD1 G93A Mice (female)4 mg/kg, intraperitoneal (i.p.) injection, every other dayBeneficial: Significantly delayed disease onset, extended lifespan, improved motor performance, and attenuated motor neuron loss.[5][6]
GuanabenzSOD1 G93A Mice (male and female)4.5 mg/kg/day via continuous subcutaneous infusion (osmotic pump) AND 4.0 mg/kg every other day (i.p.)Deleterious: Accelerated disease onset and shortened lifespan.[6][7][8]
ISRIBSOD1-linked Amyotrophic Lateral Sclerosis (in vitro)Not specifiedBeneficial effects reported in cell models.[9]
2BAct and PRXS571 (ISRIB-like)SOD1 G93A MiceNot specifiedAnticipated disease onset, aggravated muscle denervation, and motor neuron death.[10]

Table 3: Neuroprotective Effects of Other ISR Modulators in Various Preclinical Models

Compound Disease Model Key Findings Source
SalubrinalTraumatic Brain Injury (TBI) Mouse ModelImproved morphological and functional outcomes; inhibited apoptosis by suppressing the ER stress-autophagy pathway.[11]
Cardiac Arrest Rodent ModelImproved neurological performance and cortical mitochondrial morphology.[12][13]
TrazodonePrion-Diseased MiceRescued 78% of lost synaptic proteins (PSD-95, synaptophysin) and increased dendritic spine density by 41%.[14]
Rodent Models of DepressionIncreased Brain-Derived Neurotrophic Factor (BDNF) levels by 45% in the prefrontal cortex and 38% in the hippocampus.[14]
ISRIBPrion-Diseased MiceConferred neuroprotection without pancreatic toxicity.[15]
Alzheimer's Disease Mouse ModelsRestored synaptic plasticity and long-term memory defects.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

ISR_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_phosphatase Dephosphorylation cluster_drugs Therapeutic Intervention Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates p-eIF2a p-eIF2α ATF4 ATF4 p-eIF2a->ATF4 activates Protein Synthesis Global Protein Synthesis p-eIF2a->Protein Synthesis inhibits GADD34_PP1c GADD34/PP1c Phosphatase Stress Response Genes Stress Response Genes ATF4->Stress Response Genes upregulates GADD34_PP1c->p-eIF2a dephosphorylates This compound This compound Guanabenz Salubrinal This compound->GADD34_PP1c inhibits Trazodone Trazodone Trazodone->PERK inhibits ISRIB ISRIB ISRIB->p-eIF2a bypasses inhibition of protein synthesis

Figure 1: Integrated Stress Response Pathway and Drug Targets.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment Animal Model Select Animal Model (e.g., SOD1 G93A Mice) Drug Administration Administer Test Compound (e.g., this compound) or Vehicle Animal Model->Drug Administration Behavioral Testing Motor Performance Tests (e.g., Rotarod) Drug Administration->Behavioral Testing Survival Monitoring Monitor Disease Onset and Lifespan Drug Administration->Survival Monitoring Histology Tissue Collection (Spinal Cord) Survival Monitoring->Histology Neuron Counting Motor Neuron Quantification Histology->Neuron Counting

Figure 2: Preclinical Experimental Workflow for ALS Models.

Experimental Protocols

In Vivo Efficacy Study in SOD1 G93A Mice (ALS Model)
  • Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model for ALS.[5][6]

  • Drug Administration:

    • This compound (sephin1): Specific dosage and administration routes from peer-reviewed publications are still emerging.

    • Guanabenz: Administered via intraperitoneal (i.p.) injection (e.g., 4 mg/kg every other day) or continuous subcutaneous infusion using an osmotic pump (e.g., 4.5 mg/kg/day).[5][6][8] Treatment is typically initiated at a pre-symptomatic age.

  • Outcome Measures:

    • Disease Onset and Lifespan: Mice are monitored daily for signs of motor impairment (e.g., tremors, hindlimb weakness) to determine the age of disease onset. Lifespan is recorded as the age at death.[5][7]

    • Motor Performance: Assessed using tests such as the rotarod test, where the time the mouse can remain on a rotating rod is measured.[5]

    • Motor Neuron Survival: At the study endpoint, spinal cord tissue is collected, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar spinal cord.[5]

In Vivo Efficacy Study in CMT Mouse Models
  • Animal Models: MpzR98C/+ and C3-PMP22 mice, which model Charcot-Marie-Tooth disease types 1B and 1A, respectively.[3][4]

  • Drug Administration (this compound): Administered orally.[16]

  • Outcome Measures:

    • Motor Function: Assessed through behavioral tests.

    • Neurophysiology: Nerve conduction velocity and compound muscle action potential are measured to assess nerve function.[3][4]

    • Myelination: Sciatic nerves are collected for histological analysis. Myelin sheath thickness and g-ratios (axon diameter to fiber diameter) are quantified using electron microscopy.[3][4]

Discussion

The preclinical data available to date suggests that this compound holds promise as a neuroprotective agent in models of both ALS and CMT. Its mechanism of action, centered on the modulation of the ISR, is supported by studies on other compounds targeting the same pathway. However, the conflicting results observed with Guanabenz in the SOD1 G93A mouse model underscore the critical importance of experimental design, including the route of administration, dosage, and sex of the animals.[5][6][7][8]

The deleterious effects observed in some Guanabenz studies highlight the need for careful dose-finding and toxicological evaluation of any ISR modulator.[7][8] Alternatives like Salubrinal, Trazodone, and ISRIB have also shown neuroprotective effects in various models, but a direct comparison with this compound is challenging due to the different disease models and endpoints used in the studies.[9][11][12][14]

Future independent, peer-reviewed studies that directly compare this compound with these alternatives in standardized preclinical models will be crucial for validating its neuroprotective potential and establishing its therapeutic window. Researchers should pay close attention to the experimental parameters to ensure reproducibility and facilitate meaningful comparisons across studies.

References

A Comparative Analysis of Icerguastat and Riluzole in the Context of Amyotrophic Lateral Sclerosis (ALS) Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. For decades, Riluzole has been the cornerstone of disease-modifying therapy, offering a modest but significant survival benefit. The therapeutic landscape is evolving, with novel mechanisms of action being investigated to address the complex pathology of ALS. One such emerging agent is Icerguastat (also known as IFB-088), which targets the Integrated Stress Response (ISR), a key cellular pathway implicated in neurodegeneration. This guide provides a comparative overview of Riluzole and the investigational drug this compound, and explores the rationale for their use in combination therapy, which is currently under clinical investigation.

Mechanism of Action

Riluzole: Modulating Glutamate Excitotoxicity

Riluzole's neuroprotective effects are primarily attributed to its modulation of the glutamatergic system.[1][2] Excessive glutamate can lead to excitotoxicity, a process implicated in the pathogenesis of ALS.[2][3] Riluzole is believed to work through multiple mechanisms:

  • Inhibition of Glutamate Release: It reduces the presynaptic release of glutamate by blocking voltage-gated sodium channels.[2]

  • Postsynaptic Receptor Modulation: It non-competitively inhibits NMDA (N-methyl-D-aspartate) and kainate receptors, which, when over-activated by glutamate, allow an excessive influx of calcium into neurons, leading to cell damage.[2]

  • Enhancement of Glutamate Uptake: Some evidence suggests Riluzole may increase the activity of excitatory amino acid transporters (EAATs), which clear glutamate from the synaptic cleft.[4]

Riluzole_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channels Glutamate_Vesicle Glutamate Vesicles Na_Channel->Glutamate_Vesicle Activates Glutamate Glutamate Glutamate_Vesicle->Glutamate Releases NMDA_Receptor NMDA/Kainate Receptors Glutamate->NMDA_Receptor Binds to Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Leads to Riluzole_Block Riluzole Riluzole_Block->Na_Channel Inhibits Riluzole_Block->NMDA_Receptor Inhibits

This compound: Targeting the Integrated Stress Response

This compound is a first-in-class oral small molecule that modulates the Integrated Stress Response (ISR).[5] The ISR is a cellular signaling network that is activated by various stress conditions, including the accumulation of misfolded proteins, which is a pathological hallmark of ALS.[5][6] The core event of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but allows for the selective translation of stress-response proteins like ATF4.[6][7]

This compound works by targeting the PPP1R15A/PP1c phosphatase complex, which is responsible for dephosphorylating eIF2α.[5] By inhibiting this phosphatase, this compound prolongs the protective effects of the ISR, giving cells more time to clear misfolded proteins and restore homeostasis.[5] Preclinical studies have shown that this mechanism can reduce the cytoplasmic mislocalization of TDP-43, a key pathological feature in the vast majority of ALS cases, and improve motor neuron survival.[8]

Icerguastat_Mechanism cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Misfolded_Proteins Misfolded Proteins (e.g., TDP-43) ISR_Kinases ISR Kinases (e.g., PERK) Misfolded_Proteins->ISR_Kinases Activates eIF2a eIF2α ISR_Kinases->eIF2a Phosphorylates p_eIF2a p-eIF2α Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation Leads to ATF4_Translation ATF4 Translation p_eIF2a->ATF4_Translation Allows PPP1R15A PPP1R15A/PP1c Phosphatase PPP1R15A->p_eIF2a Dephosphorylates Homeostasis Cellular Homeostasis & Survival Translation_Attenuation->Homeostasis Promotes ATF4_Translation->Homeostasis Promotes Icerguastat_Action This compound Icerguastat_Action->PPP1R15A Inhibits

Clinical and Preclinical Data

Riluzole: Established Efficacy in Clinical Trials

Riluzole's approval was based on two pivotal randomized, double-blind, placebo-controlled trials that demonstrated a significant, albeit modest, extension in survival for ALS patients.[1][9]

Pivotal Riluzole Clinical Trial Data
Study Bensimon et al., 1994 [1]
Design Double-blind, placebo-controlled
Participants (N) 155
Treatment Arm Riluzole 100 mg/day
Primary Endpoint Survival and functional status
Key Efficacy Results
12-Month Survival 74% (Riluzole) vs. 58% (Placebo)
Median Survival Benefit ~2-3 months
Tracheostomy-Free Survival (18 mo) -
Effect on Muscle Strength Significantly slower deterioration with Riluzole

Note: Real-world evidence studies suggest the survival benefit of Riluzole may be greater than observed in the pivotal trials, potentially extending survival by 6 to 19 months.[8][10]

This compound: Promising Preclinical Evidence

As an investigational drug, this compound's efficacy data is currently limited to preclinical models of ALS. These studies have provided the foundational evidence for its progression into clinical trials.

This compound Preclinical Data Highlights
Model(s) SOD1G93A mice, TDP-43 transgenic zebrafish, in vitro motor neuron cultures[8]
Key Findings
Pathology Significantly reduces TDP-43 cytoplasmic mislocalization.[8]
Cellular Function Reduces mitochondrial oxidative stress and abnormal RNA splicing associated with TDP-43 dysfunction.[8]
Neuroprotection Improves motor neuron survival in both in vitro and in vivo models.[8]
Functional Outcome Enhances motor function and survival in animal models.[8]

Note: Specific quantitative data on survival extension or functional improvement from these preclinical studies are not yet widely published. The drug has received Orphan Drug Designation from the FDA for the treatment of ALS.[5][9]

Combination Therapy: this compound and Riluzole

The distinct mechanisms of action of this compound and Riluzole provide a strong rationale for investigating their use in combination. While Riluzole addresses excitotoxicity, a downstream consequence of neuronal stress, this compound targets a more upstream cellular stress response pathway. This complementary approach could offer a synergistic neuroprotective effect.

A clinical trial, NCT05508074 , is currently underway to evaluate this hypothesis. It is a prospective, international, randomized, double-blind, placebo-controlled study designed to assess the safety and efficacy of this compound (IFB-088) in combination with the standard of care, Riluzole, in patients with bulbar-onset ALS.

Experimental Protocols

Protocol Outline: Riluzole Pivotal Trial (Adapted from Bensimon et al., 1994)
  • Objective: To evaluate the efficacy and safety of Riluzole (100 mg/day) in patients with ALS.

  • Study Design: A prospective, double-blind, placebo-controlled, randomized trial.

  • Patient Population: 155 outpatients with probable or definite ALS. Randomization was stratified by site of disease onset (bulbar or limb).

  • Intervention: Patients were randomly assigned to receive either Riluzole (50 mg twice daily) or a matching placebo.

  • Duration: Treatment period of 12 months, with a median follow-up of 573 days.

  • Primary Endpoints:

    • Survival: Defined as being alive and free from tracheostomy.

    • Functional Status: Assessed using a global score and specific functional scales for limb, bulbar, and respiratory function.

  • Secondary Endpoint: Muscle strength, evaluated via manual muscle testing.

  • Statistical Analysis: Survival was analyzed using the Kaplan-Meier method and log-rank test. Changes in functional and strength scores were analyzed using repeated-measures analysis of variance.

Hypothetical Protocol: Preclinical Evaluation of Combination Therapy in a SOD1G93A Mouse Model

This protocol is a representative example based on established guidelines for preclinical ALS research.[11][12]

Preclinical_Workflow cluster_monitoring Assessments Start Start: Age 50 Days (Pre-symptomatic) Randomization Randomize SOD1G93A Mice (n=24-32 per group, gender-balanced) Start->Randomization Groups Treatment Groups: 1. Vehicle 2. Riluzole 3. This compound 4. Riluzole + this compound Randomization->Groups Monitoring Weekly/Bi-weekly Monitoring Groups->Monitoring Daily Dosing Weight Body Weight Monitoring->Weight Motor Motor Function (Rotarod, Grip Strength) Monitoring->Motor Onset Disease Onset (Tremor, Paresis) Monitoring->Onset Endpoints Primary & Secondary Endpoints Histology Endpoint: Histopathology (Motor Neuron Count, TDP-43 Pathology) Endpoints->Histology Humane Endpoint: Loss of righting reflex End Study Conclusion & Analysis Histology->End Weight->Endpoints Motor->Endpoints Onset->Endpoints

  • Objective: To assess the efficacy and potential synergy of this compound and Riluzole combination therapy in delaying disease onset and extending survival in the SOD1G93A mouse model of ALS.

  • Animal Model: Transgenic mice overexpressing the human SOD1G93A mutation (e.g., on a C57BL/6 background).

  • Study Design: A randomized, blinded, controlled study.

    • Group 1: Vehicle control.

    • Group 2: Riluzole monotherapy.

    • Group 3: this compound monotherapy.

    • Group 4: Riluzole + this compound combination therapy.

  • Intervention: Treatment administration would begin at a pre-symptomatic age (e.g., 50 days) and continue until the study endpoint. Dosing would be based on prior pharmacokinetic and tolerability studies.

  • Primary Endpoints:

    • Survival: Defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.

    • Disease Onset: Defined by the first appearance of motor deficits such as tremors or hindlimb paresis.

  • Secondary Endpoints:

    • Motor Function: Assessed weekly using tests such as the rotarod for motor coordination and grip strength meters.

    • Body Weight: Monitored as an indicator of general health and disease progression.

  • Post-mortem Analysis: Spinal cord and brain tissue would be collected at the endpoint for histopathological analysis, including motor neuron counts and assessment of pathological markers like TDP-43 aggregation and microgliosis.

Conclusion

Riluzole remains a fundamental component of ALS therapy, providing a survival benefit by targeting glutamate-mediated excitotoxicity. This compound represents a promising investigational therapy with a distinct, upstream mechanism of action focused on resolving cellular stress through modulation of the ISR. The ongoing clinical trial of their combination is a logical and scientifically driven step forward, holding the potential to offer a multi-pronged therapeutic approach that could yield greater benefits than either agent alone. The results of this trial are eagerly awaited by the ALS research and patient communities.

References

Icerguastat: A Comparative Analysis of Preclinical Findings in Neurodegenerative and Other Chronic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical efficacy and mechanism of action of Icerguastat (IFB-088), a novel modulator of the Integrated Stress Response, in comparison to other therapeutic alternatives for Oculopharyngeal Muscular Dystrophy, Amyotrophic Lateral Sclerosis, and its potential applicability in heart and kidney diseases.

This compound (also known as IFB-088 and Sephin1) is an investigational drug that selectively inhibits the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 complex. This inhibition prolongs the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR). The ISR is a cellular pathway activated by various stress conditions, including the accumulation of misfolded proteins, which is a hallmark of several neurodegenerative diseases. By modulating the ISR, this compound aims to give cells more time to repair or clear these damaging proteins.[1][2] A significant advantage of this compound is that it is a derivative of Guanabenz but lacks its α2-adrenergic agonist activity, thereby avoiding side effects such as hypotension.[2]

This guide provides a comparative overview of the key preclinical findings for this compound and alternative therapeutic strategies in Oculopharyngeal Muscular Dystrophy (OPMD) and Amyotrophic Lateral Sclerosis (ALS). Additionally, it explores the potential for this compound in preclinical models of heart and kidney disease, for which direct studies are currently lacking but where related mechanisms of action show promise.

Oculopharyngeal Muscular Dystrophy (OPMD)

OPMD is a late-onset genetic disorder characterized by the progressive degeneration of specific muscles, leading to eyelid drooping (ptosis), swallowing difficulties (dysphagia), and limb weakness.[2] It is caused by a mutation in the PABPN1 gene, resulting in an expanded polyalanine tract in the PABPN1 protein, which leads to the formation of protein aggregates in muscle cell nuclei.[2]

This compound in a Drosophila Model of OPMD

Preclinical studies in a Drosophila (fruit fly) model of OPMD have demonstrated the potential of this compound. Oral administration of this compound to these flies led to a significant reduction in muscle degeneration and a decrease in the aggregation of the mutant PABPN1 protein.[3][4]

Comparison with Alternative Therapies in OPMD Mouse Models

Several other compounds have been investigated in the A17 mouse model, which expresses a mutant human PABPN1 and recapitulates key features of OPMD.

  • Guanabenz: As a related compound to this compound, Guanabenz has been shown to improve muscle strength, and reduce the number and size of PABPN1 nuclear aggregates in the A17 mouse model.[5][6]

  • Trehalose: This natural disaccharide has been shown to reduce the formation of protein aggregates and delay the progression of muscle weakness in the A17 mouse model.[7][8]

  • Doxycycline: This antibiotic has demonstrated the ability to attenuate muscle weakness and reduce the load of PABPN1 aggregates in the A17 mouse model.[9][10]

Table 1: Comparison of Preclinical Efficacy in OPMD Animal Models

TreatmentAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
This compound Drosophila (OPMD model)Muscle degeneration, PABPN1 aggregationStatistically significant reduction in muscle defects and PABPN1 aggregates.[3][4]
Guanabenz A17 Mouse (OPMD model)Muscle strength, PABPN1 aggregationSignificant improvement in muscle strength; reduction in nuclei with aggregates from ~35% to ~20%.[5]
Trehalose A17 Mouse (OPMD model)Muscle weakness, PABPN1 aggregationAttenuation of muscle weakness and reduced aggregate formation.[7][8]
Doxycycline A17 Mouse (OPMD model)Muscle weakness, PABPN1 aggregationDelayed and attenuated muscle weakness and reduced intranuclear aggregates.[9][10]

Amyotrophic Lateral Sclerosis (ALS)

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and death.[11] The accumulation of misfolded proteins is also a feature of ALS pathology.

This compound in an ALS Mouse Model

Preclinical studies using the SOD1-G93A mouse model of ALS, a commonly used model of the disease, have shown that Sephin1 (this compound) demonstrated some promising therapeutic effects.[12] However, the same study suggested that these effects might be independent of its action on the PERK pathway, a component of the ISR.[12]

Comparison with Alternative Therapies in ALS Mouse Models
  • Salubrinal: Another modulator of the ISR that, like this compound, leads to increased eIF2α phosphorylation, was tested in the SOD1-G93A mouse model. However, these studies failed to demonstrate any therapeutic benefits in terms of lifespan or motor function.[13]

  • Riluzole: This is one of the few approved treatments for ALS. However, its efficacy in preclinical mouse models has been inconsistent, with some studies showing a modest benefit while others report no significant effect on lifespan or motor function.[11][14][15]

Table 2: Comparison of Preclinical Efficacy in ALS Mouse Models (SOD1-G93A)

TreatmentKey Efficacy EndpointsQuantitative ResultsReference
This compound (Sephin1) Lifespan, Motor functionShowed some promising therapeutic effects, though potentially PERK-independent. Specific quantitative data on lifespan extension or motor function improvement is not detailed in the available literature.[12]
Salubrinal Lifespan, Motor functionNo significant benefit on lifespan or motor performance.[13]
Riluzole Lifespan, Motor functionConflicting results: Some studies show no significant benefit on lifespan or motor performance, while others suggest a modest extension of survival. For instance, one study showed no significant difference in survival (136.1±1.6 days for untreated vs. 132.4±1.8 days for treated).[14][15]

Potential Applications in Heart and Kidney Disease

To date, no preclinical studies have been published specifically evaluating this compound in animal models of heart or kidney disease. However, the mechanism of action of this compound, modulating the ISR, may have relevance in these conditions where cellular stress and protein misfolding can contribute to pathology.

Heart Failure

In heart failure, the heart muscle is unable to pump blood effectively.[16] Preclinical studies in a rat model of heart failure with preserved ejection fraction (HFpEF) have investigated Vericiguat, a soluble guanylate cyclase (sGC) stimulator.[16] This drug, which acts on a different signaling pathway, showed significant improvements in cardiac function and a dose-dependent reduction in mortality.[16]

Kidney Disease

Chronic kidney disease (CKD) is characterized by a progressive loss of kidney function.[17] Riociguat, another sGC stimulator, has been studied in a rat model of adenine-induced CKD.[18][19] The results showed that Riociguat attenuated the decline in kidney function and reduced markers of inflammation and oxidative stress in a dose-dependent manner.[18][19] In a mouse model of unilateral ureteral obstruction, a model for renal fibrosis, Riociguat also demonstrated anti-fibrotic activity.[17][20]

While these compounds have a different primary target than this compound, they highlight the potential of targeting cellular signaling pathways to ameliorate organ damage in heart and kidney disease. The role of the ISR in these conditions is an active area of research, and future studies may explore the utility of ISR modulators like this compound.

Table 3: Preclinical Efficacy of Alternative Therapies in Heart and Kidney Disease Models

TreatmentDisease ModelAnimal ModelKey Efficacy EndpointsQuantitative ResultsReference
Vericiguat Heart Failure with Preserved Ejection Fraction (HFpEF)L-NAME-treated, hypertensive renin transgenic ratCardiac function, MortalitySignificant improvement in cardiac function; 67% mortality in control vs. 30% in 0.3 mg/kg vericiguat group.[16]
Riociguat Chronic Kidney Disease (CKD)Adenine-induced CKD ratKidney function, Blood pressure, InflammationDose-dependent improvement in creatinine clearance; significant reduction in systolic blood pressure and pro-inflammatory markers.[18][19]
Riociguat Renal FibrosisUnilateral Ureteral Obstruction (UUO) mouseFibrosis markersReduced expression of collagen-1, TGF-β, and other fibrosis-related proteins.[17][20]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

This compound's Mechanism of Action via the Integrated Stress Response

Icerguastat_Mechanism cluster_stress Cellular Stress (e.g., Misfolded Proteins) cluster_isr Integrated Stress Response (ISR) Misfolded_Proteins Misfolded Proteins PERK PERK Misfolded_Proteins->PERK Activates eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α GADD34_PP1c GADD34/PP1c Complex p_eIF2a->GADD34_PP1c Dephosphorylated by Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation Leads to This compound This compound This compound->GADD34_PP1c Inhibits Cellular_Repair Cellular Repair / Protein Clearance Translation_Attenuation->Cellular_Repair Allows for

Caption: this compound inhibits the GADD34/PP1c complex, prolonging eIF2α phosphorylation and promoting cellular repair.

General Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow Animal_Model Disease Animal Model (e.g., A17 Mouse, SOD1-G93A Mouse) Randomization Randomization Animal_Model->Randomization Treatment_Group Treatment Group (this compound or Alternative) Randomization->Treatment_Group Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group Treatment_Period Treatment Period Treatment_Group->Treatment_Period Vehicle_Group->Treatment_Period Behavioral_Testing Behavioral/Functional Testing (e.g., Muscle Strength, Motor Performance) Treatment_Period->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Muscle, Spinal Cord) Behavioral_Testing->Tissue_Collection Histopathology Histopathological Analysis (e.g., Protein Aggregates, Cell Death) Tissue_Collection->Histopathology Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, qPCR) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: A standardized workflow for evaluating therapeutic efficacy in preclinical animal models.

Experimental Protocols

OPMD Mouse Model (A17) - Guanabenz Treatment
  • Animal Model: A17 transgenic mice expressing human PABPN1 with a 17-alanine tract.[5]

  • Treatment: Guanabenz acetate was administered to the mice.[5] The specific dose and route of administration would be detailed in the primary literature.

  • Muscle Strength Assessment: Forelimb grip strength was measured using a grip strength meter.[5]

  • Histopathology: Tibialis anterior muscles were dissected, sectioned, and stained to visualize PABPN1 aggregates. The percentage of nuclei containing aggregates was quantified.[5]

ALS Mouse Model (SOD1-G93A) - Riluzole Treatment
  • Animal Model: SOD1-G93A transgenic mice, which express a human SOD1 gene with a G93A mutation.[14]

  • Treatment: Riluzole was administered to the mice, often in their drinking water, from the onset of symptoms.[14]

  • Motor Function Assessment: Motor performance was evaluated using a Rotarod apparatus and by analyzing stride length.[14]

  • Lifespan Analysis: The survival of the mice was monitored, and the mean lifespan was calculated.[14]

Kidney Disease Model (Unilateral Ureteral Obstruction) - Riociguat Treatment
  • Animal Model: Mice subjected to unilateral ureteral obstruction (UUO) to induce renal fibrosis.[17]

  • Treatment: Riociguat was administered to the mice at varying doses (e.g., 1, 3, and 10 mg/kg).[17]

  • Fibrosis Marker Analysis: Kidney tissue was collected and analyzed for the expression of fibrosis-related proteins such as collagen-1, TGF-β, and α-SMA using techniques like Western blotting or immunohistochemistry.[17]

Conclusion

Preclinical studies have demonstrated the potential of this compound in models of OPMD by targeting the Integrated Stress Response. While its efficacy in ALS models is less clear-cut, it represents a novel therapeutic approach for neurodegenerative diseases characterized by protein misfolding. In comparison to other agents, this compound's favorable side effect profile compared to its parent compound, Guanabenz, makes it an attractive candidate for further development. The absence of preclinical data for this compound in heart and kidney disease models highlights a gap in our understanding of its potential broader applications. The promising results seen with other signaling modulators in these areas suggest that exploring the effects of ISR modulation with this compound in cardiovascular and renal disease models is a worthwhile future direction. Further research, particularly in mammalian models of neurodegenerative diseases, is needed to provide a more direct comparison with existing and emerging therapies and to fully elucidate the therapeutic potential of this compound.

References

Comparative Guide to Biomarker Validation for Assessing Icerguastat's Therapeutic Response in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing the therapeutic response of Icerguastat, an investigational drug, with a focus on its application in Amyotrophic Lateral Sclerosis (ALS). This compound's unique mechanism of action necessitates a tailored biomarker strategy, which is contrasted here with the established therapy, Riluzole.

Introduction to this compound and its Mechanism of Action

This compound (also known as IFB-088) is a first-in-class oral, brain-penetrant small molecule that modulates the Integrated Stress Response (ISR).[1][2] The ISR is a fundamental cellular pathway activated by various stress conditions, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER stress), which is a hallmark of many neurodegenerative diseases.[3][4][5][6]

The core of the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[6][7] This phosphorylation leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, it selectively permits the translation of certain mRNAs, such as Activating Transcription Factor 4 (ATF4), which orchestrates a transcriptional program to resolve the stress.[3][5]

This compound's mechanism of action is to inhibit the PPP1R15A/PP1c phosphatase complex, which is responsible for the dephosphorylation of eIF2α.[4][8] By inhibiting this phosphatase, this compound prolongs the phosphorylation of eIF2α, thereby amplifying the protective effects of the ISR.[9] This gives stressed neurons more time to clear protein aggregates and restore homeostasis.[8] this compound is currently in clinical development for neurodegenerative diseases, most notably for the bulbar-onset form of Amyotrophic Lateral Sclerosis (ALS).[1][10][11]

Signaling Pathway of the Integrated Stress Response (ISR) and this compound's Target

cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Nutrient Deprivation Nutrient Deprivation GCN2 GCN2 Nutrient Deprivation->GCN2 eIF2a eIF2α PERK->eIF2a phosphorylates PKR->eIF2a GCN2->eIF2a peIF2a p-eIF2α eIF2a->peIF2a peIF2a->eIF2a dephosphorylates eIF2B eIF2B peIF2a->eIF2B inhibits Translation_init Translation Initiation peIF2a->Translation_init Global inhibition ATF4 ATF4 Translation peIF2a->ATF4 Selective promotion eIF2B->Translation_init promotes Adaptation Stress Adaptation / Apoptosis ATF4->Adaptation PPP1R15A PPP1R15A/PP1c PPP1R15A->peIF2a This compound This compound This compound->PPP1R15A inhibits

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

Biomarker Comparison: this compound vs. Riluzole in ALS

A robust biomarker strategy is crucial for evaluating the therapeutic efficacy of new drugs like this compound. This section compares the potential biomarkers for this compound with those relevant to Riluzole, the standard of care in ALS.

Riluzole primarily acts by inhibiting glutamate excitotoxicity through the blockade of voltage-gated sodium channels.[12][13][14][15] Its mechanism is not directly linked to the ISR pathway. Consequently, the biomarker strategies for these two drugs are distinct.

Biomarker CategoryThis compoundRiluzole
Pharmacodynamic Phosphorylated eIF2α (p-eIF2α): Direct measure of target engagement. Increased levels indicate ISR activation.[7]Markers of Neuronal Excitability: Indirect measures such as changes in electrophysiological recordings (e.g., transcranial magnetic stimulation) may reflect target engagement.
Disease-Modifying Neurofilament Light Chain (NfL): A marker of neuroaxonal damage. A reduction in elevated NfL levels would suggest a neuroprotective effect.[16]Neurofilament Light Chain (NfL): Similarly, a reduction in NfL could indicate a slowing of neurodegeneration.
TDP-43 Pathology Markers: this compound is suggested to reduce abnormalities in the TDP-43 protein, a hallmark of ALS.[1] This could be measured in biofluids.[17][18][19][20][21]No direct evidence of an effect on TDP-43 pathology.
Oxidative Stress Markers (e.g., 3-Nitrotyrosine): this compound is reported to reduce oxidative stress.[1][2]May have indirect effects on oxidative stress by reducing excitotoxicity-induced cellular damage.
Inflammation Markers: The therapy is suggested to reduce inflammation.[1]May have downstream anti-inflammatory effects.
Clinical Outcome ALS Functional Rating Scale-Revised (ALSFRS-R): Slower decline in score indicates clinical benefit.[1][10]ALS Functional Rating Scale-Revised (ALSFRS-R): Slower decline in score is the primary measure of clinical efficacy.
Respiratory Function (e.g., Slow Vital Capacity - SVC): Slower decline in respiratory function is a key clinical endpoint.[22]Respiratory Function: A key clinical outcome measure.

Quantitative Biomarker Data

As of the latest reports from the Phase 2a trial (NCT05508074), specific quantitative data for the biomarkers for this compound have not been fully published. The study reported meeting its primary safety endpoint and showed promising results on efficacy parameters.[2]

Biomarker / OutcomeThis compound (in addition to Riluzole)Placebo (in addition to Riluzole)
ALSFRS-R Decline (points/month) -0.95 (statistically significant in per-protocol population)[2]-1.42[2]
ISR & Oxidative Stress Pathways Demonstrated engagement and activity.[2]Not reported.
TDP-43 Mis-localization Substantiated efficacy.[2]Not reported.
Neurodegeneration & Inflammation Substantiated efficacy.[2]Not reported.

Note: The data presented is based on company press releases and should be interpreted with caution until full peer-reviewed data is available.

Experimental Protocols

Detailed methodologies for the key biomarker assays are provided below.

This protocol describes a standard method for detecting the phosphorylation of eIF2α in cell lysates, a direct measure of this compound's pharmacodynamic effect.

Workflow for Western Blot Analysis of p-eIF2α

start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (5% BSA) transfer->blocking p_ab Primary Antibody Incubation (anti-p-eIF2α) blocking->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detection Chemiluminescent Detection s_ab->detection analysis Image Analysis & Quantification detection->analysis end Results analysis->end

Caption: A typical workflow for measuring phosphorylated eIF2α via Western blot.

Protocol:

  • Sample Preparation:

    • Culture cells (e.g., neuronal cell lines) and treat with this compound or vehicle control for the desired time.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated eIF2α (Ser51).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a digital imager.

    • Quantify band intensities using image analysis software. Normalize the p-eIF2α signal to total eIF2α or a loading control like GAPDH.

This protocol outlines the measurement of NfL in CSF, a key biomarker for neuroaxonal injury in ALS.

Logical Relationship for Biomarker Validation

This compound This compound Treatment ISR ISR Modulation (↑ p-eIF2α) This compound->ISR Pharmacodynamic Biomarker Neuroprotection Neuroprotective Effect ISR->Neuroprotection NfL ↓ Neurofilament Light Chain (NfL) Release Neuroprotection->NfL Disease-Modifying Biomarker ALSFRS Slowing of ALSFRS-R Decline Neuroprotection->ALSFRS Clinical Outcome Measure Clinical Improved Clinical Outcome NfL->Clinical ALSFRS->Clinical

Caption: Logical flow from target engagement to clinical outcome for this compound.

Protocol:

  • Sample Collection and Preparation:

    • Collect CSF from patients via lumbar puncture following standardized procedures.[23]

    • Centrifuge the CSF at 2000 x g for 10 minutes to remove cellular debris.

    • Aliquot the supernatant and store at -80°C until analysis.

  • ELISA Procedure (using a commercial kit, e.g., UmanDiagnostics NF-light® ELISA): [24][25]

    • Prepare standards and quality controls according to the manufacturer's instructions.

    • Dilute CSF samples as recommended by the kit protocol (e.g., 1:2 with sample diluent).[24]

    • Add 100 µL of standards, controls, and diluted samples to the wells of the pre-coated microplate.

    • Incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature).

    • Wash the plate multiple times with the provided wash buffer.

    • Add the detection antibody and incubate as directed.

    • Wash the plate.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of NfL in the samples by interpolating their absorbance values from the standard curve.

Conclusion

Validating the therapeutic response to this compound requires a multi-faceted biomarker strategy that is directly linked to its unique mechanism of action. The primary pharmacodynamic biomarker is the measurement of eIF2α phosphorylation, which confirms target engagement. Downstream disease-modifying biomarkers, such as neurofilament light chain, TDP-43 pathology markers, and markers of oxidative stress and inflammation, provide evidence of the drug's neuroprotective effects. This approach, combined with clinical outcome measures, offers a comprehensive framework for assessing the potential of this compound as a novel treatment for ALS and other neurodegenerative diseases. This strategy differs significantly from that for existing treatments like Riluzole, highlighting the importance of a mechanism-based approach to biomarker development in modern drug discovery.

References

A comparative analysis of Icerguastat's safety profile with other neuroprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of Icerguastat (IFB-088), a novel neuroprotective agent, with other prominent neuroprotective drugs. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in the landscape of neurodegenerative disease therapeutics.

Executive Summary

This compound, a first-in-class, orally available small molecule modulator of the Integrated Stress Response (ISR), has demonstrated a favorable safety and tolerability profile in early-stage clinical trials. This guide compares its safety data with established and recently approved neuroprotective agents for Amyotrophic Lateral Sclerosis (ALS): riluzole, edaravone, AMX0035, and tofersen. While direct comparative trials are unavailable, this analysis of individual clinical trial data provides a valuable overview for the research and development community.

Mechanism of Action: this compound

This compound's neuroprotective effect stems from its modulation of the Integrated Stress Response (ISR), a key cellular pathway activated by various stressors, including the accumulation of misfolded proteins, a hallmark of many neurodegenerative diseases. This compound selectively inhibits the PPP1R15A/PP1c phosphatase complex, which leads to a sustained phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This action reduces the overall rate of protein synthesis, allowing the cell to clear aggregated proteins and restore cellular homeostasis, thereby promoting neuronal survival.

cluster_stress Cellular Stress (e.g., Misfolded Proteins) cluster_isr Integrated Stress Response (ISR) cluster_this compound This compound Action cluster_outcome Cellular Outcome stress ER Stress eif2ak eIF2α Kinases (PERK, GCN2, etc.) stress->eif2ak activates eif2a eIF2α eif2ak->eif2a phosphorylates eif2ap p-eIF2α eif2a->eif2ap atf4 ATF4 Translation eif2ap->atf4 promotes translation Global Protein Synthesis Attenuation eif2ap->translation inhibits ppp1r15a PPP1R15A/PP1c Phosphatase Complex ppp1r15a->eif2ap dephosphorylates This compound This compound This compound->ppp1r15a inhibits homeostasis Restoration of Proteostasis translation->homeostasis survival Neuronal Survival homeostasis->survival cluster_design Trial Design cluster_participants Participants cluster_intervention Intervention cluster_duration Duration cluster_endpoints Endpoints design Phase 2, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group participants 50 patients with bulbar-onset ALS design->participants randomization 2:1 Randomization participants->randomization intervention1 This compound (25 mg twice daily) + Riluzole duration 6 months intervention1->duration intervention2 Placebo + Riluzole intervention2->duration randomization->intervention1 randomization->intervention2 primary_endpoint Primary: Safety and Tolerability duration->primary_endpoint secondary_endpoints Secondary: Efficacy (ALSFRS-R, etc.), Biomarkers primary_endpoint->secondary_endpoints cluster_design Trial Design cluster_participants Participants cluster_intervention Intervention cluster_duration Duration cluster_endpoints Endpoints cluster_extension Open-Label Extension design Phase 2, Randomized, Double-Blind, Placebo-Controlled participants 137 participants with ALS design->participants randomization 2:1 Randomization participants->randomization intervention1 AMX0035 duration 24 weeks intervention1->duration intervention2 Placebo intervention2->duration randomization->intervention1 randomization->intervention2 primary_endpoint Primary: Rate of decline in ALSFRS-R score duration->primary_endpoint ole All participants eligible to receive AMX0035 duration->ole secondary_endpoints Secondary: Muscle strength, respiratory function, biomarkers primary_endpoint->secondary_endpoints

Independent Verification of Icerguastat's Effect on TDP-43 Pathology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAR DNA-binding protein 43 (TDP-43) proteinopathy, characterized by the mislocalization and aggregation of TDP-43, is a pathological hallmark of several neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). This guide provides an objective comparison of the emerging therapeutic candidate, Icerguastat (IFB-088), with other promising alternatives aimed at mitigating TDP-43 pathology. The information presented is based on available preclinical and clinical data, with a focus on quantitative outcomes and detailed experimental methodologies to aid in the independent verification and assessment of these therapeutic strategies.

This compound (IFB-088): Modulating the Integrated Stress Response

This compound is a first-in-class, orally available small molecule that modulates the Integrated Stress Response (ISR), a key cellular pathway involved in managing protein misfolding.[1] It specifically targets the PPP1R15A/PP1c phosphatase complex, leading to a sustained phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This action is thought to give cells more time to clear misfolded proteins, including pathological forms of TDP-43.

Preclinical and Clinical Evidence

Recent preclinical studies have demonstrated that this compound can reduce the cytoplasmic mislocalization of TDP-43 and decrease the amount of insoluble TDP-43 in cellular and animal models of ALS.[2] A key study showed that this compound treatment in SOD1G93A mice, a model known to exhibit TDP-43 pathology, led to a decrease in TDP-43 in the triton-insoluble fraction of spinal cord lysates.[2] Furthermore, in a transgenic zebrafish model with mutant TDP-43, this compound improved motor neuron survival and overall motor function.[2][3]

A Phase 2 clinical trial in patients with bulbar-onset ALS reported that this compound was safe and significantly slowed disease progression.[4] Importantly, biomarker data from this trial indicated a reduction in TDP-43 abnormalities in plasma extracellular vesicles of treated patients, alongside reductions in markers of oxidative stress and neurodegeneration.[2][4]

Comparative Analysis of Therapeutic Alternatives

Several alternative strategies are being explored to target TDP-43 pathology. This section compares this compound with three prominent approaches: Antisense Oligonucleotides (ASOs), Autophagy Enhancers, and the compound NU-9.

Data Presentation
Therapeutic StrategyMechanism of ActionKey Quantitative Effects on TDP-43 Pathology (Preclinical)Animal Model(s)Reference(s)
This compound (IFB-088) Integrated Stress Response (ISR) modulator; prolongs eIF2α phosphorylation.- Decreased TDP-43 in triton-insoluble fraction of spinal cord.SOD1G93A mice[2]
- Reduced TDP-43 cytoplasmic mislocalization.Primary rat motor neurons, TDP-43 transgenic zebrafish[2][3]
Antisense Oligonucleotides (ASOs) Target and degrade TDP-43 mRNA to reduce total TDP-43 protein levels.- Efficient reduction of human TDP-43 levels in the brain and spinal cord.Human TDP-43 transgenic mice[5][6][7]
- Long-lasting suppression of cytoplasmic TDP-43 aggregation.Human TDP-43 transgenic mice[5][6][7]
Autophagy Enhancers (e.g., Rapamycin) Upregulate the cellular process of autophagy to promote the clearance of aggregated proteins.- Significant decrease in insoluble TDP-43 fraction in the ischemic cortex.Ischemic stroke rat model[8]
- Reduction in the accumulation of the ~25-kDa C-terminal fragment of TDP-43.Cell culture models[9]
NU-9 Improves mitochondrial and endoplasmic reticulum (ER) health.- Improved health and survival of upper motor neurons.SOD1 and TDP-43 mouse models[10]
- No direct quantitative data on TDP-43 aggregate reduction reported.

Experimental Protocols

Quantification of Insoluble TDP-43 by Western Blot

Objective: To measure the levels of aggregated, insoluble TDP-43 in tissue samples.

Methodology:

  • Tissue Lysis: Homogenize brain or spinal cord tissue in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

  • Fractionation: Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C. The supernatant contains the RIPA-soluble fraction.

  • Insoluble Fraction Extraction: Wash the pellet with RIPA buffer and then resuspend in Urea buffer (7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5).

  • Western Blotting:

    • Determine protein concentration of the soluble fraction using a BCA assay.

    • Load equal amounts of protein from the soluble fraction and a corresponding volume of the insoluble fraction onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for TDP-43 (e.g., anti-TDP-43, Proteintech) and a loading control (e.g., β-actin or GAPDH for the soluble fraction).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

Assessment of TDP-43 Subcellular Localization by Immunofluorescence

Objective: To visualize and quantify the localization of TDP-43 within cells.

Methodology:

  • Cell Culture and Treatment: Plate neuronal cells on coverslips and treat with the compound of interest.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with a primary antibody against TDP-43 (e.g., anti-TDP-43, Proteintech) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount coverslips on slides and acquire images using a confocal microscope.

    • Quantify the ratio of cytoplasmic to nuclear TDP-43 fluorescence intensity in a significant number of cells using image analysis software (e.g., ImageJ).

Evaluation of Neuronal Apoptosis by TUNEL Assay

Objective: To detect DNA fragmentation as a marker of apoptosis in neuronal cells.

Methodology:

  • Sample Preparation: Prepare cultured cells or tissue sections as per the immunofluorescence protocol.

  • TUNEL Staining: Follow the manufacturer's protocol for the chosen TUNEL assay kit. This typically involves:

    • Equilibration with a reaction buffer.

    • Incubation with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

  • Counterstaining and Imaging: Counterstain nuclei with DAPI and acquire images using a fluorescence microscope.

  • Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of DAPI-stained nuclei.

Measurement of Mitochondrial Membrane Potential using JC-1 Assay

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells in a multi-well plate.

  • JC-1 Staining:

    • Prepare a JC-1 staining solution according to the kit manufacturer's instructions.

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of JC-1 monomers (green fluorescence, Ex/Em ~485/535 nm) and J-aggregates (red fluorescence, Ex/Em ~540/590 nm) using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualization

Icerguastat_TDP43_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_clearance Protein Clearance ER Stress ER Stress Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK activates eIF2a eIF2a PERK->eIF2a phosphorylates p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 activates Stress Granule Formation Stress Granule Formation p-eIF2a->Stress Granule Formation promotes Global Protein Synthesis Global Protein Synthesis p-eIF2a->Global Protein Synthesis inhibits Autophagy Autophagy ATF4->Autophagy upregulates This compound This compound PPP1R15A_PP1c PPP1R15A/PP1c This compound->PPP1R15A_PP1c inhibits PPP1R15A_PP1c->p-eIF2a dephosphorylates TDP-43 Aggregates TDP-43 Aggregates TDP-43 Aggregates->Misfolded Proteins Cleared TDP-43 Cleared TDP-43 Autophagy->TDP-43 Aggregates degrades

Caption: this compound's mechanism of action on the Integrated Stress Response and TDP-43 clearance.

Experimental_Workflow_TDP43_Quantification cluster_sample Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Tissue/Cell Sample Tissue/Cell Sample Lysis (RIPA Buffer) Lysis (RIPA Buffer) Tissue/Cell Sample->Lysis (RIPA Buffer) Centrifugation Centrifugation Lysis (RIPA Buffer)->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Insoluble Pellet Insoluble Pellet Centrifugation->Insoluble Pellet Western Blot Western Blot Soluble Fraction->Western Blot Urea Buffer Extraction Urea Buffer Extraction Insoluble Pellet->Urea Buffer Extraction Insoluble Fraction Insoluble Fraction Urea Buffer Extraction->Insoluble Fraction Insoluble Fraction->Western Blot Quantification Quantification Western Blot->Quantification

Caption: Workflow for quantifying insoluble TDP-43.

Conclusion

This compound represents a novel therapeutic strategy for TDP-43 proteinopathies by modulating the Integrated Stress Response. Preclinical and early clinical data suggest its potential to reduce TDP-43 pathology and slow disease progression in ALS. When compared to other approaches such as ASOs, autophagy enhancers, and NU-9, this compound offers a distinct mechanism of action that is not solely focused on protein degradation but on enhancing the cell's intrinsic capacity to manage proteotoxic stress. Further head-to-head comparative studies with robust quantitative endpoints are necessary to fully elucidate the relative efficacy of these different therapeutic modalities. The experimental protocols provided in this guide offer a framework for such independent verification studies.

References

A Comparative Analysis of the Therapeutic Window of Icerguastat and its Analog, Guanabenz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic profiles of Icerguastat (formerly IFB-088) and its analog, Guanabenz. The focus is on their respective therapeutic windows, mechanisms of action, and supporting data from available studies. This document is intended to inform research and development decisions in the field of neurodegenerative and other protein misfolding diseases.

Introduction

This compound is a first-in-class, orally available small molecule drug candidate with a promising pharmacokinetic profile for targeting the central and peripheral nervous system.[1][2] It is a derivative of Guanabenz, an older antihypertensive drug. Both compounds modulate the Integrated Stress Response (ISR), a cellular pathway activated by various stressors, including the accumulation of misfolded proteins.[1][3] However, key structural differences between the two molecules lead to distinct pharmacological profiles and significantly different therapeutic windows.

Mechanism of Action: Targeting the Integrated Stress Response

This compound and Guanabenz exert their effects by targeting the PPP1R15A/PP1c phosphatase complex, a key regulator of the ISR.[1][2] This complex is responsible for dephosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α). By inhibiting this phosphatase, both drugs prolong the phosphorylation of eIF2α, which in turn attenuates global protein synthesis while selectively allowing the translation of stress-response proteins. This mechanism provides stressed cells with additional time to clear misfolded proteins and restore homeostasis.[1][3]

While both drugs share this core mechanism, Guanabenz also possesses significant α2-adrenergic agonist activity, which is responsible for its antihypertensive effects but also contributes to its dose-limiting side effects.[4] this compound has been specifically designed to be devoid of this α2-adrenergic activity, aiming for a more targeted and safer therapeutic profile.

Comparative Data on Therapeutic Window

A direct quantitative comparison of the therapeutic index (TI = LD50/ED50) for this compound and Guanabenz is challenging due to the limited public availability of preclinical toxicology data (LD50) for this compound. However, a qualitative assessment based on clinical and preclinical safety and efficacy data reveals a significantly wider therapeutic window for this compound.

FeatureThis compound (IFB-088)Guanabenz
Primary Therapeutic Target PPP1R15A/PP1c phosphatase complexPPP1R15A/PP1c phosphatase complex, α2-adrenergic receptors
Therapeutic Indication (Investigational) Amyotrophic Lateral Sclerosis (ALS), Oculopharyngeal Muscular Dystrophy (OPMD)[5]Hypertension[4]
Reported Efficacy Slowed disease progression in bulbar-onset ALS patients in a Phase 2 trial.[5]Effective in lowering blood pressure in mild to moderate hypertension.[4]
Observed Side Effects Generally well-tolerated in clinical trials with no major safety concerns reported.[5]Common side effects include sedation, dry mouth, dizziness, and weakness.[4]
Dose-Limiting Toxicities Not yet established in publicly available data.Hypotension, bradycardia, and other effects related to its α2-adrenergic agonism.
Qualitative Therapeutic Window Appears to be wide, given its specificity and lack of off-target α2-adrenergic effects.Narrow, due to the overlap of therapeutic and side-effect dose ranges.

Experimental Protocols

Determination of Therapeutic Index

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) or is lethal to 50% of the population (LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

General Protocol for Preclinical Determination of Therapeutic Index:

  • Efficacy Studies (ED50 determination):

    • Animal models relevant to the disease of interest (e.g., transgenic mouse models of ALS) are utilized.

    • A range of doses of the investigational drug (e.g., this compound) are administered to different groups of animals.

    • A predefined therapeutic effect is measured (e.g., improvement in motor function, reduction in protein aggregates).

    • A dose-response curve is generated, and the ED50 is calculated as the dose at which 50% of the maximal therapeutic effect is observed.

  • Toxicity Studies (LD50 determination):

    • Healthy animals are administered escalating doses of the drug.

    • Animals are monitored for signs of toxicity and mortality over a specified period.

    • A dose-lethality curve is plotted, and the LD50 is determined as the dose that results in the death of 50% of the animals.

  • Calculation of Therapeutic Index:

    • TI = LD50 / ED50

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound and Guanabenz within the PERK branch of the Unfolded Protein Response (UPR), a key component of the Integrated Stress Response.

PERK_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Unfolded Proteins Unfolded Proteins PERK_inactive PERK (inactive) Unfolded Proteins->PERK_inactive Stress Signal PERK_active PERK (active) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylation p_eIF2a p-eIF2α Translation_initiation Protein Translation Initiation p_eIF2a->Translation_initiation Inhibition ATF4 ATF4 Translation p_eIF2a->ATF4 Selective Translation PPP1R15A_PP1c PPP1R15A/PP1c (Phosphatase) PPP1R15A_PP1c->p_eIF2a Dephosphorylation This compound This compound / Guanabenz This compound->PPP1R15A_PP1c Inhibition Stress_Response Stress Response Gene Expression ATF4->Stress_Response

Caption: Mechanism of this compound via the PERK pathway.

Conclusion

The available evidence strongly suggests that this compound possesses a significantly improved therapeutic window compared to its analog, Guanabenz. By retaining the beneficial activity on the Integrated Stress Response while eliminating the α2-adrenergic agonism, this compound represents a more targeted and potentially safer therapeutic agent for diseases characterized by protein misfolding and cellular stress. Further clinical development and publication of detailed preclinical safety data will be crucial to fully quantify its therapeutic index and confirm its favorable safety profile.

References

Icerguastat Demonstrates Neuroprotective Effects in Patient-Derived Cell Models, Offering a Promising Therapeutic Avenue for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Icerguastat (also known as Sephin1 and IFB-088), a novel investigational drug, is showing significant promise in preclinical studies utilizing patient-derived cell models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Oculopharyngeal Muscular Dystrophy (OPMD). By targeting the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of these disorders, this compound has demonstrated a clear neuroprotective potential. This guide provides a comparative overview of this compound's efficacy against other ISR modulators, supported by available experimental data and detailed methodologies.

This compound is a selective inhibitor of the PPP1R15A/PP1c phosphatase complex, a crucial component of the ISR. In healthy cells, this pathway helps to manage cellular stress. However, in many neurodegenerative diseases, chronic activation of the ISR can lead to a shutdown of protein synthesis and ultimately, cell death. This compound works by modulating this response, specifically by prolonging the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which allows cells more time to resolve protein misfolding and aggregation, a common hallmark of these diseases.[1][2][3]

Comparative Efficacy in Cellular Models

To objectively assess the therapeutic potential of this compound, its performance has been compared with its parent compound, Guanabenz, and another ISR modulator, Trazodone, in various in vitro models. While direct head-to-head studies in the same patient-derived cell lines are limited, the available data provides valuable insights into their relative efficacy.

DrugCell ModelEndpointResult
This compound (Sephin1) Primary wild-type motor neurons (glutamate-induced toxicity model)Cell Viability26% improvement in cell viability at 500 nM.
Primary rat SOD1G93A motor neuronsCell SurvivalIncreased cell survival at 50 nM.
Guanabenz Differentiated PC12 cells and cultured dopaminergic midbrain neurons (Parkinson's disease model)Neuronal SurvivalEnhanced survival of neurons.[4][5]
Trazodone Prion-disease modelsSynaptic Protein Rescue78% rescue of lost synaptic proteins.[6]
Prion-disease modelsDendritic Spine Density41% increase in dendritic spine density.[6]
Human iPSC-derived neural progenitor cellsNeuronal DifferentiationEnhanced neuronal differentiation.[7][8]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and other ISR modulators revolves around the phosphorylation of eIF2α. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these compounds in patient-derived cell models.

Icerguastat_Signaling_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_outcome Cellular Outcome Misfolded Proteins Misfolded Proteins PERK PERK Misfolded Proteins->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 peIF2a->ATF4 selective translation GADD34_PP1c GADD34/PP1c phosphatase complex peIF2a->GADD34_PP1c dephosphorylates Translation Attenuation Translation Attenuation peIF2a->Translation Attenuation CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis Cell Survival Cell Survival Translation Attenuation->Cell Survival This compound This compound This compound->GADD34_PP1c inhibits

This compound's mechanism of action within the Integrated Stress Response pathway.

Workflow for evaluating neuroprotective compounds in patient-derived iPSC-motor neurons.

Detailed Experimental Protocols

The validation of this compound's efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays used in these studies.

Western Blot for Phosphorylated eIF2α (p-eIF2α)

Objective: To quantify the levels of phosphorylated eIF2α as a measure of ISR activation.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[9]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.[9]

  • Sample Preparation and SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis.[9]

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-eIF2α (Ser51).[9]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[9]

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the p-eIF2α signal to total eIF2α or a loading control like GAPDH.[10]

Immunofluorescence for TDP-43 Localization

Objective: To visualize and quantify the subcellular localization of TDP-43, a protein that mislocalizes to the cytoplasm in many ALS cases.[11][12]

Procedure:

  • Cell Fixation and Permeabilization:

    • Culture patient-derived fibroblasts or neurons on coverslips.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific antibody binding with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.

  • Antibody Staining:

    • Incubate the cells with a primary antibody against TDP-43 overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[13]

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the cytoplasmic-to-nuclear ratio of the TDP-43 fluorescence signal to assess mislocalization.[13]

Conclusion

The available data from preclinical studies strongly supports the continued investigation of this compound as a potential therapeutic for neurodegenerative diseases like ALS and OPMD. Its ability to modulate the Integrated Stress Response and protect neurons from stress-induced death in various cell models is a significant finding. While more direct comparative studies in patient-derived cells are needed to fully elucidate its efficacy relative to other ISR modulators, the current body of evidence positions this compound as a promising candidate for future clinical trials.

References

Comparative Transcriptomics of Icerguastat-Treated Versus Untreated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of Icerguastat, a selective inhibitor of the PPP1R15A/PP1c phosphatase complex. Due to the limited availability of public transcriptomic datasets for this compound, this guide utilizes data from studies on Sephin1 (a closely related compound also known as IFB-088), which targets the same molecular pathway, to infer the potential transcriptomic landscape following this compound treatment.

This compound is a clinical-stage drug candidate being investigated for various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Charcot-Marie-Tooth disease.[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of the regulatory subunit PPP1R15A (also known as GADD34) of the protein phosphatase 1 complex.[7] This inhibition leads to a sustained phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key event in the Integrated Stress Response (ISR).[8][9][10] The ISR is a cellular signaling network that is activated by various stress conditions, such as protein misfolding, and aims to restore cellular homeostasis by transiently reducing global protein synthesis and promoting the translation of specific stress-responsive mRNAs.[8][9][10][11][12]

The Integrated Stress Response (ISR) Signaling Pathway

The diagram below illustrates the central role of eIF2α phosphorylation in the ISR and the point of intervention for this compound (and Sephin1). Cellular stress activates one of several eIF2α kinases (PERK, GCN2, PKR, HRI), leading to the phosphorylation of eIF2α. This event inhibits the guanine nucleotide exchange factor eIF2B, thereby reducing the formation of the eIF2-GTP-Met-tRNAi ternary complex required for translation initiation. This results in a global attenuation of protein synthesis. However, some mRNAs containing upstream open reading frames (uORFs), such as ATF4, are preferentially translated under these conditions. ATF4, a key transcription factor, then upregulates the expression of genes involved in stress adaptation. The dephosphorylation of eIF2α, which terminates the ISR, is mediated by the PP1c phosphatase, whose activity is directed by regulatory subunits like GADD34 (PPP1R15A). This compound inhibits this dephosphorylation step, thereby prolonging the ISR.[8][9][10][11][12][13]

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation Protein Synthesis cluster_phosphatase eIF2α Phosphatase Complex Stress Protein Misfolding, Amino Acid Deprivation, Viral Infection, etc. PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a Phosphorylate GCN2->eIF2a Phosphorylate PKR->eIF2a Phosphorylate HRI->eIF2a Phosphorylate peIF2a p-eIF2α eIF2a->peIF2a Global_Translation Global Translation (Reduced) peIF2a->Global_Translation Inhibits ATF4_Translation ATF4 Translation (Increased) peIF2a->ATF4_Translation Promotes ATF4 ATF4 (Transcription Factor) ATF4_Translation->ATF4 Stress_Genes Stress-Responsive Gene Expression ATF4->Stress_Genes Upregulates GADD34 GADD34 (PPP1R15A) PP1c PP1c GADD34->PP1c Recruits PP1c->peIF2a Dephosphorylates This compound This compound (or Sephin1) This compound->GADD34 Inhibits

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

Comparative Transcriptomic Analysis: this compound (Sephin1) vs. Untreated Cells

While specific transcriptomic data for this compound is not yet publicly available, a study on the related compound Sephin1 in a mouse tumor model provides valuable insights into the potential gene expression changes.[14][15][16] The following table summarizes the key findings from this single-cell RNA sequencing study, comparing Sephin1-treated to untreated (control) conditions.

Biological Process/Gene SetDirection of Change with Sephin1 TreatmentKey Genes InvolvedImplication
Integrated Stress Response (ISR) Activity IncreasedAtf4, Chop (Ddit3), Gadd34 (Ppp1r15a)Confirms engagement of the target pathway.
Antitumor Immunity DecreasedGenes related to T-cell and NK cell cytotoxicitySuggests a potential immunosuppressive effect in the tumor microenvironment.
T-cell Clonal Expansion InhibitedT-cell receptor (TCR) repertoire changesIndicates a reduction in the adaptive immune response against the tumor.
TCR+ Macrophage Population DepletedMarkers of a specific macrophage subtypeHighlights a potential impact on innate immune cell populations.

Note: This data is derived from a study using Sephin1 in a mouse tumor model and may not be fully representative of the effects of this compound in other cell types or disease contexts.

Experimental Protocols

Below are generalized methodologies for conducting a comparative transcriptomic study of this compound-treated versus untreated cells.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., neuronal cells for neurodegenerative disease studies, fibroblasts for connective tissue disorders).

  • Culture Conditions: Maintain cells in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Determine the optimal concentration and duration of treatment through dose-response and time-course experiments, assessing ISR activation (e.g., by Western blotting for p-eIF2α and ATF4).

    • Treat cells with this compound or vehicle control (DMSO) for the determined time.

    • Include an untreated control group.

  • Cell Harvesting: After treatment, wash cells with PBS and harvest for RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Extract total RNA from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a suitable kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.

Bioinformatic Analysis
  • Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.

  • Read Alignment: Align the sequencing reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated between this compound-treated and untreated samples using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.

The following diagram outlines a typical experimental workflow for such a study.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_bioinformatics Bioinformatic Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound/ Vehicle Treatment Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting RNA_Extraction 4. RNA Extraction Harvesting->RNA_Extraction QC1 5. RNA Quality Control RNA_Extraction->QC1 Library_Prep 6. Library Preparation QC1->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing QC2 8. Read Quality Control Sequencing->QC2 Alignment 9. Read Alignment QC2->Alignment Quantification 10. Gene Expression Quantification Alignment->Quantification DGE 11. Differential Gene Expression Analysis Quantification->DGE Enrichment 12. Functional Enrichment Analysis DGE->Enrichment

Caption: A typical experimental workflow for comparative transcriptomics.

Alternative and Comparative Compounds

For researchers interested in comparing the effects of this compound to other compounds that modulate the ISR, several alternatives exist:

  • Guanabenz: An alpha-2 adrenergic agonist that was also found to inhibit GADD34-mediated dephosphorylation of eIF2α.[17][18] However, its clinical use is limited by its hypotensive side effects.

  • Salubrinal: A small molecule that inhibits eIF2α dephosphorylation, although its precise target within the phosphatase complex is debated.[17]

  • ISRIB (Integrated Stress Response Inhibitor): A small molecule that acts downstream of p-eIF2α to reverse the effects of its phosphorylation, thereby inhibiting the ISR.

Transcriptomic studies of these compounds, where available, could provide a valuable comparative dataset for understanding the specific and shared effects of modulating the ISR.

Conclusion

This compound holds therapeutic promise by targeting the Integrated Stress Response, a key cellular pathway involved in managing protein misfolding and other stresses. While direct, comprehensive transcriptomic data for this compound is currently limited in the public domain, studies on the closely related compound Sephin1 suggest that treatment leads to a sustained ISR and may have immunomodulatory effects. The experimental workflows and comparative compounds outlined in this guide provide a framework for researchers to further investigate the transcriptomic landscape of this compound and its potential therapeutic applications. As more data from preclinical and clinical studies become available, a more detailed picture of the gene regulatory networks affected by this compound will emerge.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Icerguastat

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical guidance for the handling and disposal of Icerguastat are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed framework for personal protective equipment (PPE), operational procedures, and waste management to minimize exposure risk and maintain a safe laboratory environment.

This compound is a research chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following protocols is imperative for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE) Specifications

The selection and proper use of PPE is the primary defense against accidental exposure to this compound. The following table summarizes the required PPE for handling this compound. All PPE should be donned before commencing work and removed in a designated area to prevent the contamination of non-laboratory spaces.

PPE ComponentSpecificationRationale for Use with this compound
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended)To prevent skin contact and absorption, as this compound is harmful in contact with skin and causes skin irritation.[1]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene)To protect skin and personal clothing from contamination with this compound powder or solutions.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A full-face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.To protect the eyes from splashes or aerosols, as this compound can cause serious eye irritation.[1]
Respiratory Protection A NIOSH-approved N95 or P100 particulate respirator is required when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet.To prevent inhalation of the powder, which is harmful if inhaled and may cause respiratory irritation.[1]

Experimental Protocols: Safe Handling and Operational Plans

Strict adherence to the following step-by-step procedures is essential for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a single pair of nitrile gloves when unpacking the compound.

  • If the primary container is intact, decontaminate the exterior with a suitable cleaning agent.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the chemical name and all appropriate hazard warnings.

Preparation of this compound Solutions

This procedure should be performed within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.

  • Gather all necessary materials: this compound powder, appropriate solvent, sterile vials, calibrated pipettes, and a designated hazardous waste container.

  • Don the appropriate PPE:

    • Inner pair of nitrile gloves.

    • Impervious, long-sleeved gown.

    • Outer pair of nitrile gloves, ensuring the cuffs of the gown are tucked inside.

    • Safety goggles and a face shield.

    • If not working within a containment hood, a NIOSH-approved N95 or P100 respirator is mandatory.

  • Prepare the work surface: Cover the work area with a disposable, absorbent, plastic-backed pad.

  • Reconstitution:

    • Carefully weigh the required amount of this compound powder.

    • To avoid aerosolization, slowly add the solvent to the powder.

    • Gently agitate the vial to ensure complete dissolution.

Doffing of PPE

A systematic approach to removing PPE is crucial to prevent self-contamination.

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the gown by rolling it away from the body and dispose of it in the hazardous waste.

  • Remove the inner pair of gloves and dispose of them.

  • Thoroughly wash hands with soap and water.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Management
  • Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.

  • Don PPE: Put on two pairs of nitrile gloves, an impervious gown, eye protection (goggles and a face shield), and a NIOSH-approved N95 or P100 respirator.

  • Containment: For powder spills, gently cover with a damp absorbent material to avoid generating dust. For liquid spills, use absorbent pads to contain the spill.

  • Cleanup: Working from the outside of the spill inwards, clean the area with an appropriate decontaminating solution.

  • Disposal: All cleanup materials must be collected and disposed of as hazardous waste.

  • Decontamination: Decontaminate the affected area again with a cleaning agent, followed by a final rinse with water.

Disposal Plan

All this compound waste, including the pure compound, solutions, and contaminated materials (e.g., gloves, gowns, absorbent pads), must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containment: Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste. For solid waste, such as contaminated PPE, use a designated, sealed bag or container.

  • Labeling: Ensure all waste containers are properly labeled as "Hazardous Waste" and include the name "this compound" and any other relevant hazard information, in accordance with institutional and local regulations.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow and Safety Diagrams

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and emergency response for a powder spill.

Handlethis compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Proceed Weigh Powder Weigh Powder Prepare Workspace->Weigh Powder Proceed Reconstitute Reconstitute Weigh Powder->Reconstitute Proceed Perform Experiment Perform Experiment Reconstitute->Perform Experiment Proceed Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Complete Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Proceed Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Proceed Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Final Step

Caption: Standard workflow for handling this compound.

SpillResponse Spill Occurs Spill Occurs Alert Others & Secure Area Alert Others & Secure Area Spill Occurs->Alert Others & Secure Area Immediate Action Don Emergency PPE Don Emergency PPE Alert Others & Secure Area->Don Emergency PPE Proceed Contain Spill Contain Spill Don Emergency PPE->Contain Spill Proceed Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Proceed Dispose of Contaminated Materials Dispose of Contaminated Materials Clean & Decontaminate->Dispose of Contaminated Materials Proceed Report Incident Report Incident Dispose of Contaminated Materials->Report Incident Final Step

Caption: Emergency response procedure for an this compound powder spill.

References

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